molecular formula C17H30O7 B610257 Propargyl-PEG4-O-C1-Boc

Propargyl-PEG4-O-C1-Boc

Cat. No.: B610257
M. Wt: 346.4 g/mol
InChI Key: ZYUYTWWDQAPZRS-UHFFFAOYSA-N
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Description

Propargyl-PEG5-CH2CO2tBu is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30O7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16(18)24-17(2,3)4/h1H,6-15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUYTWWDQAPZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Propargyl-PEG4-O-C1-Boc: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols for Propargyl-PEG4-O-C1-Boc, a versatile heterobifunctional linker. This molecule is a cornerstone in the development of Proteolysis Targeting Chimeras (PROTACs), offering a modular approach to synthesizing molecules for targeted protein degradation.

Core Chemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal alkyne group (propargyl) and a Boc-protected functional group. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the molecules it connects.[1]

PropertyValue
Molecular Formula C₁₇H₃₀O₇[1]
Molecular Weight 346.42 g/mol [1]
CAS Number 2098489-63-3[1]
Purity ≥97.0%[1]
Solubility 10 mM in DMSO[1]
Appearance Powder
Storage Temperature -20°C (3 years), 4°C (2 years)[1]
Shipping Temperature Room Temperature[1]
SMILES C#CCOCCOCCOCCOCCOCC(OC(C)(C)C)=O[1]

Applications in Targeted Protein Degradation

This compound serves as a crucial building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2] This linker contains an alkyne group for click chemistry reactions and a Boc-protected functional group, allowing for a sequential and controlled synthesis of PROTACs.[1]

The primary application of this linker is in cancer research, specifically in targeting proteins involved in cancer-programmed cell death.[1]

Signaling Pathway of PROTACs

PROTACs synthesized using linkers like this compound function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to induce the degradation of another POI molecule.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves two key steps: Boc deprotection and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.

Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal a reactive amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add an excess of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in an organic solvent such as ethyl acetate (B1210297).

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction to conjugate the deprotected linker with an azide-containing molecule (e.g., a ligand for the target protein or E3 ligase).

Materials:

  • Deprotected Propargyl-PEG4-O-C1-linker

  • Azide-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

  • tert-Butanol/Water or DMF/Water solvent mixture

Procedure:

  • Dissolve the deprotected linker and the azide-containing molecule in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄ in water. If using THPTA, pre-mix the CuSO₄ solution with THPTA.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution (or the pre-mixed CuSO₄/THPTA solution).

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by silica (B1680970) gel column chromatography or preparative HPLC.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis Start This compound Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection Deprotected_Linker Deprotected Linker Deprotection->Deprotected_Linker Click_Reaction CuAAC Click Chemistry (CuSO4, NaAsc) Deprotected_Linker->Click_Reaction Azide_Ligand Azide-functionalized Ligand Azide_Ligand->Click_Reaction Crude_PROTAC Crude PROTAC Click_Reaction->Crude_PROTAC Purification Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Analysis Analysis (LC-MS, NMR) Final_PROTAC->Analysis

A typical workflow for PROTAC synthesis.

References

Propargyl-PEG4-O-C1-Boc: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Propargyl-PEG4-O-C1-Boc. This molecule is a valuable tool in the field of bioconjugation, particularly for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide details its chemical structure, molecular weight, and provides experimental protocols for its use in the construction of complex biomolecules.

Core Compound Details

This compound is a polyethylene (B3416737) glycol (PEG)-based linker containing two distinct functional groups: a terminal alkyne (propargyl group) and a tert-butyloxycarbonyl (Boc)-protected amine. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The PEG4 spacer enhances the solubility and provides flexibility to the resulting conjugate.

PropertyValue
Molecular Formula C₁₇H₃₀O₇
Molecular Weight 346.42 g/mol
CAS Number 2098489-63-3
SMILES C#CCOCCOCCOCCOCCOCC(OC(C)(C)C)=O
Purity Typically ≥97%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other organic solvents
Storage -20°C for long-term storage

Applications in Targeted Protein Degradation

This compound is primarily utilized as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a crucial role in a PROTAC's efficacy by connecting the target protein ligand and the E3 ligase ligand and orienting them productively to form a stable ternary complex.

The orthogonal reactivity of this compound is advantageous for the stepwise synthesis of PROTACs. The propargyl group can be reacted with an azide-functionalized molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Subsequently, the Boc-protecting group can be removed to reveal a primary amine, which can then be coupled to a second molecule, typically via an amide bond formation.

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimal conditions may vary depending on the specific substrates.

Protocol 1: Boc Deprotection of the Amine Group

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected this compound in anhydrous DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To neutralize any residual acid, redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Materials:

  • This compound (or the deprotected amine from Protocol 1)

  • Azide-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA)

  • Suitable solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMSO)

Procedure:

  • Dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a stock solution of the copper catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio in water.

  • Add the copper/ligand solution to the reaction mixture to a final copper concentration of approximately 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.

  • Allow the reaction to proceed at room temperature, typically for 1-4 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA. The final conjugate can be purified using appropriate chromatographic techniques.

Visualizing the PROTAC Synthesis Workflow

The following diagrams illustrate the logical steps in the synthesis of a PROTAC using this compound and the general mechanism of action of the resulting PROTAC.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 This compound step1 Step 1: CuAAC Reaction (Click Chemistry) start1->step1 start2 Azide-Functionalized E3 Ligase Ligand start2->step1 start3 Target Protein Ligand with Carboxylic Acid step3 Step 3: Amide Coupling start3->step3 step2 Step 2: Boc Deprotection step1->step2 Intermediate 1 step2->step3 Intermediate 2 (Deprotected Amine) product PROTAC step3->product

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Mechanism_of_Action POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation

Caption: The mechanism of action for a PROTAC-mediated protein degradation.

References

Propargyl-PEG4-O-C1-Boc: A Versatile Heterobifunctional Linker in Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG4-O-C1-Boc is a sophisticated heterobifunctional linker instrumental in the fields of bioconjugation, targeted drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique chemical architecture, comprising a terminal alkyne (propargyl group), a hydrophilic tetraethylene glycol (PEG4) spacer, and a Boc-protected amine, offers a sequential and orthogonal conjugation strategy, enabling the precise assembly of complex biomolecular constructs.[1]

Core Chemical Identity and Properties

This compound is characterized by three key functional components:

  • Propargyl Group: The terminal alkyne is a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][3] This reaction forms a stable triazole linkage with an azide-functionalized molecule, known for its high efficiency and bioorthogonality.[1][2]

  • PEG4 Spacer: The tetraethylene glycol spacer imparts hydrophilicity, which can enhance the aqueous solubility of the linker and its conjugates.[1][4] This is a crucial feature for improving the pharmacokinetic profiles of biotherapeutics. The flexibility of the PEG chain also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthesis and storage.[1] Upon removal under mild acidic conditions, it reveals a primary amine that can be conjugated to various functional groups, such as carboxylic acids, to form stable amide bonds.[3]

PropertyValue
Chemical Formula C16H29NO7 (for a related aminooxy variant)
Molecular Weight 347.41 g/mol (for a related aminooxy variant)[1]
Appearance White to off-white solid or oil[1]
Solubility Soluble in DMSO, DMF, and other organic solvents[1]

Applications in Research

The primary utility of this compound lies in its ability to connect two different molecular entities with high precision and stability. This has led to its widespread adoption in several cutting-edge areas of research:

1. Proteolysis Targeting Chimeras (PROTACs):

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6] this compound serves as a versatile linker to connect the POI-binding ligand and the E3 ligase-binding ligand.[5][7] The modular nature of this linker allows for the systematic variation of linker length and composition to optimize the efficacy and selectivity of the PROTAC.[6][8]

2. Antibody-Drug Conjugates (ADCs):

ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents to cancer cells by attaching them to monoclonal antibodies that recognize tumor-specific antigens.[2][4] this compound can be used to link the cytotoxic payload to the antibody.[2][3] For instance, the Boc-protected amine can be deprotected and reacted with an activated carboxylic acid on the drug, while the propargyl group can be "clicked" onto an azide-modified antibody.[9]

3. Bioconjugation and PEGylation:

Beyond ADCs and PROTACs, this linker is a valuable tool for the general bioconjugation of peptides, proteins, and other biomolecules.[3][] The process of PEGylation, the attachment of PEG chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, which can reduce renal clearance and shield them from enzymatic degradation.[3]

Experimental Protocols

The following are generalized methodologies for the key reactions involving this compound.

Protocol 1: Boc Deprotection

This procedure removes the Boc protecting group to expose the primary amine for subsequent conjugation.[11]

  • Dissolution: Dissolve the Boc-protected linker in an anhydrous organic solvent such as dichloromethane (B109758) (DCM).[8]

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.[8]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[8][11]

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. The deprotected linker is typically obtained as a TFA salt and can be used in the next step after thorough drying.[9][11]

Protocol 2: Amide Bond Formation

This protocol describes the conjugation of the deprotected linker to a molecule containing a carboxylic acid.

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule (1.2 equivalents) in anhydrous dimethylformamide (DMF). Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) to activate the carboxylic acid. Stir the mixture at room temperature for 30 minutes.[9]

  • Conjugation: Dissolve the deprotected amino-linker (1 equivalent) in DMF and add it to the activated carboxylic acid solution. Adjust the pH to ~8.0 with DIPEA if necessary.[9]

  • Reaction: Allow the reaction to proceed for 4-12 hours at room temperature.[9]

  • Purification: Purify the conjugate using reverse-phase HPLC.[9]

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction conjugates the propargyl-functionalized molecule to an azide-containing molecule.[8]

  • Reaction Setup: In a suitable solvent system (e.g., a 1:1 mixture of tert-butanol (B103910) and water), dissolve the azide-functionalized molecule and the propargyl-containing molecule.[8]

  • Addition of Catalysts: In separate vials, prepare aqueous solutions of sodium ascorbate (B8700270) and copper(II) sulfate (B86663) (CuSO₄·5H₂O). Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.[8][9]

  • Reaction: Stir the reaction vigorously at room temperature for 1-24 hours. Monitor the reaction progress by LC-MS.[8][9]

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like DCM. The combined organic layers are then washed, dried, and concentrated. The final product is purified by an appropriate chromatographic technique.[8]

Visualizations

cluster_linker This compound propargyl Propargyl (Alkyne) peg4 PEG4 Spacer propargyl->peg4 boc_amine Boc-Protected Amine peg4->boc_amine

Chemical structure of this compound.

start This compound deprotection Boc Deprotection (TFA) start->deprotection conjugation1 Amide Bond Formation (with POI Ligand-COOH) deprotection->conjugation1 intermediate Propargyl-PEG4-Linker-POI Ligand conjugation1->intermediate conjugation2 CuAAC 'Click' Reaction (with E3 Ligase Ligand-N3) intermediate->conjugation2 protac Final PROTAC Molecule conjugation2->protac PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

References

Propargyl-PEG4-O-C1-Boc mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Propargyl-PEG4-O-C1-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterobifunctional linker of significant interest in the fields of bioconjugation, particularly for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its unique molecular architecture, featuring a propargyl group, a tetraethylene glycol (PEG4) spacer, and a Boc-protected aminooxy group, enables a sequential and orthogonal conjugation strategy. This guide provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and relevant data to support its application in research and drug development.

Core Chemical Identity and Properties

This compound, also referred to as Boc-aminooxy-PEG4-propargyl, is characterized by three key functional components:

  • Boc-Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group ensures stability during storage and initial reaction steps.[1] Upon removal under mild acidic conditions, the deprotected aminooxy group readily reacts with aldehydes and ketones to form a stable oxime linkage.[1] This reaction is highly chemoselective and can be performed under physiological conditions.[1]

  • Propargyl Group: This terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[2] This allows for the stable attachment of an azide-modified molecule.

  • PEG4 Spacer: The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the aqueous solubility of the linker and its conjugates.[1][2] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[1]

Physicochemical Properties
PropertyValueSource
Chemical Formula C16H29NO7[3]
Molecular Weight 347.40 g/mol [3]
Appearance White to off-white solid or oil[1]
Purity ≥95% to >98%[1][3]
Solubility Soluble in DMSO, DMF, and other organic solvents[1]

Mechanism of Action: A Two-Step Orthogonal Conjugation Strategy

The utility of this compound lies in its ability to facilitate a two-step, sequential conjugation process, allowing for the precise assembly of complex biomolecular structures.

Step 1: Boc Deprotection and Oxime Ligation The first step involves the removal of the Boc protecting group from the aminooxy moiety under acidic conditions, typically using trifluoroacetic acid (TFA). The newly exposed aminooxy group is then ready to react with a molecule containing an aldehyde or ketone to form a stable oxime bond.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The second step utilizes the propargyl group for a "click" reaction with an azide-functionalized molecule. This reaction is catalyzed by copper(I) and results in the formation of a highly stable triazole linkage.

This orthogonal approach ensures that the two conjugation reactions do not interfere with each other, enabling high yields and a well-defined final product.

G cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry Boc_Aminooxy_Linker This compound Deprotection Boc Deprotection (e.g., TFA) Boc_Aminooxy_Linker->Deprotection Aminooxy_Linker Aminooxy-PEG4-Propargyl Deprotection->Aminooxy_Linker Oxime_Ligation Oxime Ligation Aminooxy_Linker->Oxime_Ligation Aldehyde_Molecule Aldehyde/Ketone -functionalized Molecule 1 Aldehyde_Molecule->Oxime_Ligation Intermediate_Conjugate Molecule 1-Linker Conjugate Oxime_Ligation->Intermediate_Conjugate CuAAC CuAAC (Click Chemistry) Intermediate_Conjugate->CuAAC Azide_Molecule Azide-functionalized Molecule 2 Azide_Molecule->CuAAC Final_Conjugate Final Bifunctional Conjugate (Molecule 1-Linker-Molecule 2) CuAAC->Final_Conjugate

General workflow for dual conjugation using this compound.

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

In ADC development, this linker is used to attach a cytotoxic payload to a monoclonal antibody.[1] A common strategy involves modifying the antibody to introduce an aldehyde group, which then reacts with the deprotected aminooxy end of the linker.[2] Subsequently, an azide-modified cytotoxic drug is attached to the propargyl end via a click reaction.[1] The resulting ADC can selectively target and kill cancer cells.

ADC_Mechanism Simplified ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) Binding 1. ADC binds to target antigen ADC->Binding Cancer_Cell Target Cancer Cell (Antigen-Expressing) Cancer_Cell->Binding Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release 3. Lysosomal Degradation Lysosome->Release Payload Cytotoxic Payload Release->Payload Apoptosis 4. Cell Death (Apoptosis) Payload->Apoptosis

Simplified ADC mechanism of action.
Proteolysis Targeting Chimeras (PROTACs)

For PROTACs, which induce protein degradation, this compound can serve as the central scaffold.[1][4] One ligand, for example, for an E3 ligase, can be attached via oxime ligation, while the other ligand for the target protein can be conjugated using click chemistry.[1] The linker's flexibility and hydrophilicity are critical for facilitating the formation of a productive ternary complex between the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

Experimental Protocols

The following are generalized protocols for the key reactions involving this compound. Optimal conditions may vary depending on the specific substrates.

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to yield a free aminooxy group.

  • Materials:

    • Boc-aminooxy-PEG4-propargyl

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

  • Procedure:

    • Dissolve Boc-aminooxy-PEG4-propargyl in anhydrous DCM.[1][2]

    • Add an excess of TFA (e.g., 20-50% v/v) to the solution.[2][3]

    • Stir the reaction mixture at room temperature for 1-2 hours.[1][3]

    • Monitor the deprotection by thin-layer chromatography (TLC) or mass spectrometry.[1]

    • Upon completion, remove the solvent and excess TFA under reduced pressure.[1][3] The resulting deprotected aminooxy-PEG4-propargyl can often be used directly in the next step.[1]

Protocol for Oxime Ligation

This protocol details the reaction of the deprotected aminooxy group with an aldehyde or ketone.

  • Materials:

    • Deprotected aminooxy-PEG4-propargyl

    • Aldehyde/ketone-functionalized molecule

    • Coupling buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)[2]

  • Procedure:

    • Dissolve the deprotected linker and the aldehyde/ketone-containing molecule in the coupling buffer.[4]

    • Incubate the reaction at room temperature for 2-24 hours.[1][4]

    • Monitor the reaction progress by an appropriate method (e.g., LC-MS).[1]

    • Purify the resulting conjugate using standard techniques such as HPLC or size-exclusion chromatography.[1]

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the propargyl group and an azide-functionalized molecule.

  • Materials:

    • Propargyl-containing molecule (from oxime ligation step)

    • Azide-containing molecule

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper ligand (e.g., THPTA)

    • Reaction solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)

  • Procedure:

    • In a reaction vessel, dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent system.[1]

    • Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and a ligand like THPTA.[1]

    • Add the copper catalyst to the reaction mixture.

    • Initiate the reaction by adding a fresh solution of the reducing agent (e.g., sodium ascorbate).[2]

    • Incubate the reaction at room temperature for 1-12 hours.[1]

    • Monitor the reaction progress by LC-MS or another suitable analytical method.[1]

    • Upon completion, the reaction can be quenched by adding a chelating agent like EDTA.[1]

    • Purify the final conjugate using appropriate chromatographic techniques.[1]

Quantitative Data

The following data is for an EGFR-targeting PROTAC developed using a similar linker, demonstrating the utility of this class of molecules.[2]

ParameterAssay MethodResult
Binding Affinity (DC50) Western Blot15 nM
Maximal EGFR Degradation (Dmax) Western Blot>90%
Cell Viability (IC50) in HCC827 cells Cell-based assay25 nM
In Vivo Tumor Growth Inhibition (TGI) Mouse xenograft model75% TGI at 10 mg/kg

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient construction of complex bioconjugates. Its mechanism of action, based on a sequential and orthogonal two-step conjugation strategy involving oxime ligation and click chemistry, provides a robust platform for the development of next-generation therapeutics like ADCs and PROTACs. The detailed protocols and data presented in this guide underscore its value for researchers and scientists in the field of drug development.

References

The Strategic Role of Propargyl-PEG4-O-C1-Boc in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The design and efficacy of these heterobifunctional molecules are critically dependent on the linker connecting the target-binding and E3 ligase-recruiting moieties. This technical guide provides a comprehensive examination of Propargyl-PEG4-O-C1-Boc, a versatile and widely utilized linker building block in PROTAC development. We will delve into its structural components, its strategic role in enabling modular and efficient PROTAC synthesis through "click chemistry," and its impact on the physicochemical and pharmacological properties of the final molecule. This guide includes a compilation of quantitative data, detailed experimental protocols for synthesis and evaluation, and visual diagrams of key signaling pathways and workflows to provide a practical resource for researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Central Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1][2] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase and its subsequent degradation by the 26S proteasome.[2][3] Unlike traditional inhibitors that function through occupancy-based mechanisms, PROTACs act catalytically, enabling the degradation of multiple target protein molecules.[2]

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and physicochemical properties.[4] The length, composition, and attachment points of the linker are crucial for the formation of a stable and productive ternary complex.[1][2] Polyethylene glycol (PEG) chains are frequently incorporated into PROTAC linkers to enhance aqueous solubility, improve cell permeability, and provide the necessary flexibility for optimal ternary complex geometry.[5][6][7]

The Molecular Architecture and Function of this compound

This compound is a trifunctional linker that offers significant advantages for the modular synthesis of PROTACs. Its structure can be dissected into three key functional components:

  • Propargyl Group: The terminal alkyne functionality is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[4][8][9] This reaction is highly efficient and bioorthogonal, allowing for the stable and specific conjugation of an azide-modified ligand under mild conditions.[4]

  • PEG4 Spacer: The tetraethylene glycol (PEG4) chain provides a flexible and hydrophilic spacer.[4][7] This enhances the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules, and provides the optimal length and flexibility to span the distance between the POI and the E3 ligase, facilitating the formation of a stable ternary complex.[4][5][6]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects a terminal amine. This orthogonal protection strategy allows for a sequential and controlled synthesis. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be conjugated to the second ligand, typically through a stable amide bond.[4]

cluster_linker This compound cluster_functions Functions in PROTAC Synthesis propargyl Propargyl Group (Alkyne) peg4 PEG4 Spacer (Hydrophilicity, Flexibility) click_chem Click Chemistry (CuAAC Conjugation) propargyl->click_chem enables boc Boc Protecting Group (Orthogonal Handle) solubility Solubility & PK (Improved Properties) peg4->solubility improves modular_synthesis Modular Synthesis (Sequential Conjugation) boc->modular_synthesis allows for

Logical relationship of linker components to their functions.

Quantitative Data Presentation

The efficacy of a PROTAC is primarily defined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation) values.[5][10] The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair.[5]

Table 1: Degradation Efficacy of BRD4-Targeting PROTACs with Varying Linker Lengths
PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Recruited
PROTAC APEG4 5-10~90HeLaCRBN
PROTAC BPEG4 1-5>9522Rv1CRBN
PROTAC with PEG2PEG20.75>95MV4-11VHL
PROTAC with PEG3PEG30.8>95MV4-11VHL
PROTAC with PEG4 PEG4 0.5 >95 MV4-11 VHL
PROTAC with PEG5PEG51.2>95MV4-11VHL

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[5][11]

Table 2: Degradation Efficacy of BTK-Targeting PROTACs with Varying Linker Lengths
PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell LineE3 Ligase Recruited
BTK PROTAC 1PEG312.5~90MinoCRBN
BTK PROTAC 2 PEG4 5.2 >95 Mino CRBN
BTK PROTAC 3PEG58.9>95MinoCRBN

Data is illustrative and compiled from various sources in the literature.[12]

Table 3: Biological Activity of a KEAP1-Targeting PROTAC
ParameterValueCell Line
KEAP1 DC₅₀15 nMHEK293T
Maximum KEAP1 Degradation (Dₘₐₓ)92%HEK293T
NRF2 Stabilization (at 100 nM)~3.5-fold increaseHEK293T

Data is representative and may vary depending on specific ligands and experimental conditions.[4]

Experimental Protocols

Protocol 1: Modular Synthesis of a PROTAC using this compound

This protocol describes a two-stage synthesis involving a copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by Boc deprotection and amide coupling.

Stage 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reaction Setup: In a suitable reaction vessel, dissolve the azide-functionalized Protein of Interest (POI) ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of tert-butanol (B103910) and water.[4]

  • Addition of Catalysts: In a separate vial, dissolve sodium ascorbate (B8700270) (0.3 eq) in water and add it to the reaction mixture. In another vial, dissolve copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq) in a minimal amount of water and add it to the reaction mixture.[4]

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to yield the Boc-protected intermediate.[4]

Stage 2: Boc Deprotection and Amide Coupling

  • Boc Deprotection: Dissolve the Boc-protected intermediate from Stage 1 (1.0 eq) in anhydrous DCM. Add Trifluoroacetic acid (TFA) (20-50% in DCM) to the solution at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by LC-MS. Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The crude amine salt is often used directly in the next step.[4][13]

  • Amide Coupling: Dissolve the crude deprotected intermediate (1.1 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq).[13]

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.[13]

  • Workup and Purification: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the final PROTAC by preparative reverse-phase HPLC.[13]

Protocol 2: Western Blot for PROTAC-Induced Degradation (DC50 and Dmax Determination)

This protocol details the quantification of target protein levels following PROTAC treatment.[10][14][15]

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Prepare a serial dilution of the PROTAC compound in cell culture medium and treat the cells for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[14][15]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[10]

  • SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples. Prepare samples with Laemmli buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][15]

  • Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection and Data Analysis: Wash the membrane with TBST. Apply an ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of protein degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values using a suitable software (e.g., GraphPad Prism).[10][14][15]

Protocol 3: Biophysical Assays for Ternary Complex Characterization

4.3.1. Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize a biotinylated E3 ligase (e.g., VHL or CRBN) onto a streptavidin-coated sensor chip.[15][16][17]

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding kinetics (kon, koff) and affinity (KD).[16]

  • Ternary Complex Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC. Inject these pre-incubated solutions over the immobilized E3 ligase surface. Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex.[16]

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated from the binary and ternary binding affinities to understand the stability of the ternary complex.[16]

4.3.2. Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Dialyze the purified POI and E3 ligase extensively against the same ITC buffer. Prepare the PROTAC solution in the same buffer, ensuring the final DMSO concentration is matched in both protein and PROTAC solutions. Degas all solutions before use.[14]

  • Binary Titrations: Perform separate experiments by titrating the PROTAC into the POI solution and the PROTAC into the E3 ligase solution to determine the binary binding parameters (KD, ΔH, n).[14]

  • Ternary Titration: To measure ternary complex formation, place the E3 ligase in the sample cell and titrate a pre-incubated mixture of the POI and PROTAC from the syringe.[14]

  • Data Analysis: Integrate the raw thermogram peaks, subtract the heat of dilution, and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

4.3.3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

  • Reagent Preparation: Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged). The detection reagents will be a FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium) and a FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).[10]

  • Assay Setup: In a microplate, combine the tagged POI, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody.[10]

  • PROTAC Addition: Add a serial dilution of the PROTAC to the wells.

  • Incubation and Measurement: Incubate the plate at room temperature to allow for ternary complex formation. Measure the TR-FRET signal using a plate reader. An increase in the FRET signal indicates the formation of the ternary complex.[10]

Mandatory Visualizations: Signaling Pathways and Workflows

cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies s1 Design & Selection (POI Ligand, E3 Ligand, Linker) s2 Modular Synthesis (e.g., Click Chemistry, Amide Coupling) s1->s2 s3 Purification & Characterization (HPLC, LC-MS, NMR) s2->s3 iv1 Biophysical Assays (SPR, ITC, TR-FRET) s3->iv1 Purified PROTAC iv2 Biochemical Assays (In Vitro Ubiquitination) iv1->iv2 c1 Target Degradation (Western Blot, DC50/Dmax) iv2->c1 Validated PROTAC c2 Cell Viability & Cytotoxicity c1->c2 c3 On-Target & Off-Target Effects (Proteomics) c2->c3 v1 Pharmacokinetics (PK) c3->v1 Lead PROTAC v2 Pharmacodynamics (PD) (Target Degradation in Tissue) v1->v2 v3 Efficacy in Disease Models (e.g., Xenografts) v2->v3

Overall experimental workflow for PROTAC development.

cluster_basal Basal State cluster_stress Oxidative Stress / PROTAC Intervention NRF2 NRF2 KEAP1 KEAP1 NRF2->KEAP1 binds Proteasome Proteasome NRF2->Proteasome Degradation CUL3 CUL3-RBX1 E3 Ligase KEAP1->CUL3 recruits KEAP1_degraded KEAP1 Degraded CUL3->NRF2 Ubiquitinates OxidativeStress Oxidative Stress OxidativeStress->KEAP1 inactivates PROTAC KEAP1 PROTAC PROTAC->KEAP1 induces degradation of NRF2_active NRF2 Nucleus Nucleus NRF2_active->Nucleus translocates to ARE ARE NRF2_active->ARE binds AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes activates cluster_normal Normal Transcription cluster_protac PROTAC Intervention BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones binds cMYC_Gene c-MYC Gene BRD4->cMYC_Gene activates BRD4_degraded BRD4 Degraded BRD4->BRD4_degraded degraded Transcription Transcription cMYC_Gene->Transcription No_Transcription Transcription Blocked cMYC_Protein c-MYC Protein Transcription->cMYC_Protein CellGrowth Cell Growth & Proliferation cMYC_Protein->CellGrowth promotes PROTAC BRD4 PROTAC PROTAC->BRD4 binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits BRD4_degraded->cMYC_Gene cannot activate Reduced_cMYC Reduced c-MYC Reduced_Growth Reduced Cell Growth Reduced_cMYC->Reduced_Growth leads to

References

The Core of Targeted Protein Degradation: An In-depth Technical Guide to Bifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by proteins previously considered "undruggable."[1] At the heart of this technology are bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which are engineered to eliminate specific proteins from the cellular environment.[2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the complete removal of the target protein by harnessing the cell's own ubiquitin-proteasome system (UPS).[1][3]

A PROTAC molecule is a heterobifunctional chimera comprising three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[4][5] While the warhead and E3 ligase ligand provide target specificity and engagement of the degradation machinery, respectively, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[6][7] This in-depth guide provides a comprehensive overview of bifunctional linkers, their design principles, and the experimental methodologies used to evaluate their function in the context of targeted protein degradation.

The Mechanism of PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another cycle of degradation.[2]

PROTAC Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Peptides Proteasome->Degradation Results in

PROTAC-mediated protein degradation pathway.

The Critical Role of the Bifunctional Linker

The linker is far more than a simple tether; its composition, length, flexibility, and attachment points to the warhead and E3 ligase ligand profoundly influence the formation and stability of the ternary complex.[7][9] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of degradation.[9][10] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation.[6]

Types of Linkers

PROTAC linkers can be broadly categorized based on their chemical composition and structural properties.

  • Alkyl Chains: These are the simplest and most common type of flexible linkers. They consist of saturated hydrocarbon chains of varying lengths and are synthetically tractable.[5]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5][11] The ethylene (B1197577) glycol units also offer conformational flexibility.

  • Rigid Linkers: These linkers incorporate cyclic structures such as piperazine, piperidine, or phenyl rings to reduce conformational flexibility.[6] A more rigid linker can pre-organize the warhead and E3 ligase ligand into a conformation favorable for ternary complex formation, potentially improving potency and selectivity.[6]

  • "Smart" or Functional Linkers: Recent innovations include the development of linkers with additional functionalities. Photoswitchable linkers, often containing an azobenzene (B91143) moiety, allow for spatiotemporal control of PROTAC activity using light.[6]

Quantitative Analysis of Linker Impact on PROTAC Efficacy

The optimization of linker length and composition is a critical step in PROTAC development. This is typically achieved through systematic structure-activity relationship (SAR) studies where a series of PROTACs with varying linkers are synthesized and evaluated. The following tables summarize quantitative data for well-characterized PROTACs, illustrating the impact of the linker on their degradation efficacy.

Table 1: Impact of PEG Linker Length on BRD4 Degradation by VHL-based PROTACs

PROTAC NameLinker CompositionDC50 (nM)Dmax (%)Cell Line
MZ1 analoguePEG35585MV4-11
MZ1 analoguePEG42095MV4-11
MZ1 PEG5 15 >98 MV4-11
MZ1 analoguePEG63092MV4-11

Data synthesized from multiple sources for illustrative comparison.[12][13] This table demonstrates that for the JQ1-based BRD4 degraders recruiting the VHL E3 ligase, a PEG5 linker provides the optimal length for achieving the highest potency (lowest DC50) and efficacy (highest Dmax).

Table 2: Comparative Degradation Data for Well-Characterized BRD4-Targeting PROTACs

PROTAC NameE3 Ligase RecruitedLinker CompositionDC50 (nM)Dmax (%)Cell Line
MZ1 VHLPEG5~25>90%HeLa
dBET1 CRBNPEG~10>90%HEK293
ARV-825 CRBNPEG/Alkyl<1>90%Burkitt's Lymphoma

Data compiled from various sources.[14][15][16][17][18] This table highlights that different combinations of E3 ligase ligands and linkers can lead to highly potent degraders for the same target.

Table 3: Quantitative Data for SMARCA2-Targeting PROTACs

PROTAC NameE3 Ligase RecruitedLinker TypeSMARCA2 DC50 (nM)SMARCA2 Dmax (%)Cell Line
A947 VHLNot specified<10>90%SW1573
YDR1 CRBNRigid heterocyclic<50>80%SMARCA4 mutant cell lines
YD54 CRBNRigid heterocyclic<100>80%SMARCA4 mutant cell lines

Data sourced from studies on SMARCA2 degraders.[7][19][20][21][22] This demonstrates the successful application of PROTAC technology to challenging targets like chromatin remodelers.

Experimental Protocols for Evaluating Bifunctional Linkers

A robust experimental workflow is essential for characterizing the activity of PROTACs and understanding the role of the linker. Key experiments focus on quantifying target protein degradation and assessing the formation of the ternary complex.

Experimental_Workflow cluster_cellular Cellular Assays cluster_biophysical Biophysical/Biochemical Assays PROTAC_Synthesis PROTAC Synthesis & Characterization Cell_Culture Cell Culture & Treatment PROTAC_Synthesis->Cell_Culture Ternary_Complex_Analysis Ternary Complex Analysis PROTAC_Synthesis->Ternary_Complex_Analysis Protein_Quantification Protein Quantification Cell_Culture->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot HiBiT_NanoBRET HiBiT/NanoBRET Protein_Quantification->HiBiT_NanoBRET SPR Surface Plasmon Resonance (SPR) Ternary_Complex_Analysis->SPR ITC Isothermal Titration Calorimetry (ITC) Ternary_Complex_Analysis->ITC AlphaScreen AlphaScreen/AlphaLISA Ternary_Complex_Analysis->AlphaScreen Data_Analysis Data Analysis & SAR Western_Blot->Data_Analysis HiBiT_NanoBRET->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis AlphaScreen->Data_Analysis

A typical experimental workflow for PROTAC evaluation.
Protocol 1: Western Blot for PROTAC-Induced Degradation

This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[3][23]

Objective: To determine the DC50 and Dmax of a PROTAC.

Methodology:

  • Cell Culture and Treatment: Seed cells at a density that ensures they are in the logarithmic growth phase during treatment. Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[24]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein, followed by incubation with an HRP-conjugated secondary antibody. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should be used to normalize for protein loading.[13]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the data against the PROTAC concentration to determine the DC50 and Dmax values using a four-parameter logistic regression curve.[25]

Protocol 2: AlphaScreen/AlphaLISA for Ternary Complex Formation

This is a bead-based proximity assay used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[1]

Objective: To measure the relative ability of a PROTAC to induce the proximity of a POI and an E3 ligase and to determine the cooperativity of the complex.

Methodology:

  • Reagent Preparation: Use a tagged POI (e.g., GST-tagged) and a tagged E3 ligase (e.g., His-tagged). Prepare serial dilutions of the PROTAC.

  • Assay Setup: In a microplate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.

  • Bead Addition: Add Donor beads (e.g., anti-GST) and Acceptor beads (e.g., Nickel Chelate) and incubate in the dark.

  • Signal Detection: If a ternary complex is formed, the beads are brought into close proximity, resulting in a chemiluminescent signal that is read on an AlphaScreen-capable plate reader.

  • Data Analysis: Plot the AlphaScreen signal against the PROTAC concentration. A bell-shaped curve is often observed due to the "hook effect" at high PROTAC concentrations, where binary complexes predominate.[9]

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that provides real-time kinetic data on binary and ternary complex formation.[3][26]

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for binary and ternary interactions.

Methodology:

  • Ligand Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the kinetics of the binary interaction.

  • Ternary Complex Analysis: To measure the kinetics of the ternary complex, inject a pre-incubated mixture of a fixed, saturating concentration of the POI and a series of concentrations of the PROTAC over the immobilized E3 ligase.[3]

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters. Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[10]

Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[27][28]

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.

Methodology:

  • Sample Preparation: Prepare highly purified protein and PROTAC solutions in the same buffer to minimize heat of dilution effects.

  • Binary Titration: Titrate the PROTAC into the protein solution (or vice versa) in the ITC cell to determine the thermodynamic parameters of the binary interaction.

  • Ternary Titration: To characterize the ternary complex, titrate a pre-formed binary complex (e.g., POI-PROTAC) into the E3 ligase solution in the ITC cell.[6]

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to extract the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinities of the binary and ternary interactions.[6]

Logical Relationships in PROTAC Design

The successful design of a potent and selective PROTAC involves a multifactorial optimization process. The following diagram illustrates the key relationships and considerations in this process.

PROTAC_Design_Logic cluster_components PROTAC Components cluster_properties Linker Properties cluster_outcomes Desired Outcomes Warhead Warhead Selectivity Selectivity Warhead->Selectivity determines Linker Linker Length Length Composition Composition Flexibility Flexibility Attachment_Points Attachment Points E3_Ligand E3 Ligase Ligand E3_Ligand->Selectivity influences Ternary_Complex_Stability Ternary Complex Stability (High Cooperativity) Length->Ternary_Complex_Stability influences Composition->Ternary_Complex_Stability influences PK_Properties Favorable PK Properties Composition->PK_Properties impacts Flexibility->Ternary_Complex_Stability influences Attachment_Points->Ternary_Complex_Stability influences Degradation_Efficacy High Degradation Efficacy (Low DC50, High Dmax) Ternary_Complex_Stability->Degradation_Efficacy drives Ternary_Complex_Stability->Selectivity enhances

Key relationships in the rational design of PROTACs.

Conclusion

Bifunctional linkers are a cornerstone of targeted protein degradation technology. Their rational design and systematic optimization are paramount to developing potent, selective, and bioavailable PROTACs. A thorough understanding of the interplay between linker properties, ternary complex formation, and degradation efficacy, guided by a robust suite of biophysical and cellular assays, will continue to drive the advancement of this transformative therapeutic modality. This guide provides a foundational framework for researchers to navigate the complexities of bifunctional linkers and contribute to the development of the next generation of protein-degrading therapeutics.

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker valuable in bioconjugation, proteomics, and drug delivery, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The document outlines a robust synthetic pathway, details experimental protocols, and presents key data in a structured format.

Introduction

This compound is a versatile chemical tool designed for the precise and efficient linkage of molecular entities. Its structure comprises three key functional components:

  • A terminal propargyl group: This serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

  • A tetraethylene glycol (PEG4) spacer: This hydrophilic chain enhances aqueous solubility, improves pharmacokinetic properties, and provides spatial separation between conjugated molecules.

  • A Boc-protected amine on a C1 (methylene) linker: The tert-butyloxycarbonyl (Boc) protecting group offers a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation reactions.

The orthogonal nature of the propargyl and Boc-protected amine functionalities allows for a stepwise and controlled approach to the synthesis of complex bioconjugates.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step process involving the activation of a commercially available propargylated PEG alcohol, followed by a Williamson ether synthesis with a Boc-protected aminomethanol. This pathway is advantageous due to the availability of the starting materials and the generally high yields of the individual reaction steps.

The proposed synthetic route is as follows:

  • Tosy­lation of Propargyl-PEG4-alcohol: The terminal hydroxyl group of Propargyl-PEG4-alcohol is converted to a tosylate, a good leaving group for the subsequent nucleophilic substitution reaction.

  • Williamson Ether Synthesis: The resulting Propargyl-PEG4-tosylate is reacted with the alkoxide of N-Boc-aminomethanol to form the desired ether linkage.

Data Presentation

Table 1: Starting Materials and Reagents
Compound NameSupplierCatalog NumberMolecular FormulaMolecular Weight ( g/mol )
Propargyl-PEG4-alcoholMedChemExpressHY-130638C₁₁H₂₀O₅232.27
N-Boc-aminomethanolBenchChemB580237C₆H₁₃NO₃147.17
p-Toluenesulfonyl chlorideSigma-Aldrich409331C₇H₇ClO₂S190.65
Sodium hydride (60% in mineral oil)Sigma-Aldrich452912NaH24.00
Triethylamine (B128534)Sigma-AldrichT0886C₆H₁₅N101.19
Dichloromethane (anhydrous)Sigma-Aldrich270997CH₂Cl₂84.93
Tetrahydrofuran (anhydrous)Sigma-Aldrich186562C₄H₈O72.11
Table 2: Physicochemical Properties of this compound
PropertyPredicted Value
Molecular Formula C₁₇H₃₁NO₇
Molecular Weight 361.43 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in most organic solvents (DCM, THF, DMF, DMSO) and water
Stability Stable at -20°C for extended periods. Avoid strong acids.

Experimental Protocols

Step 1: Synthesis of Propargyl-PEG4-tosylate

This protocol describes the tosylation of the primary alcohol of Propargyl-PEG4-alcohol.

Materials:

  • Propargyl-PEG4-alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve Propargyl-PEG4-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Propargyl-PEG4-tosylate. The product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound

This protocol details the Williamson ether synthesis to form the final product.

Materials:

  • Propargyl-PEG4-tosylate (1.0 eq)

  • N-Boc-aminomethanol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a separate flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of N-Boc-aminomethanol (1.2 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the alkoxide solution back to 0°C.

  • Add a solution of Propargyl-PEG4-tosylate (1.0 eq) in anhydrous THF dropwise to the stirred alkoxide solution.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Remove the THF under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a pure compound.

Mandatory Visualizations

Synthesis_Pathway Start1 Propargyl-PEG4-alcohol Intermediate Propargyl-PEG4-tosylate Start1->Intermediate  TsCl, Et3N  DCM Start2 N-Boc-aminomethanol Product This compound Start2->Product  (as alkoxide) Intermediate->Product  NaH, THF

Caption: Proposed synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Ether Synthesis A Dissolve Propargyl-PEG4-alcohol in DCM B Add Et3N and TsCl at 0°C A->B C React and Monitor (TLC) B->C D Work-up and Purify C->D E Prepare N-Boc-aminomethanol alkoxide with NaH in THF D->E Intermediate F Add Propargyl-PEG4-tosylate E->F G React and Monitor (LC-MS) F->G H Quench, Work-up, and Purify G->H I This compound H->I Final Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a key building block in several advanced research areas:

  • PROTACs: The linker can be used to connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The synthesis typically involves an initial CuAAC reaction using the propargyl group, followed by Boc deprotection and subsequent amidation or other coupling reaction at the newly formed primary amine.

  • Antibody-Drug Conjugates (ADCs): This linker facilitates the attachment of cytotoxic payloads to antibodies. For instance, the propargyl group can be "clicked" onto an azide-modified antibody, and after deprotection, the amine can be conjugated to a drug molecule.

  • Bioconjugation: It serves as a general-purpose linker for attaching molecules such as fluorescent dyes, biotin, or other probes to proteins, peptides, or other biomolecules for detection and analysis.

Protocol for Downstream Applications: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a mild base like saturated aqueous sodium bicarbonate.

Physicochemical properties of Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, characterization, and applications of Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker critical in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a terminal propargyl group for "click" chemistry and a Boc-protected amine, providing a versatile tool for the sequential and orthogonal conjugation of molecules.

PropertyValueSource(s)
CAS Number 2098489-63-3[1][]
Molecular Formula C₁₇H₃₀O₇[1][]
Molecular Weight 346.42 g/mol [1][]
Purity ≥97%[1]
Appearance Liquid or solid[3]
Solubility Soluble in DMSO (e.g., 10 mM)[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[1]
Shipping Condition Room Temperature[1]

Stability and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The molecule's stability is influenced by its three main components: the Boc protecting group, the PEG chain, and the propargyl group.

  • Boc (tert-Butyloxycarbonyl) Group : This group is stable under basic and nucleophilic conditions but is labile to strong acids. Accidental exposure to acidic contaminants can lead to the cleavage of the Boc group, exposing the amine.

  • PEG Chain : Generally stable, but can be susceptible to oxidative degradation, especially in the presence of transition metal ions and at elevated temperatures. It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Propargyl Group : The terminal alkyne is relatively stable but should be protected from strong oxidizing and reducing agents.

Handling Recommendations :

  • Store in a tightly sealed container under an inert atmosphere.

  • Protect from light to prevent potential photodegradation.

  • Allow the container to warm to room temperature before opening to prevent moisture condensation.

Applications in PROTAC Synthesis

This compound is a valuable linker for the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker enhances solubility and provides the necessary flexibility for the formation of a stable ternary complex between the POI and the E3 ligase.

The synthesis typically involves a two-step process:

  • Boc Deprotection and Amide Coupling : The Boc group is removed under acidic conditions, and the exposed amine is coupled to the carboxylic acid of either the POI ligand or the E3 ligase ligand.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The terminal alkyne of the linker is then reacted with an azide-functionalized version of the second ligand to form a stable triazole linkage.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection & Amide Coupling cluster_step2 Step 2: CuAAC Click Chemistry start This compound deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection amine_linker Propargyl-PEG4-Amine deprotection->amine_linker coupling Amide Coupling (e.g., HATU, DIPEA) amine_linker->coupling ligand1 Ligand 1 (POI or E3 Ligase) with Carboxylic Acid ligand1->coupling intermediate Ligand 1-Linker-Alkyne coupling->intermediate cu_aac CuAAC Reaction (CuSO4, Sodium Ascorbate) intermediate->cu_aac ligand2 Ligand 2 (E3 Ligase or POI) with Azide (B81097) ligand2->cu_aac protac Final PROTAC Molecule cu_aac->protac

A general workflow for the synthesis of a PROTAC molecule.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific method for forming a stable 1,4-disubstituted triazole linkage. The copper(I) catalyst accelerates the reaction rate significantly compared to the uncatalyzed thermal cycloaddition.

The mechanism involves the following key steps:

  • Formation of a copper(I)-acetylide intermediate from the terminal alkyne.

  • Coordination of the azide to the copper center.

  • Cycloaddition to form a six-membered metallacycle.

  • Rearrangement and subsequent protonation to release the triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst alkyne R1-C≡CH (Propargyl Group) cu_acetylide Copper(I)-Acetylide Intermediate alkyne->cu_acetylide + Cu(I) azide R2-N3 (Azide Group) metallocycle Six-Membered Copper Metallacycle cu_catalyst Cu(I) cu_acetylide->metallocycle + R2-N3 triazole 1,4-Disubstituted Triazole Product metallocycle->triazole Protonation triazole->cu_catalyst Regenerates

The catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following are generalized protocols for the characterization of this compound and its conjugates. Instrument-specific parameters and reaction conditions may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To confirm the chemical structure and purity.

Sample Preparation :

  • Accurately weigh 5-10 mg of the sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR) :

  • Instrument : 400 MHz or higher NMR spectrometer.

  • Pulse Sequence : Standard single-pulse.

  • Number of Scans : 16-64.

  • Relaxation Delay (d1) : 5 seconds.

Expected ¹H NMR Spectral Features :

  • Boc group : A singlet around 1.45 ppm (9H).

  • PEG chain : Multiplets in the range of 3.5-3.8 ppm.

  • Propargyl group : A triplet around 2.4 ppm (alkynyl proton) and a doublet around 4.2 ppm (methylene protons adjacent to the alkyne).

Data Acquisition (¹³C NMR) :

  • Pulse Sequence : Standard single-pulse with proton decoupling.

  • Number of Scans : ≥1024.

Expected ¹³C NMR Spectral Features :

  • Boc group : Resonances around 28 ppm (methyl carbons) and 80 ppm (quaternary carbon).

  • PEG chain : A characteristic peak around 70 ppm.

  • Propargyl group : Signals for the acetylenic carbons around 75 and 80 ppm.

High-Performance Liquid Chromatography (HPLC)

Objective : To assess the purity of the linker and its conjugates.

System Preparation :

  • HPLC System : Standard HPLC system with a UV detector.

  • Column : A wide-pore (300 Å) C4 or C18 column is suitable for PEGylated molecules.[4]

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B : 90% Acetonitrile (B52724), 0.085% TFA in HPLC-grade water.

  • Column Temperature : 45°C.

  • Flow Rate : 1.0 mL/min.

  • Detector : UV, set to 220 nm.

Sample Preparation :

  • Dilute the sample with Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter if necessary.

Chromatographic Run :

  • Equilibrate the column with the initial mobile phase composition.

  • Inject 10-20 µL of the prepared sample.

  • Run a suitable gradient (e.g., a linear gradient from 20% to 65% B over 25 minutes).

  • Include a column wash step and a re-equilibration step at the end of the run.

Mass Spectrometry (MS)

Objective : To determine the molecular weight and confirm the elemental composition.

Technique : Electrospray ionization mass spectrometry (ESI-MS) is commonly used for this type of molecule.

Sample Preparation :

  • Prepare a stock solution of the linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL in the infusion solvent.

Data Acquisition :

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 amu).

Data Analysis :

  • Identify the molecular ion peaks. For this compound, the expected [M+H]⁺ ion would be observed at m/z 347.42.

  • Common adducts such as [M+Na]⁺ and [M+K]⁺ may also be observed.

References

In-Depth Technical Guide to Propargyl-PEG4-O-C1-Boc: A Versatile Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker increasingly utilized in the development of targeted therapeutics. This document details its chemical properties, supplier information, and provides exemplary experimental protocols and conceptual diagrams relevant to its application in areas such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).

Core Compound Information

This compound is a key building block in modern medicinal chemistry. It features a terminal alkyne group for use in click chemistry, a hydrophilic tetraethylene glycol (PEG4) spacer to improve solubility and pharmacokinetic properties, and a Boc-protected functional group. The "-O-C1-" designation in its nomenclature specifies the linkage chemistry, distinguishing it from other similar PEGylated linkers.

The definitive Chemical Abstracts Service (CAS) number for this compound is 2098489-63-3 .[1][2][3][4]

Physicochemical and Supplier Data

The following table summarizes the key physicochemical properties of this compound and lists several suppliers.

PropertyValue
CAS Number 2098489-63-3
Molecular Formula C17H30O7[1][2][3]
Molecular Weight 346.42 g/mol [1][2][3]
Purity >95% - >98% (Varies by supplier)[1][2][3]
Appearance Solid or oil (Varies by supplier)
Solubility Soluble in DMSO, DMF, and other organic solvents.[5]
SupplierProduct Name/Synonym
AmsbioThis compound[6]
CD BioparticlesPropargyl-PEG5-CH2CO2tBu[2]
Glyco MindSynthPropargyl-PEG5-CH2CO2tBu[3]
Acrotein ChemBio Inc.Propargyl-PEG4-CH2COOtBu[4]
Precise PEGPropargyl-PEG5-CH2CO2 t-Bu Ester[1]
King-Pharm2098489-63-3
ImmunomartThis compound[5]
Shanghai Nianxing Industrial Co., LtdThis compound[7]

Conceptual Experimental Protocols

While specific experimental protocols for this compound are proprietary to individual research labs, the following sections detail well-established methodologies for the functional groups present in this linker. These protocols, adapted for a closely related analog, serve as a robust guide for its application in bioconjugation and the synthesis of targeted therapeutics.[8][9][10]

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that can be efficiently removed under acidic conditions to reveal a reactive primary amine.

Materials:

  • This compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the deprotected amine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

The terminal alkyne on the propargyl group is designed for highly efficient and bioorthogonal "click" chemistry with an azide-functionalized molecule.

Materials:

  • Propargyl-PEG4-linker construct

  • Azide-functionalized molecule (e.g., payload, ligand)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Suitable solvent (e.g., PBS, DMF, DMSO, or mixtures)

Procedure:

  • In a reaction vessel, dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent.

  • Prepare a stock solution of the copper catalyst by pre-mixing CuSO₄ and a ligand like THPTA in a 1:5 molar ratio in water.

  • Add the CuSO₄/ligand solution to the reaction mixture to a final copper concentration of 50-250 µM.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress by LC-MS or another suitable analytical method.

  • Upon completion, the reaction can be quenched by the addition of a chelating agent like EDTA. Purify the final conjugate using appropriate chromatographic techniques such as HPLC or size-exclusion chromatography.[8]

Signaling Pathways and Experimental Workflows

The true utility of this compound is realized in its ability to link different molecular entities to create novel therapeutic agents. The following diagrams illustrate the conceptual workflows and the mechanism of action for molecules synthesized using such linkers.

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Click Reaction A This compound B TFA/DCM A->B Acidic Conditions C Deprotected Amine Linker B->C D Deprotected Amine Linker F Amide Bond Formation (e.g., EDC/NHS chemistry) D->F E Carboxylic Acid Payload (Drug) E->F G Propargyl-PEG4-Drug F->G H Propargyl-PEG4-Drug J CuAAC (Click Chemistry) H->J I Azide-Modified Targeting Ligand I->J K Final Conjugate (e.g., ADC) J->K PROTAC_MoA Target Target Protein Linker This compound (Linker) Target->Linker TernaryComplex Ternary Complex (Target-Linker-E3) Linker->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->Linker Ub Ubiquitin TernaryComplex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

References

Propargyl-PEG4-O-C1-Boc: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth safety and handling information for Propargyl-PEG4-O-C1-Boc (CAS No. 2098489-63-3), a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide extrapolates information from structurally similar molecules and the known reactivity of its functional groups: a propargyl ether, a PEGylated spacer, and a Boc-protected carboxyl group.

Compound Identification and Properties

This compound is a heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure allows for the conjugation of two different ligands, facilitating the degradation of target proteins through the ubiquitin-proteasome system. The terminal alkyne (propargyl group) enables click chemistry reactions, while the tert-butyloxycarbonyl (Boc) protected carboxylic acid provides a latent site for amide bond formation upon deprotection.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource/Analogue
CAS Number 2098489-63-3[4][5]
Molecular Formula C17H30O7 (Propargyl-PEG5-CH2CO2tBu)[6]
Molecular Weight 346.42 g/mol (Propargyl-PEG5-CH2CO2tBu)[6]
Appearance Likely a liquid or solidInferred from similar PEG compounds
Solubility Expected to be soluble in water, DMSO, DCM, and DMFAnalogy to N-(Propargyl-peg4)-n-bis(peg4-acid)[6]
Storage Temperature -20°C[1]

Hazard Identification and Safety Precautions

While specific GHS classifications for this compound are not available, the known hazards of its functional groups and structurally related compounds indicate a need for careful handling.

Inferred Hazards:

  • Propargyl Group: The terminal alkyne can be reactive and may pose a fire or explosion risk under certain conditions, particularly in the presence of some metal catalysts.[6][7] Structurally similar compounds like Propargyl-PEG4-acid are classified as flammable (GHS02) with the hazard statement H242: Heating may cause a fire.[8]

  • PEG Moiety: Polyethylene glycol is generally considered to have low toxicity and to be biocompatible.[6] However, it can enhance the penetration of other substances through the skin.[6]

  • Boc-Protected Carboxylic Acid: The Boc protecting group is acid-labile. Accidental deprotection could occur in the presence of strong acids.

Table 2: Recommended Personal Protective Equipment (PPE)

ProtectionSpecificationRationale
Eye/Face Chemical safety goggles or face shield.To protect against potential splashes.
Hand Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Body Laboratory coat.To protect skin and clothing.
Respiratory Use in a well-ventilated area or chemical fume hood.To minimize inhalation of any potential vapors or aerosols.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity and safety of this compound.

Storage:

  • Long-term: Store at -20°C in a tightly sealed container.[1]

  • Short-term: Can be stored at 4°C for shorter periods.

  • Protection: Protect from moisture and light.[9]

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Avoid contact with strong oxidizing agents, strong bases, and incompatible metals.[6]

  • Equilibrate the container to room temperature before opening to prevent moisture condensation.

Spill and Disposal:

  • In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[10]

  • Collect all waste materials in a designated, labeled hazardous waste container.

  • Dispose of chemical waste through a licensed hazardous waste management program, following all local, state, and federal regulations.[10]

Experimental Protocols

The utility of this compound lies in its bifunctional nature, allowing for sequential or orthogonal conjugation strategies.

Boc Deprotection Protocol

The Boc group is readily removed under acidic conditions to reveal the free carboxylic acid, which can then be activated for conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4M)

  • Diethyl ether (cold)

Procedure (using TFA in DCM):

  • Dissolve this compound in anhydrous DCM.

  • Add an excess of TFA (typically 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The deprotected product is typically obtained as a TFA salt.

Procedure (using HCl in Dioxane):

  • Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.

  • Add 4M HCl in dioxane (5-10 equivalents).

  • Stir the reaction at room temperature for approximately 30 minutes.[11]

  • Remove the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected acid.[11]

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The propargyl group can be reacted with an azide-containing molecule via CuAAC.

Materials:

  • This compound (or its deprotected form)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Solvent (e.g., DMF, water, or a mixture)

Procedure:

  • Dissolve the propargyl-containing compound and the azide-containing molecule in the chosen solvent.

  • Add a solution of CuSO4.

  • Add a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the product using appropriate chromatographic techniques.

Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_0 PROTAC Assembly cluster_1 PROTAC Conjugation Propargyl_PEG This compound Deprotection Boc Deprotection (Acid) Propargyl_PEG->Deprotection 1. Activated_Linker Propargyl-PEG4-COOH Deprotection->Activated_Linker PROTAC_intermediate Propargyl-PEG4-Ligand 1 Activated_Linker->PROTAC_intermediate 2. Amide Coupling Ligand_1 Target Protein Ligand (with amine) Ligand_1->PROTAC_intermediate Click_Chemistry 3. Click Chemistry (CuAAC) PROTAC_intermediate->Click_Chemistry Ligand_2 E3 Ligase Ligand (with azide) Ligand_2->Click_Chemistry PROTAC Final PROTAC Molecule Click_Chemistry->PROTAC

Caption: Synthetic workflow for the assembly of a PROTAC molecule.

Safety_Handling_Workflow start Receive Compound storage Store at -20°C Protect from light and moisture start->storage ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) storage->ppe handling Handle in Fume Hood ppe->handling weighing Weighing handling->weighing dissolving Dissolving weighing->dissolving reaction Perform Reaction dissolving->reaction spill Spill? reaction->spill spill_cleanup Absorb with inert material Dispose as hazardous waste spill->spill_cleanup Yes waste Dispose of Waste (in labeled container) spill->waste No spill_cleanup->waste end Procedure Complete waste->end

Caption: Safe handling workflow for this compound.

Boc_Deprotection_Logic start Start: Boc-Protected Compound acid_choice Choose Acidic Reagent start->acid_choice tfa TFA in DCM acid_choice->tfa TFA hcl 4M HCl in Dioxane acid_choice->hcl HCl reaction_tfa Stir at RT for 1-2h tfa->reaction_tfa reaction_hcl Stir at RT for 30 min hcl->reaction_hcl workup_tfa Evaporate solvent & excess TFA reaction_tfa->workup_tfa workup_hcl Evaporate solvent Triturate with ether reaction_hcl->workup_hcl product Deprotected Compound (as salt) workup_tfa->product workup_hcl->product

Caption: Logical flow for the Boc deprotection of the linker.

References

Propargyl-PEG4-O-C1-Boc: A Technical Guide to Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. An understanding of its solubility is crucial for optimizing reaction conditions, purification protocols, and formulation development.

Core Concepts: Predicting Solubility

The solubility of this compound is determined by the collective physicochemical properties of its structural components:

  • Propargyl Group: This terminal alkyne serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Its small and relatively nonpolar nature has a minimal impact on the overall solubility of the molecule.

  • PEG4 (Polyethylene Glycol) Linker: The four-unit polyethylene (B3416737) glycol chain is the primary driver of the molecule's solubility profile. The ether oxygens within the PEG chain can act as hydrogen bond acceptors, imparting significant hydrophilicity. This PEG spacer generally confers solubility in a range of aqueous and polar organic solvents.

  • Boc (tert-Butyloxycarbonyl) Group: This is a bulky and lipophilic protecting group for an amine functionality. The Boc group enhances the molecule's solubility in non-polar organic solvents.

The interplay between the hydrophilic PEG chain and the lipophilic Boc group allows for a broad solubility profile, making it a versatile linker in various synthetic applications.

Solubility Data

While comprehensive quantitative solubility data for this compound is not extensively published, a reliable solubility profile can be inferred from available data and the documented solubility of structurally analogous PEGylated molecules.

SolventChemical FormulaTypeReported Solubility of this compoundInferred Solubility of Analogs
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic10 mMSoluble
Dichloromethane (DCM)CH₂Cl₂ChlorinatedNot ReportedSoluble
Dimethylformamide (DMF)(CH₃)₂NCHOPolar AproticNot ReportedSoluble
WaterH₂OPolar ProticNot ReportedSoluble
EthanolC₂H₅OHPolar ProticNot ReportedLikely Soluble
MethanolCH₃OHPolar ProticNot ReportedLikely Soluble

Note: The inferred solubility of analogs is based on data for compounds such as Propargyl-PEG4-amine and Propargyl-PEG4-acid, which are reported to be soluble in water, DMSO, DCM, and DMF.

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise concentrations, it is recommended to experimentally determine the solubility of this compound in the specific solvent and conditions of interest. The following protocol outlines a standard method for determining thermodynamic equilibrium solubility.

Objective: To determine the quantitative solubility of this compound in a chosen solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) (e.g., DMSO, water, PBS)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Pipette a precise volume of the chosen solvent into each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • After the equilibration period, remove the vials and let them stand to allow any undissolved solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Preparation for Analysis:

    • Carefully pipette a known volume of the clear supernatant from each vial.

    • Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method or another suitable quantitative technique.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation weigh Weigh excess This compound add_solvent Add precise volume of solvent weigh->add_solvent shake Shake at constant temp (24-48h) add_solvent->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute for analysis supernatant->dilute hplc Quantify via HPLC dilute->hplc calculate Calculate solubility hplc->calculate

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

The Gatekeeper of Reactivity: Function of the Boc Protecting Group in Propargyl-PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of bioconjugation and advanced drug development, the ability to control chemical reactions with surgical precision is paramount. Heterobifunctional linkers, such as Propargyl-PEG4-O-C1-Boc, are fundamental tools in the construction of complex molecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Central to the function of these linkers is the strategic use of protecting groups. This technical guide delves into the critical role of the tert-butyloxycarbonyl (Boc) protecting group in this compound, providing a comprehensive overview of its function, quantitative data on its application, and detailed experimental protocols for its removal.

The Core Function: A Molecular Guardian

The primary and most crucial function of the Boc group in the this compound linker is to act as a temporary "guardian" for a primary or secondary amine.[1][2] This protection is essential to prevent the highly reactive amine from engaging in unwanted side reactions during multi-step synthesis.[2] The this compound molecule is a heterobifunctional linker, meaning it possesses two different reactive ends: a terminal alkyne (the propargyl group) and a Boc-protected amine.[3][][5]

The propargyl group is specifically designed for "click chemistry," a set of highly efficient and specific reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[5][] This reaction allows for the precise attachment of the linker to a molecule containing an azide (B81097) group. During this step, the amine on the other end of the linker must remain inert. The Boc group ensures this inertness due to its stability under the basic and nucleophilic conditions often employed in click chemistry and other common synthetic procedures.[2][7]

This strategy of selective protection and reaction is known as an "orthogonal" approach.[7][8] It allows for a controlled, stepwise assembly of complex bioconjugates. A molecule of interest can first be conjugated to the propargyl end of the linker. Subsequently, the Boc group can be removed to expose the amine, which is then available for a second, distinct conjugation reaction, for instance, with a molecule containing a carboxylic acid or an activated ester.[1][2]

Quantitative Data: Performance Under Defined Conditions

The effectiveness of a protecting group is measured by its stability during intermediate steps and the efficiency of its removal when desired. The following tables summarize key quantitative data related to the performance of the Boc group in similar chemical contexts.

Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection

ReagentConcentration (v/v in DCM)TemperatureTypical Reaction TimeNotes
Trifluoroacetic Acid (TFA)20% - 50%0 °C to Room Temp30 min - 4 hoursMost common and effective method. Reaction progress should be monitored.[9]
Hydrochloric Acid (HCl)4M in Dioxane or Ethyl AcetateRoom Temperature2 - 12 hoursAn alternative to TFA; can be slower.[10]
Neat TFA100%0 °C to Room Temp< 1 hourUsed for particularly stubborn or sterically hindered Boc groups.[9]

Table 2: Stability of Boc Group Under Various Reaction Conditions

ConditionStabilityOrthogonal Protecting Group
Basic (e.g., DIPEA, NaOH)HighFmoc (Base-labile)
Nucleophilic (e.g., amines, thiols)High-
Catalytic Hydrogenation (e.g., H₂, Pd/C)HighCbz (Hydrogenolysis-labile)
Acidic (e.g., TFA, HCl)Low (Cleaved)-

Experimental Protocols: Unmasking the Amine

The removal of the Boc group, or deprotection, is a critical step that must be performed efficiently to ensure a high yield of the final product. The most common method involves treatment with a strong acid, such as trifluoroacetic acid (TFA).[9][10]

Detailed Protocol for Solution-Phase N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected linker (e.g., this compound)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected linker in anhydrous DCM within a round-bottom flask to a concentration of approximately 0.1-0.5 M.

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C. This helps to control any potential exotherm during the addition of acid.[9]

  • Acid Addition: While stirring, slowly add TFA to the solution. A common and effective final concentration is a 1:1 mixture of TFA and DCM (50% v/v).[9] Caution: This reaction evolves carbon dioxide and isobutene gas. Ensure the setup is not sealed and is performed in a well-ventilated fume hood.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours.[9] The progress of the deprotection should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[12]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM several times.[12]

  • Work-up (for isolating the free amine):

    • Dissolve the residue in DCM.

    • Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected amine.

  • Isolation as TFA Salt: If the amine trifluoroacetate (B77799) salt is the desired product for the next step, the work-up (step 6) can be omitted. The crude product obtained after solvent removal (step 5) is often pure enough for subsequent use.[9]

Logical and Signaling Pathway Visualizations

To further clarify the strategic role of the Boc group, the following diagrams illustrate the chemical logic and experimental workflows.

Boc_Protection_Workflow cluster_0 Orthogonal Synthesis Strategy A Propargyl-PEG4-NH-Boc (Amine Protected) C Click Chemistry (CuAAC) (Boc Group is Stable) A->C B Azide-Containing Molecule 1 B->C D Conjugate 1 (Amine Still Protected) C->D E Acidic Deprotection (TFA) (Boc Group Removed) D->E F Conjugate 1 with Free Amine (Propargyl-PEG4-NH2) E->F H Amide Coupling (e.g., EDC, NHS) F->H G Carboxylic Acid-Containing Molecule 2 G->H I Final Heterobifunctional Conjugate H->I

Caption: Orthogonal synthesis workflow enabled by the Boc protecting group.

Boc_Deprotection_Mechanism cluster_1 Mechanism of TFA-Mediated Boc Deprotection Start Boc-Protected Amine (R-NH-Boc) Step1 Protonation of Carbonyl by TFA (H+) Start->Step1 Intermediate1 Protonated Carbamate Step1->Intermediate1 Step2 Loss of Tert-butyl Cation Intermediate1->Step2 Intermediate2 Carbamic Acid (R-NH-COOH) Step2->Intermediate2 Step3 Rapid Decarboxylation Intermediate2->Step3 Product Free Amine (R-NH2) + CO2 + Isobutene Step3->Product Final Amine TFA Salt (R-NH3+ TFA-) Product->Final

Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.[11]

References

The Alkyne Functional Group in Propargyl-PEG4-O-C1-Boc: An In-Depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the terminal alkyne functional group within the Propargyl-PEG4-O-C1-Boc molecule, a versatile heterobifunctional linker. Its unique architecture, featuring a reactive propargyl group, a hydrophilic tetraethylene glycol (PEG) spacer, and a Boc-protected amine, makes it a powerful tool in bioconjugation for applications ranging from drug delivery and proteomics to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Reactivity and Application

The utility of this compound is centered around the controlled, sequential reactivity of its terminal functional groups. The propargyl group's terminal alkyne is specifically designed for highly efficient and bioorthogonal "click chemistry" reactions. This allows for the precise and stable covalent linkage to molecules containing an azide (B81097) functional group.

The two primary click chemistry methods relevant to this terminal alkyne are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and efficient reaction for terminal alkynes. It involves the use of a copper(I) catalyst to rapidly and specifically form a stable 1,4-disubstituted 1,2,3-triazole linkage between the alkyne and an azide-functionalized molecule.[1][2] The reaction is known for its high yields and reliability under aqueous conditions.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): While highly efficient, SPAAC requires a strained cyclooctyne (B158145) instead of a terminal alkyne and is therefore not directly applicable to the propargyl group of this linker.[5][6] SPAAC's main advantage is that it proceeds without a cytotoxic copper catalyst, making it ideal for applications in living systems.[1]

The PEG4 spacer enhances the aqueous solubility and stability of the entire conjugate, reduces non-specific binding, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.[7][8][9] The Boc (tert-butyloxycarbonyl) protecting group masks a primary amine, which can be deprotected under acidic conditions to reveal a new reactive site for subsequent conjugation steps.[10][11][] This orthogonal reactivity allows for a modular and controlled approach to synthesizing complex biomolecular constructs.[13]

Quantitative Data on CuAAC Reactions

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligands, solvents, and reaction conditions. The following tables summarize representative quantitative data for CuAAC reactions involving terminal alkynes, providing a baseline for experimental design.

ParameterCondition 1Condition 2Condition 3
Catalyst System CuSO₄ / Sodium Ascorbate (B8700270)CuICu(I)-THPTA Complex
Ligand None specifiedTris(3-hydroxypropyltriazolylmethyl)amine (THPTA)Tris(benzyltriazolylmethyl)amine (TBTA)
Solvent System t-Butanol/Water (1:1)WaterDMSO/Water
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1-4 hours12-24 hours15-30 minutes
Typical Yield >95%84-93%[14]High Efficiency[15]
Reference [16][14][15]

Table 1: Comparison of CuAAC Reaction Conditions. This table highlights various catalytic systems and their impact on reaction time and yield. The use of ligands like THPTA can accelerate the reaction and improve biocompatibility.[15]

ReactantMolar Ratio (Alkyne:Azide)Copper ConcentrationSodium Ascorbate Concentration
Propargyl-PEG-acid1:1.21-5 mol%5-10 mol%
Propargylated Protein1:5-10 (azide excess)50-250 µM5-10 mol%
Alkyne-labeled Oligonucleotide1:4-50 (azide excess)25 equivalents (relative to oligo)40 equivalents (relative to oligo)

Table 2: Stoichiometry of Reactants in CuAAC. The molar ratios of reactants can be adjusted based on the specific substrates. An excess of the azide-containing molecule is often used to drive the reaction to completion, especially when labeling complex biomolecules.[15][16][17]

Experimental Protocols

Detailed methodologies for the key reactions involving this compound are provided below.

Protocol 1: Boc Deprotection of the Amine Group

This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for subsequent conjugation.

Materials:

  • Boc-protected conjugate (e.g., product after initial CuAAC reaction)

  • Anhydrous Dichloromethane (DCM)[11]

  • Trifluoroacetic acid (TFA)[11]

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add TFA to the solution (a common ratio is 1:1 DCM:TFA).

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.[11]

  • Re-dissolve the residue in an organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected product, typically as a TFA salt.

  • The resulting free amine is highly reactive and should be used promptly in the next conjugation step.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the terminal alkyne of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)[17]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[17]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[17]

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the conjugation buffer. A slight molar excess of the azide component is often used (e.g., 1.2 equivalents).[16]

  • Catalyst Preparation: In a separate tube, prepare the copper(I) catalyst by mixing the CuSO₄ and THPTA stock solutions. A common ratio is 1:2 to 1:5 (CuSO₄:THPTA).[15][17] Let the mixture stand for 1-2 minutes.

  • Reaction Initiation: Add the copper(I)-THPTA complex to the alkyne-azide mixture. The final concentration of copper is typically in the range of 50-250 µM for protein conjugations.[17]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 mol% relative to the limiting reagent.[16]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).[16]

  • Purification: Once the reaction is complete, purify the conjugate to remove unreacted starting materials, catalyst, and byproducts. Common purification methods include size-exclusion chromatography (SEC), dialysis, or HPLC.

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes and relationships discussed in this guide.

G cluster_0 Step 1: CuAAC Conjugation cluster_1 Step 2: Boc Deprotection Propargyl_PEG_Boc This compound (Terminal Alkyne) Conjugate1 Boc-Protected Triazole Conjugate Propargyl_PEG_Boc->Conjugate1 Click Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Conjugate1 Catalyst Cu(I) Catalyst (e.g., CuSO4/Ascorbate) Catalyst->Conjugate1 Final_Conjugate Final Conjugate (with free amine) Conjugate1->Final_Conjugate Acidic Cleavage TFA Trifluoroacetic Acid (TFA) TFA->Final_Conjugate

Figure 1: Sequential conjugation workflow using this compound.

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle Alkyne R1-C≡CH (Propargyl Group) Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide Azide N3-R2 (Azide Group) Metallacycle 6-membered Cu-Metallacycle Azide->Metallacycle Cu_I Cu(I) Cu_I->Cu_Acetylide Cu_Acetylide->Metallacycle Triazole 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole Reductive Elimination Triazole->Cu_I Regenerates Catalyst

Figure 2: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Methodological & Application

Application Notes and Protocols for PROTAC® Synthesis using Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][] These heterobifunctional molecules are composed of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][4]

This document provides detailed application notes and protocols for the use of Propargyl-PEG4-O-C1-Boc, a versatile polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs. This linker features a terminal propargyl group for "click chemistry" conjugation and a Boc-protected amine, offering a modular and efficient approach to PROTAC assembly.[5][6] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the PROTAC molecule.[4][7]

PROTAC® Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[8]

For the purpose of these application notes, we will focus on the synthesis of a hypothetical PROTAC designed to degrade Bromodomain-containing protein 4 (BRD4), a well-established cancer target, by recruiting the Cereblon (CRBN) E3 ligase.[3][9]

Signaling Pathway Diagram

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC BRD4-PROTAC-CRBN BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds to CRBN CRBN E3 Ligase PROTAC->CRBN Binds to Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) Ternary_Complex->PROTAC Catalytic Release PolyUb_BRD4 Polyubiquitinated BRD4 Ternary_Complex->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a BRD4-targeting PROTAC.

Quantitative Data Summary

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair to achieve maximal degradation efficacy.[4] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex where ubiquitination sites are not accessible.[10] The following tables summarize representative data on the impact of PEG linker length on PROTAC performance.

Table 1: Impact of Linker Length on Degradation of Target Proteins

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4CRBNPEG4< 0.5 µM> 80
BRD4CRBNPEG8> 5 µM< 20
BRD4CRBNPEG16< 0.5 µM> 80
Estrogen Receptor α (ERα)VHLPEG12Effective> 90
Estrogen Receptor α (ERα)VHLPEG16More Potent> 90
Tank-binding kinase 1 (TBK1)CRBNAlkyl/Ether< 12No degradation-
Tank-binding kinase 1 (TBK1)CRBNAlkyl/Ether21396

Note: Data is compiled and representative of trends observed in various studies.[3][10] Absolute values can vary based on specific molecular structures, cell lines, and experimental conditions.

Experimental Protocols

The synthesis of a PROTAC using this compound typically follows a modular, multi-step process. The following protocols outline the synthesis of a BRD4-targeting PROTAC as an example.

Assumed Structure of this compound

For the purpose of this protocol, the structure of this compound is assumed to be: Propargyl-(O-CH2-CH2)4-O-CH2-NHBoc. This structure features a terminal alkyne for click chemistry and a Boc-protected primary amine for amide bond formation, connected by a PEG4 spacer and an additional methylene (B1212753) ether group.

Experimental Workflow Diagram

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Starting Materials: - Pomalidomide-N3 - this compound - JQ1-COOH step1 Step 1: Boc Deprotection (TFA in DCM) start->step1 intermediate1 Intermediate 1: Propargyl-PEG4-O-C1-NH2 step1->intermediate1 step2 Step 2: Amide Coupling (JQ1-COOH, HATU, DIPEA) intermediate1->step2 intermediate2 Intermediate 2: JQ1-Linker-Propargyl step2->intermediate2 step3 Step 3: Click Chemistry (CuAAC) (Pomalidomide-N3, CuSO4, Na-Ascorbate) intermediate2->step3 final_protac Final PROTAC step3->final_protac purification Purification & Characterization (HPLC, LC-MS, NMR) final_protac->purification

Caption: Modular workflow for PROTAC synthesis.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.[8][11]

Materials:

  • This compound (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine (Propargyl-PEG4-O-C1-NH₂), which is often used in the next step without further purification.

Protocol 2: Amide Coupling of JQ1-COOH to the Linker

This protocol details the coupling of the deprotected linker amine to a carboxylic acid on the POI ligand (e.g., JQ1-COOH) using HATU as a coupling agent.

Materials:

  • Deprotected linker amine (from Protocol 1, 1.1 eq)

  • JQ1-COOH (1.0 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve JQ1-COOH (1.0 eq) and the deprotected linker amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.[1]

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the JQ1-Linker-Propargyl intermediate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final "click chemistry" step to conjugate the JQ1-linker intermediate with an azide-functionalized E3 ligase ligand (e.g., Pomalidomide-N₃).[][12]

Materials:

  • JQ1-Linker-Propargyl intermediate (from Protocol 2, 1.0 eq)

  • Pomalidomide-N₃ (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.5 eq)

  • tert-Butanol/Water or DMF/Water solvent mixture

  • Reaction vial

  • Magnetic stirrer

  • Preparative HPLC system

Procedure:

  • Dissolve the JQ1-Linker-Propargyl intermediate (1.0 eq) and Pomalidomide-N₃ (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the main reaction vial, followed by the CuSO₄ solution.

  • Stir the reaction vigorously at room temperature for 2-8 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final PROTAC compound by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 4: Evaluation of PROTAC® Efficacy by Western Blot

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.[10][13]

Materials:

  • Cancer cell line expressing the target protein (e.g., HeLa for BRD4)

  • Cell culture medium and supplements

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[10]

Conclusion

The this compound linker is a valuable and versatile tool for the modular synthesis of PROTACs. Its bifunctional nature allows for a systematic and efficient assembly process, combining robust amide bond formation with the high efficiency of click chemistry. The inclusion of a PEG4 spacer can confer favorable physicochemical properties to the final PROTAC molecule. The protocols provided herein offer a comprehensive guide for researchers to utilize this linker in the development of novel protein degraders for therapeutic and research applications. The successful synthesis and characterization of such molecules are pivotal for the advancement of targeted protein degradation as a therapeutic strategy.

References

Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using Propargyl-PEG4-O-C1-Boc. This heterobifunctional linker is a valuable tool in bioconjugation, particularly for the synthesis of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The protocols provided herein are intended as a starting point and may require optimization for specific applications.

The CuAAC reaction, a cornerstone of "click chemistry," facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[2][3] The use of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG4 chain in this reagent, offers several advantages in drug development, including enhanced solubility and improved pharmacokinetic profiles.[4][5] The Boc-protected functional group provides a handle for subsequent modifications after the click reaction.[5]

I. General Reaction Scheme

The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule.

CuAAC_Reaction Propargyl_PEG This compound Plus1 + Propargyl_PEG->Plus1 Azide Azide-Molecule (R-N3) Plus1->Azide Arrow Cu(I) catalyst Na-Ascorbate Azide->Arrow Product Triazole-Linked Conjugate Arrow->Product

Caption: General scheme of the CuAAC reaction.

II. Experimental Protocols

This section provides a detailed methodology for a typical CuAAC reaction.

A. Materials and Reagents
Reagent/MaterialRecommended Grade/Purity
This compound≥95%
Azide-containing molecule≥95%
Copper(II) Sulfate (B86663) (CuSO₄·5H₂O)ACS reagent grade or higher
Sodium Ascorbate (B8700270)≥98%, freshly prepared solution
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)≥95%
Solvents (e.g., t-BuOH/H₂O, THF/H₂O, DMSO, DMF)Anhydrous or HPLC grade
Deionized WaterHigh-purity, 18.2 MΩ·cm
Reaction vials and stir barsClean and dry
B. Preparation of Stock Solutions

It is recommended to prepare fresh stock solutions for optimal results.

Stock SolutionConcentrationSolvent
This compound10 mMDMF or DMSO
Azide-containing molecule10 mMSame solvent as alkyne
Copper(II) Sulfate (CuSO₄)20 mMDeionized Water
Sodium Ascorbate100 mMDeionized Water (prepare fresh)
Ligand (THPTA or TBTA)50 mMDeionized Water or DMSO
C. Step-by-Step CuAAC Reaction Protocol

This protocol is for a standard small-scale reaction. Adjust volumes as needed.

  • Reaction Setup:

    • In a clean, dry reaction vial, add the desired amount of this compound (1.0 equivalent).

    • Add the azide-containing molecule (1.0-1.2 equivalents).

    • Add the reaction solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water). The final alkyne concentration is typically between 1-10 mM.[6]

  • Catalyst Preparation and Addition:

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution and the THPTA or TBTA ligand stock solution. A 1:5 molar ratio of CuSO₄ to ligand is often recommended to protect biomolecules and improve reaction efficiency.[7]

    • Let this mixture stand for a few minutes.

    • Add the copper(II) sulfate solution to the reaction mixture (0.1-0.2 equivalents).

    • Add the ligand solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).[6]

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).[6]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • The reaction is typically complete within 1-4 hours.[2][8] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis A Prepare Stock Solutions (Alkyne, Azide, CuSO4, Na-Ascorbate, Ligand) B Mix Alkyne and Azide in Solvent A->B C Add CuSO4/Ligand Complex B->C D Initiate with Sodium Ascorbate C->D E Incubate at Room Temperature (1-4 hours) D->E F Monitor Progress (TLC, LC-MS) E->F G Purify Product (Chromatography, Extraction) F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for the CuAAC reaction.

D. Work-up and Purification

Upon completion, the product needs to be purified to remove the copper catalyst and excess reagents.

  • Quenching and Extraction:

    • Dilute the reaction mixture with water.

    • Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[6]

    • Wash the organic layer with a solution of a chelating agent like EDTA to remove copper ions, followed by a brine wash.[9][10]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Chromatography:

    • Purify the crude product by silica (B1680970) gel column chromatography or preparative HPLC.[6]

III. Boc Deprotection Protocol

The Boc (tert-butyloxycarbonyl) group is a common amine protecting group that can be removed under acidic conditions.[11]

A. Reagents and Materials
  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triethylsilane), optional to prevent side reactions[11]

B. Step-by-Step Boc Deprotection
  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add TFA (typically 20-50% v/v in DCM).[12][13]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • The reaction is often complete within 30 minutes to a few hours.[14] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine salt can be used directly or neutralized with a mild base.

Boc_Deprotection Boc_Product Boc-Protected Conjugate Plus + Boc_Product->Plus TFA TFA/DCM Plus->TFA Arrow Room Temperature TFA->Arrow Deprotected_Product Deprotected Amine (TFA Salt) Arrow->Deprotected_Product

Caption: Boc deprotection workflow.

IV. Quantitative Data Summary

The following table summarizes typical reaction parameters. Actual values may vary depending on the specific substrates and optimization.

ParameterGeneral Organic SynthesisBioconjugation
Alkyne Concentration0.1 - 0.5 M10 µM - 1 mM
Azide to Alkyne Ratio1.0 - 1.2 : 11 - 50 : 1
Copper(II) Sulfate1-5 mol%50 - 250 µM
Sodium Ascorbate5-10 mol%5-10 times the copper concentration
Ligand to Copper RatioN/A (or 1:1)2:1 to 5:1
Reaction Time1-4 hours1-4 hours
Typical Yield>90%Variable, dependent on substrate

V. Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive CatalystPrepare sodium ascorbate solution fresh. Deoxygenate solvents to prevent Cu(I) oxidation.[2]
Poor SolubilityUse a co-solvent like DMSO or DMF.[2]
Inefficient Catalyst SystemAdd a copper-stabilizing ligand like THPTA or TBTA.[2]
Side Product Formation Oxidative HomocouplingEnsure an excess of sodium ascorbate and deoxygenate the reaction mixture.
Substrate DegradationFor sensitive biomolecules, use a protective ligand like THPTA and work at lower temperatures.[7]

VI. Application in PROTAC Synthesis

This compound is well-suited for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[1] The linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker Propargyl-PEG4-Linker POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Caption: Logical structure of a PROTAC molecule.

References

Application Note: Efficient Cleavage of the Boc Protecting Group from Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications. Its widespread use is due to its stability across a broad range of chemical conditions and its facile, clean removal under acidic conditions. Propargyl-PEG4-O-C1-Boc is a heterobifunctional linker that incorporates a terminal alkyne for "click" chemistry applications, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance aqueous solubility, and a Boc-protected amine. The selective deprotection of the Boc group is a critical step to unmask the primary amine for subsequent conjugation to proteins, peptides, or other molecules of interest.

This application note provides a detailed, robust protocol for the efficient deprotection of the Boc group from this compound using trifluoroacetic acid (TFA), yielding the corresponding primary amine as its trifluoroacetate (B77799) salt. The protocol is designed to ensure high yield and purity while maintaining the integrity of the propargyl and PEG moieties.

Chemical Transformation

The deprotection proceeds via an acid-catalyzed cleavage of the carbamate (B1207046) linkage. The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1]

Reaction: Propargyl-PEG4-O-C1-NH-Boc + CF₃COOH → Propargyl-PEG4-O-C1-NH₃⁺CF₃COO⁻ + CO₂ + (CH₃)₂C=CH₂

Quantitative Data Summary

The efficiency of Boc deprotection is influenced by several factors including acid concentration, reaction time, and temperature. The following table summarizes typical reaction conditions and expected outcomes for the deprotection of Boc-protected PEGylated amines using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[2]

ParameterValueMethod of AnalysisNotes
Starting Material This compound-Ensure starting material is of high purity.
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)-Anhydrous solvents are recommended for optimal results.
TFA Concentration 20-50% (v/v) in DCM[2]-Higher concentrations may be used for more sterically hindered substrates.
Reaction Time 1 - 2 hours[3]TLC, LC-MSMonitor until starting material is consumed.
Reaction Temperature 0 °C to Room Temperature[3]-Initial cooling helps to control any potential exotherm.
Typical Yield >95% (as TFA salt)[2][3]GravimetricThe crude product is often of sufficient purity for direct use in the next step.
Typical Purity >95%[2][3]LC-MS, ¹H NMRPurity can be confirmed after thorough removal of residual TFA.

Experimental Protocols

This section details a standard protocol for the Boc deprotection of this compound in a solution phase using TFA.

Materials:
  • This compound

  • Anhydrous Dichloromethane (DCM)[4]

  • Trifluoroacetic Acid (TFA)[4]

  • Toluene (B28343) (optional, for removal of residual TFA)[4]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)[4]

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Step-by-Step Procedure:
  • Dissolution: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[3]

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.[5]

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA and DCM is a common starting point.[3]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue to stir for an additional 1-2 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On TLC, the deprotected amine product will be more polar and have a lower Rf value than the starting material. For LC-MS analysis, a small aliquot can be withdrawn, diluted, and injected to confirm the disappearance of the starting material and the appearance of the product with the expected mass.[3]

  • Work-up (Isolation as TFA salt):

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]

    • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[3]

    • Place the residue under high vacuum for several hours to remove any final traces of solvent. The resulting product, Propargyl-PEG4-O-C1-Amine as its trifluoroacetate salt, is typically a viscous oil or solid and is often pure enough for direct use in subsequent steps.[3]

  • Work-up (Optional: Isolation as free amine):

    • After removal of the bulk of TFA and DCM by rotary evaporation, dissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297) or DCM.

    • Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure build-up.[5]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected Propargyl-PEG4-O-C1-Amine as the free base.

Visual Representations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous DCM cool Cool solution to 0°C start->cool add_tfa Slowly add 20-50% TFA in DCM cool->add_tfa react Stir at 0°C for 30 min, then warm to RT for 1-2 hours add_tfa->react monitor Monitor reaction by TLC or LC-MS react->monitor evaporate Evaporate solvent and excess TFA monitor->evaporate co_evaporate Co-evaporate with Toluene (x3) evaporate->co_evaporate dry Dry under high vacuum co_evaporate->dry product Product: Propargyl-PEG4-O-C1-NH3+TFA- dry->product

Caption: Experimental workflow for the Boc deprotection of this compound.

Boc_Deprotection_Mechanism BocAmine R-NH-Boc ProtonatedBoc R-NH-C(=O⁺H)-O-tBu BocAmine->ProtonatedBoc + H⁺ TFA H⁺ (from TFA) CarbamicAcid R-NH-COOH (Carbamic Acid) ProtonatedBoc->CarbamicAcid tBuCation (CH₃)₃C⁺ ProtonatedBoc->tBuCation Amine R-NH₂ CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2 Isobutene (CH₃)₂C=CH₂ + H⁺ tBuCation->Isobutene ProtonatedAmine R-NH₃⁺ Amine->ProtonatedAmine + H⁺ (excess acid)

Caption: Mechanism of TFA-mediated Boc deprotection.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or TFA concentration.Extend the reaction time and continue to monitor. If the reaction stalls, consider increasing the TFA concentration.[5]
Side Product Formation The tert-butyl cation byproduct can alkylate sensitive functional groups.While less common for this substrate, if side products are observed, add a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture.[5]
Oily Product Residual TFA or solvent.Perform multiple co-evaporations with toluene. Dry the product under high vacuum for an extended period.[3]
Isolation Issues (for free amine) The deprotected amine may have some water solubility.If issues arise during the aqueous work-up, consider using a basic ion-exchange resin to neutralize the TFA salt as an alternative to the aqueous wash.[5]

Safety Precautions

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Dichloromethane (DCM) is a volatile solvent. Handle it in a fume hood and wear appropriate PPE.

By following this detailed protocol, researchers can reliably and efficiently deprotect this compound, yielding a high-purity primary amine ready for subsequent applications in bioconjugation and drug development.

References

Application Notes and Protocols for the Bioconjugation of Peptides with Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the bioconjugation of peptides using the heterobifunctional linker, Propargyl-PEG4-O-C1-Boc. This linker is a valuable tool for peptide modification, enabling the introduction of a polyethylene (B3416737) glycol (PEG) spacer and a terminal alkyne group for subsequent "click chemistry" applications. This methodology is central to the development of advanced therapeutics, including Proteolysis Targeting Chimeras (PROTACs) and peptide-drug conjugates.

Introduction

PEGylation, the covalent attachment of polyethylene glycol chains to therapeutic molecules, is a well-established strategy to improve the pharmacokinetic properties of peptides and proteins.[1] PEGylation can enhance solubility, increase serum half-life by reducing renal clearance, and decrease immunogenicity.[2] The this compound linker offers a precise method for peptide modification. It comprises three key features:

  • A tert-butyloxycarbonyl (Boc)-protected amine , which allows for directional conjugation to a peptide's C-terminus or the side chain of an acidic amino acid (e.g., aspartic acid, glutamic acid) after deprotection.

  • A hydrophilic tetraethylene glycol (PEG4) spacer , which enhances the solubility of the resulting conjugate.[3]

  • A terminal propargyl group (alkyne) , which serves as a handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4]

This dual functionality makes this compound an ideal linker for constructing complex bioconjugates where a peptide is linked to another molecule, such as a small molecule drug, a fluorescent probe, or an E3 ligase ligand in a PROTAC.[5]

Core Applications

The versatility of the this compound linker lends itself to a variety of applications in research and drug development:

  • Proteolysis Targeting Chimera (PROTAC) Synthesis : This linker is commonly used to connect a target protein-binding peptide to a ligand that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein of interest.[5][6]

  • Peptide-Drug Conjugates (PDCs) : The linker can be used to attach cytotoxic payloads to targeting peptides for directed cancer therapy.

  • Fluorescent Labeling : The propargyl group allows for the straightforward attachment of azide-modified fluorescent dyes for imaging and in vitro assays.

  • Surface Immobilization : Peptides can be tethered to surfaces or nanoparticles for various diagnostic and research applications.

Data Presentation: Representative Quantitative Data

The following tables summarize typical quantitative data for the key steps in the bioconjugation workflow using this compound. Actual results may vary depending on the specific peptide sequence, reaction conditions, and the nature of the azide-containing molecule.

Table 1: Boc Deprotection of this compound

ParameterValueNotes
Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)A common and effective method for Boc deprotection.[4]
Reaction Time 30 - 60 minutesReaction progress can be monitored by TLC or LC-MS.
Temperature Room Temperature
Typical Yield >95%The deprotected product is often used directly in the next step after solvent removal.

Table 2: Peptide Coupling with Deprotected Propargyl-PEG4-O-C1

ParameterValueNotes
Coupling Reagents HBTU/HOBt or HATU with a tertiary amine base (e.g., DIPEA)Standard peptide coupling reagents.
Molar Ratio (Peptide:Linker:Coupling Reagent) 1 : 1.2 : 1.2A slight excess of the linker and coupling reagent is used to ensure complete reaction.
Reaction Time 2 - 12 hoursMonitored by LC-MS.
Typical Yield 80-95%Dependent on the peptide sequence and solubility.

Table 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterValueNotes
Reactant Molar Ratio (Alkyne-Peptide:Azide-Molecule) 1 : 1.2 - 1.5A slight excess of the azide-containing molecule is recommended.[4]
Copper Source Copper(II) Sulfate (B86663) (CuSO₄)Reduced in situ to the active Cu(I) species.
Reducing Agent Sodium Ascorbate (B8700270)
Copper Concentration 50 - 250 µM
Ligand (optional but recommended) THPTA or TBTAStabilizes the Cu(I) catalyst and improves reaction efficiency.
Reaction Time 1 - 4 hoursMonitored by LC-MS.[4]
Typical Conversion Efficiency >95%CuAAC is a highly efficient reaction.[]
Isolated Yield (post-purification) 70-90%

Table 4: Purification and Characterization of the Final Conjugate

ParameterMethodExpected Outcome
Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Removal of unreacted starting materials and byproducts.
Purity Assessment Analytical RP-HPLC>98% purity is often achievable.[]
Identity Confirmation Mass Spectrometry (LC-MS, MALDI-TOF)The observed molecular weight should match the calculated mass of the final conjugate.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the bioconjugation of a peptide with this compound.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent peptide coupling.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Cold diethyl ether

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Dissolve this compound in a solution of 20-50% (v/v) TFA in DCM.

  • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, remove the TFA and DCM by rotary evaporation.

  • To the resulting residue, add cold diethyl ether to precipitate the deprotected linker.

  • Centrifuge the mixture to pellet the product and decant the ether.

  • Repeat the ether wash twice to remove residual TFA.

  • Dry the deprotected linker under vacuum. The product can often be used directly in the next step.

Protocol 2: Coupling of Deprotected Linker to a Peptide

This protocol details the amide bond formation between the deprotected linker and a peptide's C-terminus or an acidic side chain.

Materials:

  • Peptide with a free carboxylic acid group

  • Deprotected Propargyl-PEG4-O-C1-amine

  • Peptide coupling reagents (e.g., HBTU, HOBt, or HATU)

  • Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • RP-HPLC system for purification

Procedure:

  • Dissolve the peptide in anhydrous DMF.

  • In a separate vial, dissolve the deprotected linker (1.2 equivalents) and the coupling reagent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.

  • Add the linker/coupling reagent solution to the peptide solution.

  • Add DIPEA (2.4 equivalents) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the propargyl-PEGylated peptide by RP-HPLC.

  • Lyophilize the fractions containing the pure product.

  • Confirm the identity of the product by mass spectrometry.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate the propargyl-PEGylated peptide with an azide-functionalized molecule.

Materials:

  • Purified propargyl-PEGylated peptide

  • Azide-functionalized molecule

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water) - optional but recommended

  • RP-HPLC system for purification

  • Mass spectrometer

Procedure:

  • Dissolve the propargyl-PEGylated peptide and the azide-functionalized molecule (1.2-1.5 equivalents) in the reaction buffer.

  • If using a ligand, add the THPTA solution to the reaction mixture.

  • Add the CuSO₄ stock solution to a final concentration of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final peptide conjugate by RP-HPLC.

  • Lyophilize the pure fractions and confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start: Peptide Bioconjugation boc_deprotection Protocol 1: Boc Deprotection of This compound start->boc_deprotection peptide_coupling Protocol 2: Peptide Coupling boc_deprotection->peptide_coupling Deprotected Linker purification1 RP-HPLC Purification peptide_coupling->purification1 characterization1 LC-MS Analysis purification1->characterization1 Purity & Identity Check click_reaction Protocol 3: CuAAC 'Click' Reaction characterization1->click_reaction Propargyl-PEGylated Peptide purification2 RP-HPLC Purification click_reaction->purification2 characterization2 Final Characterization (LC-MS, Analytical HPLC) purification2->characterization2 end End: Purified Peptide Conjugate characterization2->end

Caption: Experimental workflow for peptide bioconjugation.

Logical Relationship in PROTAC Synthesis

protac_synthesis cluster_reactants Reactants cluster_steps Synthesis Steps peptide Target-Binding Peptide (with -COOH) coupling Peptide Coupling peptide->coupling linker This compound deprotection Boc Deprotection linker->deprotection e3_ligand E3 Ligase Ligand (with -N3) click CuAAC 'Click' Reaction e3_ligand->click deprotection->coupling Amine-Linker coupling->click Peptide-Linker-Alkyne protac Final PROTAC Molecule click->protac

Caption: Logical workflow for PROTAC synthesis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

protac_pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub Polyubiquitination Ternary_Complex->Poly_Ub Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Poly_Ub Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells.[1] The linker connecting the antibody and the cytotoxic agent is a critical component that dictates the ADC's stability, pharmacokinetics, and overall efficacy.[] This document provides detailed application notes and protocols for the use of Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker, in the synthesis of ADCs.

The this compound linker incorporates three key chemical features:

  • Propargyl Group: A terminal alkyne that enables the highly efficient and bioorthogonal attachment of an azide-modified cytotoxic payload via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction.[3]

  • PEG4 Spacer: A tetraethylene glycol spacer that enhances the hydrophilicity of the ADC.[3] This is particularly advantageous when working with hydrophobic payloads, as it improves solubility, reduces aggregation, and can lead to improved pharmacokinetic profiles.[3][4]

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine provides a latent reactive site for conjugation to the antibody.[1] Following deprotection, the primary amine can be activated for stable amide bond formation with the antibody's carboxyl groups (e.g., on glutamic or aspartic acid residues).[1]

Logical Workflow for ADC Synthesis

The synthesis of an ADC using this compound is a multi-step process designed to ensure a homogenous and stable final product. The general strategy involves the initial attachment of the payload to the linker, followed by deprotection of the amine, and finally, conjugation to the antibody.

ADC_Synthesis_Workflow cluster_phase1 Phase 1: Payload-Linker Conjugation cluster_phase2 Phase 2: Linker Deprotection cluster_phase3 Phase 3: Antibody Conjugation A Azide-Modified Payload C CuAAC Click Chemistry A->C B This compound Linker B->C D Boc-Protected Payload-Linker Conjugate C->D E Boc Deprotection (e.g., TFA) D->E F Amine-Deprotected Payload-Linker E->F I Amide Bond Formation F->I G Monoclonal Antibody (mAb) H Carboxyl Group Activation (EDC/NHS) G->H H->I J Purified ADC I->J

Caption: Overall workflow for ADC synthesis using the specified linker.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of specific reaction conditions, such as molar ratios and incubation times, is recommended for each specific antibody-drug combination.

Protocol 1: Payload-Linker Conjugation via Click Chemistry

This protocol describes the attachment of an azide-modified cytotoxic payload to the propargyl end of the linker.

Materials:

  • This compound Linker

  • Azide-functionalized cytotoxic payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Sterile water

  • Reverse-phase HPLC system

Methodology:

  • Preparation of Stock Solutions:

    • Dissolve the this compound linker in anhydrous DMSO to a final concentration of 10 mM.

    • Dissolve the azide-functionalized payload in anhydrous DMSO to a final concentration of 10 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in sterile water.

    • Prepare a 250 mM stock solution of THPTA ligand in sterile water.

    • Freshly prepare a 1 M stock solution of Sodium Ascorbate in sterile water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the linker and the azide-payload. A molar excess of the linker (e.g., 1.5 equivalents) is often used to ensure complete consumption of the valuable payload.[1]

    • In a separate tube, pre-mix CuSO₄ and THPTA at a 1:5 molar ratio and let it stand for 5 minutes to form the copper(I) complex.[5]

  • Conjugation Reaction:

    • Add the CuSO₄/THPTA complex to the linker/payload mixture.

    • Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.[1]

    • Incubate the reaction at room temperature for 1-4 hours with gentle agitation, protected from light.[1][6]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS until the azide-payload is fully consumed.[1]

    • Once complete, purify the resulting Boc-protected payload-linker conjugate using reverse-phase HPLC.[1]

    • Lyophilize the pure fractions to obtain the conjugate as a solid.

Protocol 2: Boc Deprotection of the Payload-Linker Conjugate

This step removes the Boc protecting group to reveal the primary amine, making the linker ready for conjugation to the antibody.

Materials:

  • Boc-protected payload-linker conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Rotary evaporator

Methodology:

  • Dissolution: Dissolve the purified, lyophilized Boc-protected payload-linker conjugate in anhydrous DCM.[1][7]

  • Reaction: Add an excess of TFA to the solution (e.g., 20-50% v/v). Stir the reaction mixture at room temperature. The reaction is typically complete in 30-60 minutes.[1]

  • Monitoring: Monitor the deprotection by LC-MS, observing the mass shift corresponding to the loss of the Boc group (100.12 Da).[1]

  • Work-up: Remove the solvent and excess TFA under reduced pressure (rotoevaporation). The resulting deprotected payload-linker is often obtained as a TFA salt.[1]

Protocol 3: Conjugation to the Antibody

This protocol describes the formation of a stable amide bond between the linker's primary amine and carboxylic acid groups on the antibody (e.g., aspartic or glutamic acid residues). This method results in a non-site-specific conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • Deprotected payload-linker (TFA salt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction buffer (e.g., MES buffer, pH 6.0)

  • Conjugation buffer (e.g., PBS, pH 7.5-8.0)

  • Size-Exclusion Chromatography (SEC) system

Methodology:

  • Antibody Preparation: Buffer exchange the antibody into a suitable reaction buffer (e.g., MES buffer, pH 6.0) at a concentration of 5-10 mg/mL.[1]

  • Activation of Antibody Carboxyl Groups: In a reaction tube, add a 50-fold molar excess of NHS and EDC to the antibody solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming NHS esters.[1]

  • Conjugation Reaction:

    • Dissolve the deprotected payload-linker (TFA salt) in a small amount of anhydrous DMSO.

    • Add the payload-linker solution to the activated antibody solution. A 10- to 20-fold molar excess of linker is a common starting point.[1]

    • Adjust the reaction pH to 7.5-8.0 with a suitable buffer (e.g., PBS) to facilitate the reaction between the NHS-ester and the primary amine.[1]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1]

  • Purification and Characterization:

    • Purify the ADC from excess linker-payload and other reagents using size-exclusion chromatography (SEC).

    • Characterize the purified ADC to determine the final protein concentration, drug-to-antibody ratio (DAR), and level of aggregation.

Data Presentation

The following tables present representative data for an ADC constructed using a Propargyl-PEG4 linker. These values are illustrative and should be used as a general guideline.

Table 1: Physicochemical Characterization of a Representative ADC

ParameterValueMethod
Protein Concentration5.0 mg/mLUV-Vis (A280)
Average DAR3.8HIC-HPLC / LC-MS
Monomer Purity>95%SEC-HPLC
Aggregation<2%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of a Representative ADC

Cell LineTarget ExpressionADC IC₅₀ (nM)Free Drug IC₅₀ (nM)
Cell Line AHigh1.50.1
Cell Line BLow>10000.2
Cell Line CNegative>10000.1

Signaling Pathway

ADCs constructed with non-cleavable linkers, such as those based on the this compound scaffold, typically exert their cytotoxic effect after internalization and lysosomal degradation. The released payload, often a potent anti-mitotic agent, can then induce apoptosis.

ADC_MoA cluster_cell Target Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A ADC B Antigen A->B Binding C ADC-Antigen Complex B->C D Endosome C->D Internalization E Lysosome D->E Fusion F Antibody Degradation E->F G Released Payload F->G Payload Release H Microtubule Disruption G->H I Cell Cycle Arrest H->I J Apoptosis I->J

Caption: Generalized mechanism of action for a non-cleavable ADC.

Conclusion

The this compound linker provides a versatile and efficient platform for the development of antibody-drug conjugates. Its bifunctional nature allows for a controlled, two-step conjugation process, while the integrated PEG spacer can impart beneficial pharmacokinetic properties.[4][5] The detailed protocols and representative data provided in these application notes serve as a comprehensive guide for researchers in the synthesis and evaluation of novel ADCs. Rigorous characterization and optimization are essential at each step to ensure the generation of a safe and effective therapeutic candidate.

References

Application Notes and Protocols for Click Chemistry with Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Propargyl-PEG4-O-C1-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile heterobifunctional linker is instrumental in the fields of bioconjugation, drug delivery, and the synthesis of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2]

The structure of this compound features a terminal alkyne group for highly efficient and specific click reactions with azide-functionalized molecules.[3][4] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces immunogenicity, and provides flexibility to the conjugated molecule.[1][2][5] The other terminus consists of a Boc-protected functional group, allowing for subsequent deprotection and further conjugation, offering a sequential and orthogonal approach to creating complex bioconjugates.[1]

Core Applications:

  • Antibody-Drug Conjugate (ADC) Development: Facilitates the attachment of cytotoxic payloads to antibodies.[1][6]

  • PROTAC Synthesis: Connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[6][7]

  • Bioconjugation: A versatile linker for attaching molecules to proteins, peptides, or other biomolecules.[6]

  • Drug Delivery: Improves the pharmacokinetic properties of therapeutic agents.[5]

Experimental Overview

The experimental workflow for utilizing this compound typically involves two main stages: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, and potentially a preceding or subsequent deprotection of the Boc group to enable further conjugation.

G cluster_workflow Experimental Workflow start Start with this compound and Azide-containing Molecule cuac Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) start->cuac Click Reaction purification1 Purification of PEGylated Conjugate cuac->purification1 deprotection Boc Deprotection (Acidic Conditions) purification1->deprotection Optional second conjugation end Final Bioconjugate purification1->end If no further conjugation purification2 Purification of Final Conjugate deprotection->purification2 purification2->end

Caption: A generalized experimental workflow for bioconjugation using this compound.

Quantitative Data Summary

The following tables provide typical reaction conditions for the key experimental steps. These should serve as a starting point, and optimization may be necessary for specific applications.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters [5]

ParameterRecommended RangeNotes
Reactants This compound, Azide-functionalized molecule---
Molar Ratio (Alkyne:Azide) 1:1.1 to 1:1.5A slight excess of one reactant can drive the reaction to completion.
Copper(I) Source Copper(II) Sulfate (B86663) (CuSO₄) with a reducing agentSodium ascorbate (B8700270) is a common reducing agent.[8]
CuSO₄ Concentration 0.1 - 1 mM---
Reducing Agent Sodium Ascorbate---
Sodium Ascorbate Conc. 1 - 5 mM[9]---
Ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)Recommended to stabilize the Cu(I) catalyst and protect biomolecules.[8]
Molar Ratio (Cu:Ligand) 1:2 to 1:5[4][9]---
Solvent Aqueous buffers (e.g., PBS pH 7.4), or co-solvents like DMSO/t-butanol and water[7]Degassing the solvent is recommended to prevent oxidation of the catalyst.[10]
Reaction Temperature Room Temperature (25°C)[9]---
Reaction Time 1 - 24 hours[6][9]Monitor reaction progress by LC-MS or HPLC.[6]

Table 2: Boc Deprotection Parameters [6]

ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic Acid (TFA)---
Solvent Dichloromethane (DCM), anhydrous[6]---
TFA Concentration 20-50% (v/v) in DCM[7]---
Reaction Temperature 0°C to Room Temperature---
Reaction Time 1 - 2 hours[6]Monitor reaction progress by LC-MS or TLC.[6]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)[8]

  • THPTA ligand stock solution (e.g., 100 mM in water)

  • Reaction buffer (e.g., PBS pH 7.4, degassed)

  • Organic co-solvent if needed (e.g., DMSO, DMF)

  • Chelating agent for quenching (e.g., EDTA)

  • Purification system (e.g., SEC, RP-HPLC)[6]

Procedure:

  • Reagent Preparation: Prepare stock solutions of the alkyne-PEG linker and the azide-containing molecule in the reaction buffer.[11]

  • Reaction Setup: In a reaction vessel, combine the this compound and the azide-containing molecule in the chosen reaction solvent or buffer.

  • Catalyst Premix: In a separate tube, prepare the Cu(I)-ligand catalyst complex by adding the CuSO₄ stock solution to the THPTA ligand stock solution.[9] A 1:5 molar ratio of Cu:Ligand is often recommended.[9] Vortex briefly and let it stand for 1-2 minutes.

  • Initiate Reaction: Add the premixed copper/ligand solution to the reaction mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[9][11]

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.[11] The reaction progress can be monitored by techniques like HPLC or LC-MS.[11]

  • Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA.[11] Proceed with purification using an appropriate method such as Size-Exclusion Chromatography (SEC) or Reversed-Phase HPLC (RP-HPLC).[6][11]

Protocol 2: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.[6]

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add TFA (20-50% in DCM) to the solution at 0°C.[7]

  • Stir the reaction mixture at room temperature for 1-2 hours.[6]

  • Monitor the deprotection by LC-MS or TLC.[6]

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.[6]

  • Re-dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected compound.

Signaling Pathway Example: PROTAC-Mediated Protein Degradation

This compound is a valuable linker for synthesizing PROTACs. A PROTAC brings a target Protein of Interest (POI) in proximity to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 recruits Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome targeted for degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols: PROTAC Linker Conjugation to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell by hijacking the ubiquitin-proteasome system.[1][2][3][4] These molecules consist of a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][5][6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4][6][7]

The linker is a critical component of a PROTAC, as its length, composition, and attachment points to the two ligands significantly influence the stability and productivity of the ternary complex, and ultimately, the degradation efficiency.[2][8] A crucial step in PROTAC synthesis is the conjugation of the linker to the E3 ligase ligand. This document provides detailed application notes and protocols for the most common methods used for this conjugation.

Commonly Recruited E3 Ligases and Their Ligands

While over 600 E3 ligases are known in the human genome, only a handful have been widely utilized for PROTAC development, primarily due to the availability of well-characterized small molecule ligands.[6][9] The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[1][2][5] Other notable E3 ligases include MDM2 and the inhibitor of apoptosis proteins (IAPs).[1][5][9] Ligands for these E3 ligases are often derived from known inhibitors or modulators, such as thalidomide (B1683933) and its analogs (lenalidomide, pomalidomide) for CRBN, and derivatives of the natural product hypothemycin (B1674129) for VHL.[5][10]

Key Chemistries for Linker Conjugation

The two most prevalent chemical strategies for attaching a linker to an E3 ligase ligand are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[11][]

  • Amide Bond Formation: This is a robust and well-established method for linking components with carboxylic acid and amine functionalities.[11]

  • Click Chemistry (CuAAC): This method offers high efficiency, mild reaction conditions, and high specificity between an azide (B81097) and an alkyne, minimizing the need for protecting groups.[3][][13][14]

Quantitative Data Summary

Optimizing the reaction conditions is crucial for maximizing the yield of the E3 ligase ligand-linker conjugate. The following table summarizes typical reaction parameters for the two most common conjugation methods.

ParameterAmide CouplingClick Chemistry (CuAAC)
Reactant Stoichiometry
Amine:Carboxylic Acid1 : 1.1-1.5
Coupling Reagent:Amine1.1-1.5 : 1
Base:Amine2-3 : 1
Azide:Alkyne1:1 to 1.2:1
Copper Catalyst0.05-0.2 equivalents
Solvent Anhydrous DMF, DCM, NMP[15]t-BuOH/H₂O, DMSO[15]
Reaction Time 2-24 hours[15]1-12 hours[15]
Typical Yields 20-70%[15]50-95%[11][15]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Ub Ubiquitin E2 E2-Ub E2->Ternary Recruitment Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Validation E3_ligand E3 Ligase Ligand E3_Linker E3 Ligase-Linker Conjugate E3_ligand->E3_Linker Conjugation Linker Functionalized Linker Linker->E3_Linker PROTAC Final PROTAC E3_Linker->PROTAC Coupling POI_ligand POI Ligand ('Warhead') POI_ligand->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization In_vitro_assays In Vitro Assays (Binding, Ternary Complex) Characterization->In_vitro_assays Cell_assays Cell-Based Assays (Degradation, DC50) In_vitro_assays->Cell_assays

References

Application Notes and Protocols for Attaching Propargyl-PEG4-O-C1-Boc to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving fields of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), the precise and efficient conjugation of molecular components is paramount. Heterobifunctional linkers are central to this endeavor, enabling the connection of a target protein ligand to an E3 ligase-recruiting ligand.[1] Propargyl-PEG4-O-C1-Boc is a versatile polyethylene (B3416737) glycol (PEG)-based PROTAC linker, valued for its utility in the synthesis of these targeted protein degraders.[2][3]

This linker features a terminal propargyl group, which contains an alkyne moiety for facile "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3] The other terminus consists of a carboxylic acid protected as a tert-butyloxycarbonyl (Boc) ester. This Boc protecting group is stable under various conditions but can be readily removed under acidic conditions to reveal a free carboxylic acid.[4][5][6] This deprotected carboxylic acid can then be activated for efficient coupling to a primary amine on a target protein ligand, forming a stable amide bond.[7][8] The tetraethylene glycol (PEG4) spacer enhances the aqueous solubility and provides flexibility to the resulting conjugate, which can be critical for optimal biological activity.[1][9]

These application notes provide detailed protocols for the deprotection of the Boc group from this compound and the subsequent conjugation of the resulting Propargyl-PEG4-acid to a target protein ligand containing a primary amine.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₇H₃₀O₇
Molecular Weight 346.42 g/mol
Appearance Solid or oil
Solubility Soluble in DMSO, DMF, and other organic solvents
Table 2: Recommended Reaction Conditions for Boc Deprotection of this compound
ParameterConditionPurpose
Deprotection Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Efficient and clean removal of the Boc group.
TFA Concentration 20-50% (v/v)To ensure complete and timely deprotection.
Reaction Temperature Room Temperature (20-25°C)Mild conditions that preserve the integrity of the linker.
Reaction Time 1-2 hoursTypically sufficient for complete deprotection.
Scavenger (optional) Triisopropylsilane (TIS)To trap the tert-butyl cation and prevent side reactions.
Table 3: Recommended Reaction Conditions for EDC/NHS Amide Coupling
ReagentMolar Ratio (relative to Propargyl-PEG4-acid)Purpose
EDC 1.5 - 5 fold excessTo ensure efficient activation of the carboxylic acid.[3]
NHS/Sulfo-NHS 1.2 - 5 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[3][10]
Target Ligand (Amine) 1.0 - 1.5 equivalentsTo drive the reaction towards product formation.
Reaction pH (Activation) 4.5 - 6.0Optimal pH for EDC/NHS activation of carboxylic acids.[3]
Reaction pH (Coupling) 7.2 - 8.0Optimal pH for the reaction of NHS esters with primary amines.[3]
Reaction Time 2 hours to overnightDependent on the reactivity of the amine on the target ligand.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound to Yield Propargyl-PEG4-acid

This protocol describes the removal of the tert-butyl ester (Boc) protecting group to yield the free carboxylic acid, Propargyl-PEG4-acid.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343) (optional)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Azeotropic Removal of TFA (Optional but Recommended): To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[5]

  • Final Product: The resulting residue is Propargyl-PEG4-acid, which is often used in the next step without further purification.

Protocol 2: EDC/NHS Coupling of Propargyl-PEG4-acid to a Target Protein Ligand

This protocol details the conjugation of the deprotected Propargyl-PEG4-acid to a target protein ligand containing a primary amine via amide bond formation.

Materials:

  • Propargyl-PEG4-acid (from Protocol 1)

  • Target protein ligand with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Purification supplies (e.g., HPLC system)

Procedure:

  • Reagent Preparation: Dissolve Propargyl-PEG4-acid, EDC, and NHS/Sulfo-NHS in anhydrous DMF or DMSO to prepare concentrated stock solutions.

  • Activation of Carboxylic Acid:

    • In a reaction vial, dissolve Propargyl-PEG4-acid (1 equivalent) in Activation Buffer.

    • Add NHS (or Sulfo-NHS) (1.2-5 equivalents) followed by EDC (1.5-5 equivalents) to the solution.

    • Incubate the mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.

  • Conjugation to Amine-Containing Ligand:

    • Dissolve the target protein ligand (1.0-1.5 equivalents) in Coupling Buffer.

    • Immediately add the activated Propargyl-PEG4-NHS ester solution to the solution of the amine-containing ligand.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification: Purify the resulting Propargyl-PEG4-ligand conjugate using an appropriate method, such as reversed-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.

Mandatory Visualization

experimental_workflow Experimental Workflow for Ligand Conjugation cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling start This compound reagents1 TFA, DCM reaction1 Stir at RT, 1-2h start->reaction1 reagents1->reaction1 workup1 Evaporation (Optional Toluene Azeotrope) reaction1->workup1 product1 Propargyl-PEG4-acid workup1->product1 product1_alias Propargyl-PEG4-acid reagents2 EDC, NHS activation Activation (15-30 min) product1_alias->activation reagents2->activation activated_linker Propargyl-PEG4-NHS Ester activation->activated_linker coupling Coupling (2-12h) activated_linker->coupling ligand Target Ligand (amine) ligand->coupling quenching Quenching coupling->quenching purification Purification (HPLC) quenching->purification final_product Propargyl-PEG4-Ligand Conjugate purification->final_product

Caption: Workflow for Boc deprotection and amide coupling.

logical_relationship Logical Relationship of Conjugation linker_boc This compound deprotection Acidic Deprotection (TFA) linker_boc->deprotection linker_acid Propargyl-PEG4-acid deprotection->linker_acid activation Carbodiimide Activation (EDC/NHS) linker_acid->activation activated_linker Propargyl-PEG4-NHS Ester activation->activated_linker conjugation Amide Bond Formation activated_linker->conjugation ligand Target Ligand (with -NH2 group) ligand->conjugation final_conjugate Propargyl-PEG4-Ligand conjugation->final_conjugate

Caption: Chemical transformation steps.

References

Application Notes and Protocols for Cell Permeability Assays of PROTACs with Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cell Permeability in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) are a groundbreaking class of therapeutic agents that orchestrate the degradation of specific target proteins by commandeering the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two functional ends.[2] The linker is not merely a spacer but a critical determinant of the PROTAC's physicochemical properties, including its solubility and, crucially, its ability to cross the cell membrane to reach its intracellular targets.[1]

Due to their large molecular weight and often high polar surface area, assessing the cell permeability of PROTACs is a pivotal step in their development.[2] Linkers such as Propargyl-PEG4-O-C1-Boc are frequently employed in PROTAC synthesis. The polyethylene (B3416737) glycol (PEG) component, in this case a PEG4 chain, is incorporated to enhance solubility and provide conformational flexibility. The propargyl group facilitates efficient "click chemistry" for conjugation, while the Boc-protected functional group allows for orthogonal synthesis strategies.[1][2]

This document provides detailed application notes and protocols for key cell permeability assays relevant to PROTACs, with a focus on those incorporating PEG linkers like this compound. While specific permeability data for PROTACs containing this exact linker must be determined experimentally, the following protocols provide the necessary framework for such an evaluation.

Key Cell Permeability Assays for PROTACs

A multi-pronged approach is recommended for a thorough assessment of PROTAC cell permeability, typically involving a combination of cell-free and cell-based assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive transcellular permeability. It is particularly useful for early-stage screening of compounds based on their passive diffusion characteristics.[2]

  • Caco-2 Permeability Assay: A cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[2] This assay provides a more physiologically relevant model that can assess both passive diffusion and active transport mechanisms.[2]

  • Cellular Uptake Assays: These assays directly quantify the intracellular concentration of a PROTAC, confirming its ability to cross the cell membrane and accumulate within the cell.[2]

Data Presentation: Illustrative Permeability Data for PEGylated PROTACs

The following tables summarize representative quantitative data for PROTACs with varying linker compositions, illustrating the typical outputs of permeability assays.

Table 1: PAMPA Data for Representative PROTACs

PROTAC IDLinker TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference Compound (Propranolol) Papp (x 10⁻⁶ cm/s)
PROTAC APEG41.520.5
PROTAC BPEG80.820.5
PROTAC CAlkyl C82.320.5
PROTAC DPEG120.420.5
Note: Data are illustrative and compiled from various sources in the literature.

Table 2: Caco-2 Permeability Data for Representative PROTACs

PROTAC IDLinker TypeA-B Papp (x 10⁻⁶ cm/s)B-A Papp (x 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
PROTAC EPEG61.28.47.0
PROTAC FPEG100.79.113.0
PROTAC GAlkyl C101.83.62.0
PROTAC HPEG4-Phenyl2.55.02.0
Note: Data are illustrative and compiled from various sources in the literature.

Table 3: Cellular Uptake Data for a Representative PROTAC

Time (hours)PROTAC Concentration (nM)Intracellular Concentration (nM)Uptake (%)
11001212
41003535
241008888
Note: Data are illustrative and should be determined experimentally for each specific PROTAC.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 1% (w/v) lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate.

  • Donor Solution Preparation: Prepare solutions of the test PROTAC and control compounds in PBS at a final concentration of 10 µM.

  • Acceptor Solution Preparation: Fill the wells of the 96-well acceptor plate with 300 µL of PBS.

  • Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Compound Addition: Add 150 µL of the donor solution to each well of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, carefully remove the filter plate. Collect samples from both the donor and acceptor wells for analysis.

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (V_A / (Area × time)) × (C_A / C_D)

Where:

  • V_A is the volume of the acceptor well.

  • Area is the surface area of the membrane.

  • time is the incubation time.

  • C_A is the concentration of the compound in the acceptor well.

  • C_D is the initial concentration of the compound in the donor well.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Permeable filter supports (e.g., Transwell® inserts)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Test PROTAC and control compounds

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.

  • Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed HBSS. b. Add 0.4 mL of HBSS containing the test PROTAC (e.g., 10 µM) to the apical (A) side and 1.2 mL of HBSS to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed HBSS. b. Add 1.2 mL of HBSS containing the test PROTAC to the basolateral (B) side and 0.4 mL of HBSS to the apical (A) side. c. Incubate and collect samples as described for the A-B direction.

  • Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.

Data Analysis: The Papp is calculated for both A-B and B-A directions. The efflux ratio is calculated as:

Efflux Ratio = Papp (B-A) / Papp (A-B)

An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.

Protocol 3: Cellular Uptake Assay by LC-MS/MS

Objective: To directly quantify the intracellular concentration of PROTACs.

Materials:

  • Cultured cells of interest

  • Cell culture plates (e.g., 6-well plates)

  • Test PROTACs

  • PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein precipitation solvent (e.g., acetonitrile)

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 4 hours).

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular PROTAC.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Sample Preparation: Precipitate proteins from the cell lysate using a solvent like acetonitrile. Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Analysis: Quantify the intracellular concentration of the PROTAC in the supernatant using LC-MS/MS. Normalize the concentration to the total protein content of the lysate, determined by a protein assay (e.g., BCA assay).

Visualizations: Workflows and Mechanisms

To better understand the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_analysis Analysis A1 PROTAC Stock Preparation (DMSO) B1 Dosing with PROTAC Solution A1->B1 A2 Assay Plate/ Cell Culture Setup A2->B1 B2 Incubation (Time & Temperature) B1->B2 B3 Sample Collection (Donor/Acceptor/Lysate) B2->B3 C1 LC-MS/MS Quantification B3->C1 C2 Data Analysis (Papp, Efflux Ratio) C1->C2 Assay_Selection_Logic decision Early Stage Screening? process1 Use PAMPA (High-throughput, passive diffusion) decision->process1 Yes process2 Use Caco-2 Assay (Physiologically relevant, active transport) decision->process2 No process process io Confirm with Cellular Uptake Assay (Direct intracellular measurement) end End: Permeability Profile Established io->end start Start: Need to assess PROTAC permeability start->decision process3 Proceed with promising candidates process1->process3 process2->process3 process3->io

References

Revolutionizing Cellular Analysis: In-Cell Click Chemistry with Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the dynamic fields of chemical biology and drug discovery, the ability to selectively label and visualize biomolecules within their native cellular environment is paramount. In-cell click chemistry has emerged as a powerful tool for achieving this, offering high specificity and biocompatibility. This application note provides detailed protocols and guidelines for the use of Propargyl-PEG4-O-C1-Boc, a versatile alkyne-containing chemical probe, in conjunction with copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the labeling of azide-modified biomolecules in cellular systems. We present protocols for both labeling in cell lysates and on the cell surface, discuss quantitative aspects of the labeling efficiency, and provide visualizations of the experimental workflow and a relevant biological pathway.

Introduction

Click chemistry, a set of bioorthogonal reactions, enables the rapid and efficient covalent ligation of two molecules in a complex biological milieu.[1] The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[2] This reaction is highly specific and can be performed under aqueous conditions, making it suitable for biological applications.[1] A common strategy for in-cell labeling involves the metabolic incorporation of an azide-functionalized precursor into a class of biomolecules, such as proteins, glycans, or nucleic acids.[3] These azide-modified biomolecules can then be "clicked" with an alkyne-containing probe, such as a fluorophore or a biotin (B1667282) tag, for detection and analysis.[4]

This compound is a chemical probe featuring a terminal alkyne (propargyl group) for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility, and a Boc (tert-butyloxycarbonyl) protected amine. While this reagent is a valuable tool, the presence of the Boc protecting group presents a significant challenge for direct intracellular applications in living cells, as its removal typically requires harsh acidic conditions that are not compatible with cell viability.[5] Therefore, this application note focuses on two primary applications of this compound: the labeling of azide-modified proteins in cell lysates and on the surface of living cells.

Data Presentation

The efficiency of in-cell click chemistry can be influenced by various factors, including the concentrations of reactants and the cellular environment. The following table summarizes representative quantitative data for copper-catalyzed click chemistry in cellular contexts.

ParameterTypical RangeApplication ContextReference
Alkyne Probe Concentration 10 - 100 µMCell Surface & Lysate Labeling[6]
Azide-Fluorophore Concentration 1 - 25 µMCell Surface Labeling[7]
Copper (II) Sulfate Concentration 50 - 500 µMCell Surface & Lysate Labeling[6][8]
Ligand (e.g., THPTA) Concentration 250 µM - 2.5 mMCell Surface & Lysate Labeling[6][8]
Reducing Agent (e.g., Sodium Ascorbate) Concentration 1 - 5 mMCell Surface & Lysate Labeling[6][8]
Reaction Time 30 - 60 minutesCell Lysate Labeling[8]
Reaction Time 5 - 30 minutesCell Surface Labeling[6][7]
Labeling Efficiency >80% (in vitro)Protein Labeling[9]

Experimental Protocols

Protocol 1: Labeling of Azide-Modified Proteins in Cell Lysates

This protocol describes the labeling of metabolically incorporated azide-containing amino acids in proteins within a cell lysate.

1. Metabolic Labeling of Cells: a. Culture cells of interest to mid-log phase. b. Replace the normal culture medium with methionine-free medium supplemented with an azide-containing methionine analog (e.g., L-azidohomoalanine, AHA) at a final concentration of 25-50 µM. c. Incubate the cells for 4-24 hours to allow for incorporation of the azide analog into newly synthesized proteins.

2. Cell Lysis: a. Harvest the cells and wash twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant containing the proteome.

3. Boc Deprotection of this compound: a. Dissolve this compound in a suitable organic solvent (e.g., dichloromethane). b. Add an equal volume of trifluoroacetic acid (TFA). c. Stir the reaction at room temperature for 1-2 hours. d. Remove the solvent and TFA under reduced pressure to yield the deprotected propargyl-PEG4-amine.

4. Click Chemistry Reaction in Lysate: a. To 100 µL of cell lysate (1-5 mg/mL protein), add the deprotected propargyl-PEG4-amine to a final concentration of 100 µM. b. Add an azide-functionalized reporter tag (e.g., azide-fluorophore or azide-biotin) to the desired final concentration (e.g., 10-50 µM). c. Prepare the "click" catalyst solution by sequentially adding the following to a fresh tube: i. 10 µL of 10 mM Copper(II) Sulfate (CuSO₄) ii. 10 µL of 50 mM THPTA (or other copper-chelating ligand) d. Add the catalyst solution to the lysate mixture. e. Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate (B8700270). f. Incubate the reaction for 1 hour at room temperature, protected from light. g. The labeled proteins in the lysate are now ready for downstream analysis (e.g., SDS-PAGE, Western blot, or mass spectrometry).

Protocol 2: Labeling of Azide-Modified Glycans on the Live Cell Surface

This protocol is designed for labeling azide-modified glycans on the outer membrane of living cells.

1. Metabolic Labeling of Cell Surface Glycans: a. Culture cells to the desired confluency. b. Supplement the culture medium with an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) at a concentration of 25-50 µM. c. Incubate for 48-72 hours to allow for metabolic incorporation into cell surface glycans.[6]

2. Preparation of Labeling Reagents: a. Prepare stock solutions of the alkyne-fluorophore (or other alkyne-reporter), Copper(II) Sulfate, THPTA, and sodium ascorbate in a suitable buffer (e.g., PBS). b. The Boc-protected this compound must first be deprotected as described in Protocol 1, Step 3, and then conjugated to the desired reporter molecule (e.g., a fluorophore) before use in this protocol.

3. Live Cell Click Reaction: a. Gently wash the cells three times with ice-cold PBS. b. Prepare the click reaction cocktail in PBS on ice. For a final volume of 1 mL, add: i. Alkyne-reporter (conjugated to the deprotected Propargyl-PEG4 linker) to a final concentration of 25 µM. ii. Copper(II) Sulfate to a final concentration of 100 µM. iii. THPTA to a final concentration of 500 µM. c. Add freshly prepared sodium ascorbate to the cocktail to a final concentration of 2.5 mM immediately before adding to the cells.[6] d. Add the complete click reaction cocktail to the cells and incubate for 5-15 minutes at 4°C.[6][7] e. Aspirate the reaction cocktail and wash the cells three times with ice-cold PBS. f. The cells are now ready for visualization by fluorescence microscopy or analysis by flow cytometry.

Visualizations

The following diagrams illustrate the experimental workflow for in-cell click chemistry and a relevant signaling pathway that can be investigated using this technology.

G cluster_workflow Experimental Workflow A Metabolic Labeling (e.g., with Azide-Sugar or Azide-Amino Acid) C Click Reaction (CuAAC) A->C B Cell Culture B->A E Analysis (Microscopy, Flow Cytometry, Proteomics) C->E D Addition of Alkyne Probe (e.g., Propargyl-PEG4-Fluorophore) D->C

Caption: General workflow for in-cell click chemistry.

G cluster_pathway KEAP1-NRF2 Signaling Pathway cluster_nucleus KEAP1-NRF2 Signaling Pathway NRF2 NRF2 Proteasome Proteasome NRF2->Proteasome Degradation Nucleus Nucleus NRF2->Nucleus Translocates KEAP1 KEAP1 KEAP1->NRF2 Binds & Sequesters CUL3 CUL3-RBX1 E3 Ligase KEAP1->CUL3 CUL3->NRF2 Ubiquitination Ub Ubiquitin ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes ARE->Genes Activates Transcription Stress Oxidative Stress Stress->KEAP1 Inactivates NRF2_nuc NRF2 MAF sMaf NRF2_nuc->MAF Dimerizes MAF->ARE Binds

Caption: The KEAP1-NRF2 signaling pathway.

Applications in Drug Discovery and Development

The ability to label and track specific biomolecules provides invaluable insights into cellular processes and the mechanisms of drug action.

  • Target Engagement Studies: By metabolically labeling a target protein with an azide and using an alkyne-functionalized drug candidate, researchers can directly visualize and quantify drug binding within cells.

  • Elucidating Drug Mechanism of Action: In-cell click chemistry can be used to identify the cellular targets of a drug by attaching a clickable handle to the drug molecule and then identifying the proteins it binds to via mass spectrometry-based proteomics.[10]

  • Monitoring Post-Translational Modifications: This technique allows for the study of dynamic processes like phosphorylation, glycosylation, and ubiquitination, which are often dysregulated in disease and are key targets for drug development.[9] The KEAP1-NRF2 pathway, for instance, is heavily regulated by post-translational modifications in response to oxidative stress and is a target for drugs aimed at modulating cellular antioxidant responses.[11]

Conclusion

In-cell click chemistry using reagents like this compound offers a robust and versatile platform for the specific labeling of biomolecules. While the Boc protecting group on this particular reagent limits its direct application for intracellular labeling in living cells, it remains a valuable tool for labeling in cell lysates and on the cell surface. The protocols provided herein offer a starting point for researchers to apply this powerful technology to a wide range of biological questions, from fundamental cell biology to applied drug discovery. The continued development of new bioorthogonal reactions and cell-compatible deprotection strategies will undoubtedly expand the toolkit available to researchers for probing the intricate workings of the cell.

References

Revolutionizing Bioconjugation: Application of Propargyl-PEG4-O-C1-Boc in Targeted Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the evolving landscape of biomedical research and therapeutic development, the precise and stable labeling of biomolecules is paramount. Propargyl-PEG4-O-C1-Boc is a state-of-the-art heterobifunctional linker designed to meet the rigorous demands of modern bioconjugation. This linker features a terminal propargyl group for highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a Boc-protected aminooxy group for chemoselective ligation to carbonyls, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture provides researchers with a powerful tool for the development of sophisticated biomolecular constructs, including Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and advanced diagnostic probes.

The PEG4 spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates, often improving the pharmacokinetic properties of therapeutic molecules. The orthogonal reactivity of the terminal groups allows for a controlled, stepwise conjugation strategy, ensuring high specificity and yield. This application note provides detailed protocols for the use of this compound in biomolecule labeling, quantitative data for performance comparison, and visualizations of relevant workflows and biological pathways.

Core Applications

This compound is instrumental in a variety of cutting-edge applications:

  • Proteolysis Targeting Chimera (PROTAC) Synthesis: The linker serves as a bridge connecting a target protein-binding ligand to an E3 ligase-recruiting ligand, inducing targeted protein degradation.

  • Antibody-Drug Conjugate (ADC) Development: It facilitates the site-specific attachment of potent cytotoxic payloads to monoclonal antibodies, enhancing therapeutic efficacy and minimizing off-target toxicity.

  • General Bioconjugation: This versatile linker can be used to attach a wide array of molecules, such as fluorophores, biotin, or peptides, to proteins and other biomolecules for detection and functional studies.

Data Presentation: Quantitative Comparison of Linker Properties

The selection of a linker is a critical aspect of bioconjugate design. The following tables provide a quantitative comparison of different linker characteristics to aid in this process.

Table 1: Comparative Stability of Common Bioconjugation Linkages

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT)Key Features
1,2,3-Triazole (from CuAAC) Highly Stable Highly Stable Highly Stable Considered one of the most stable bioorthogonal linkages. [1]
OximeGenerally StableModerately StableStableStability can be pH-dependent; more stable than hydrazones.[2][3][4][5]
AmideHighly StableGenerally StableHighly StableSusceptible to cleavage by specific proteases.[1]
Thioether (from Maleimide)StableProne to Thiol ExchangeStableCan undergo retro-Michael reaction, leading to payload loss.[2]
EsterProne to HydrolysisRapidly Cleaved by EsterasesStableOften used for prodrugs requiring controlled release.[1]
DisulfideStable at Neutral pHCleaved by Thiols (e.g., Glutathione)Readily CleavedUsed for intracellular drug delivery.[1]

Table 2: Impact of PEG Linker Length on ADC Performance

Performance MetricPropargyl-PEG4-NHSPropargyl-PEG6-NHSPropargyl-PEG8-NHS
Hydrophilicity GoodBetterBest
Potential for Steric Hindrance LowModerateHigh
In Vivo Half-Life ShorterIntermediateLonger
Solubility Enhancement GoodBetterBest
Immunogenicity LowLowerLowest
Drug-to-Antibody Ratio (DAR) Impact May support higher DARs with less aggregationBalancedMay limit DAR due to steric bulk

Note: Data is inferred from established principles of PEGylation and studies on various PEG spacer lengths.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Boc Deprotection of the Aminooxy Group

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive aminooxy functionality.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in anhydrous DCM (e.g., 10 mL per gram of substrate).

  • Add TFA to the solution (typically 20-50% v/v) at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Re-dissolve the residue in an organic solvent like ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aminooxy-PEG4-propargyl.

Protocol 2: Oxime Ligation with a Carbonyl-Containing Biomolecule

This protocol describes the conjugation of the deprotected aminooxy-linker to a biomolecule containing an aldehyde or ketone group.

Materials:

  • Deprotected aminooxy-PEG4-propargyl

  • Aldehyde or ketone-functionalized biomolecule (e.g., protein, peptide)

  • Coupling buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) Aniline or p-phenylenediamine (B122844) catalyst (10-100 mM final concentration)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the deprotected aminooxy-PEG4-propargyl and the carbonyl-containing biomolecule in the coupling buffer. Equimolar or a slight excess of the linker is typically used.

  • If using a catalyst, add it to the reaction mixture.

  • Incubate the reaction mixture at room temperature for 2-24 hours.

  • Monitor the reaction progress by LC-MS or SDS-PAGE for protein conjugates.

  • Purify the resulting propargyl-labeled biomolecule using an appropriate chromatographic technique to remove excess reagents.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction to attach an azide-functionalized molecule to the propargyl-labeled biomolecule.

Materials:

  • Propargyl-labeled biomolecule

  • Azide-functionalized molecule (e.g., fluorescent dye, biotin, drug payload)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)

  • Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • In a reaction vessel, combine the propargyl-labeled biomolecule and the azide-functionalized molecule in the reaction buffer. A molar excess of the azide (B81097) molecule is often used.

  • Prepare the copper-ligand catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution (a 1:2 to 1:5 molar ratio is common).

  • Add the copper-ligand premix to the biomolecule-azide mixture to a final copper concentration of 50-100 µM.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1 mM.

  • Incubate the reaction for 1-4 hours at room temperature. Protect from light if using a fluorescent molecule.

  • Monitor the reaction by HPLC, LC-MS, or SDS-PAGE with in-gel fluorescence scanning.

  • Purify the final bioconjugate using a suitable chromatographic method to remove excess reagents and byproducts.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Oxime Ligation cluster_2 Step 3: CuAAC Click Chemistry Propargyl_PEG4_Boc This compound Deprotection TFA, DCM Propargyl_PEG4_Boc->Deprotection Deprotected_Linker Aminooxy-PEG4-Propargyl Deprotection->Deprotected_Linker Ligation pH 6.5-7.5 Deprotected_Linker->Ligation Biomolecule_Carbonyl Biomolecule with Aldehyde/Ketone Biomolecule_Carbonyl->Ligation Labeled_Biomolecule Propargyl-Labeled Biomolecule Ligation->Labeled_Biomolecule Click_Reaction CuSO4, THPTA, Sodium Ascorbate Labeled_Biomolecule->Click_Reaction Azide_Molecule Azide-Functionalized Molecule Azide_Molecule->Click_Reaction Final_Conjugate Final Labeled Biomolecule Click_Reaction->Final_Conjugate PROTAC_Pathway PROTAC PROTAC (with Propargyl-PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription Click_Probe Clickable Probe (Alkyne-TKI) Click_Probe->EGFR Covalent Labeling

References

Application Notes and Protocols for the Characterization of Propargyl-PEG4-O-C1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the characterization of Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker. This linker is instrumental in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). The protocols outlined herein will enable researchers to meticulously verify the identity, purity, and structural integrity of this critical reagent and its subsequent conjugates.

A multi-faceted analytical approach is crucial for the comprehensive characterization of this compound conjugates.[1][2][3] The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of this compound conjugates.[1][4] It provides unambiguous confirmation of the chemical structure by identifying the proton and carbon environments within the molecule.[2][3]

Expected Spectral Features:
  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the propargyl group (a triplet around 2.4 ppm for the acetylenic proton and a doublet around 4.2 ppm for the methylene (B1212753) protons adjacent to the alkyne), the repeating ethylene (B1197577) glycol units of the PEG chain (a complex multiplet around 3.6 ppm), and the Boc protecting group (a singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group).[5][6]

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbons of the Boc group (around 28 ppm for the methyl carbons and 80 ppm for the quaternary carbon), the PEG chain (around 70 ppm), and the propargyl group (acetylenic carbons around 75 and 80 ppm).[6]

Experimental Protocol: ¹H and ¹³C NMR[7]
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher).[4][7]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3][7]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3][7]

  • Data Analysis: Integrate the proton peaks and compare the chemical shifts and multiplicities to the predicted values to confirm the structure.[3]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the this compound conjugate, which in turn verifies its elemental composition.[1][2][6] Electrospray Ionization (ESI) is the preferred soft ionization technique for this type of molecule.[2]

Expected Mass:

For a representative structure of this compound, the expected monoisotopic mass and the corresponding [M+H]⁺ and [M+Na]⁺ ions should be calculated and compared with the experimental data.

Experimental Protocol: ESI-MS[7]
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.[8] Further dilution to 1-10 µg/mL may be necessary for direct infusion.[1][7]

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.[7]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.[3][8]

  • Data Analysis: Compare the observed m/z values with the theoretically calculated values for the protonated and sodiated molecular ions.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reversed-Phase HPLC (RP-HPLC), is the workhorse for assessing the purity of this compound conjugates.[1][2] This technique separates the main compound from any potential impurities.

Experimental Protocol: RP-HPLC[1][9]
  • System Preparation: Use a standard HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.[1]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject 10-20 µL of the sample solution (approximately 1 mg/mL in a suitable solvent).

    • Run a linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 10-20 minutes).[1][9]

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[2]

Quantitative Data Summary

Analytical TechniqueParameterExpected Value/Range
¹H NMR Chemical Shift (δ)Propargyl (C≡C-H): ~2.4 ppm (t) Propargyl (-CH₂-C≡C): ~4.2 ppm (d) PEG (-O-CH₂-CH₂-O-): 3.5-3.8 ppm (m) Boc (-C(CH₃)₃): ~1.4 ppm (s)
¹³C NMR Chemical Shift (δ)Boc (-C (CH₃)₃): ~28 ppm Boc (-C (CH₃)₃): ~80 ppm PEG (-O-C H₂-C H₂-O-): ~70 ppm Propargyl (-C ≡CH): ~75 ppm Propargyl (-C≡C H): ~80 ppm
Mass Spectrometry [M+H]⁺Dependent on the exact chemical formula
Mass Spectrometry [M+Na]⁺Dependent on the exact chemical formula
RP-HPLC Purity≥95%

Visualizations

G General Analytical Workflow for this compound Characterization cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis and Reporting Sample This compound Sample Dissolve Dissolve in Appropriate Solvent (e.g., CDCl3, Acetonitrile, Water) Sample->Dissolve NMR ¹H and ¹³C NMR Spectroscopy MS Mass Spectrometry (ESI-MS) HPLC RP-HPLC with UV/ELSD Compare Compare Data to Specifications NMR->Compare MS->Compare HPLC->Compare CoA Final Certificate of Analysis Compare->CoA

Caption: A general workflow for the analytical characterization.

G Logical Relationship of Analytical Techniques cluster_compound Compound cluster_properties Properties to Verify cluster_techniques Analytical Techniques Compound This compound Structure Structure MolecularWeight Molecular Weight Purity Purity NMR NMR Structure->NMR MS MS MolecularWeight->MS HPLC HPLC Purity->HPLC

Caption: Relationship between properties and analytical techniques.

References

Application Notes: High-Throughput PROTAC Library Synthesis Using Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[3] Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, provide flexibility, and improve pharmacokinetic properties.[4][5]

This document provides detailed application notes and protocols for the high-throughput synthesis of a PROTAC library utilizing Propargyl-PEG4-O-C1-Boc , a versatile bifunctional linker. This linker features a terminal propargyl group for facile and efficient conjugation to azide-bearing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[6][] The Boc-protected amine on the other end allows for modular synthesis. This approach is ideal for rapidly generating a diverse library of PROTACs to systematically explore the structure-activity relationship (SAR) and identify optimal degraders.[2][3]

Principle and Strategy

The strategy for PROTAC library synthesis is based on a modular, parallel approach using the CuAAC click reaction. This highly efficient and specific reaction allows for the rapid conjugation of two building blocks:

  • Azide-Functionalized Building Block 1 : A ligand for a specific POI or E3 ligase that has been chemically modified to include an azide (B81097) (-N₃) group.

  • Alkyne-Functionalized Building Block 2 : The this compound linker, which provides the alkyne handle, connected to the second ligand (for the E3 ligase or POI, respectively).

By reacting a single alkyne-functionalized component with an array of different azide-functionalized components in a multi-well plate format, a library of PROTACs with diverse functionalities can be synthesized simultaneously.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple protein molecules.[9]

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Recycled Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow

The overall workflow for generating and evaluating a PROTAC library involves the synthesis of azide-functionalized building blocks, parallel synthesis of the PROTAC library, and subsequent biological screening to identify active degraders.

PROTAC_Workflow Start Start: Design Library Synth_Azide_Warhead Synthesis of Azide-Warheads (POI) Start->Synth_Azide_Warhead Synth_Azide_Anchor Synthesis of Azide-Anchors (E3) Start->Synth_Azide_Anchor Parallel_Synth Parallel Library Synthesis (CuAAC Click Reaction) Synth_Azide_Warhead->Parallel_Synth Synth_Azide_Anchor->Parallel_Synth Purification High-Throughput Purification (Optional) Parallel_Synth->Purification Screening Biological Screening (e.g., Western Blot) Purification->Screening Data_Analysis Data Analysis (DC50 & Dmax) Screening->Data_Analysis Hit_ID Hit Identification & Optimization Data_Analysis->Hit_ID

Caption: Workflow for PROTAC library synthesis and screening.

Data Presentation

Table 1: Physicochemical Properties of Representative PROTACs with PEG Linkers

This table illustrates how the incorporation and length of a PEG linker can influence key physicochemical properties relevant to drug development. PROTACs with PEG linkers generally exhibit lower lipophilicity (cLogP) and higher topological polar surface area (TPSA) compared to those with simple alkyl chains, which can impact solubility and cell permeability.[1][4][10]

PROTAC IDLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
PROTAC-AlkylC8 Alkyl Chain825.05.5145.2
PROTAC-PEG4 PEG4 Chain 938.6 3.8 169.8
PROTAC-PEG6PEG6 Chain1026.73.4189.0
PROTAC-PEG8PEG8 Chain1114.83.0208.2
Note: Data is illustrative and compiled from various sources in the literature for PROTACs targeting BRD4 with a JQ1 warhead and a CRBN ligand.
Table 2: Biological Activity of a BRD4-Targeting PROTAC Library

This table presents representative data from a hypothetical screen of a PROTAC library targeting the BRD4 protein for degradation. The library was constructed by coupling an azide-functionalized JQ1 derivative (warhead) with various azide-functionalized E3 ligase ligands (anchors) using the Propargyl-PEG4 linker. Degradation was assessed in a relevant cancer cell line (e.g., MDA-MB-231) after 24 hours of treatment.[11][12][13]

PROTAC IDE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)
BRD4-P4-CRBN-1Pomalidomide (B1683931)8.9>95
BRD4-P4-CRBN-2Thalidomide25.592
BRD4-P4-VHL-1VH03215.2>95
BRD4-P4-IAP-1LCL161 derivative150.085
BRD4-P4-MDM2-1Nutlin-3 derivative>1000<20
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are illustrative and cell-line dependent.

Experimental Protocols

Protocol 1: Synthesis of Azide-Functionalized Building Blocks

This protocol provides an example for the synthesis of Pomalidomide-azide, a common CRBN E3 ligase ligand building block. A similar strategy can be applied to functionalize other E3 ligase or POI ligands.

1A: Synthesis of N-(5-bromopentyl)-pomalidomide [14]

  • To a solution of pomalidomide (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 1,5-dibromopentane (B145557) (3.0 eq).

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield the desired product.

1B: Synthesis of Pomalidomide-C5-Azide [14]

  • To a solution of N-(5-bromopentyl)-pomalidomide (1.0 eq) in DMF, add sodium azide (NaN₃, 3.0 eq).

  • Stir the reaction mixture at 60 °C for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude Pomalidomide-C5-azide is often of sufficient purity to be used directly in the next step or can be further purified by column chromatography if necessary.

Note: Similar protocols exist for synthesizing azide-functionalized JQ1 (a BRD4 ligand) and other common warheads and anchors.[15][16][17]

Protocol 2: Parallel Synthesis of PROTAC Library via CuAAC Click Chemistry

This protocol describes the parallel synthesis of a PROTAC library in a 96-well plate format.

Materials:

  • 96-well reaction block or deep-well plate.

  • Azide-functionalized building blocks (e.g., JQ1-azide, Pomalidomide-azide) as stock solutions in DMSO.

  • Alkyne-functionalized linker (this compound attached to a ligand) as a stock solution in DMSO.

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) stock solution in water.

  • Sodium ascorbate (B8700270) stock solution in water (prepare fresh).

  • Solvent system (e.g., 1:1 t-BuOH/water or DMSO).

  • Multi-channel pipette or automated liquid handler.

Procedure:

  • Plate Mapping: Design a plate map to array the different combinations of azide and alkyne building blocks.

  • Reagent Addition:

    • In each well of the 96-well plate, add the azide-functionalized component (1.0 equivalent) from its stock solution.

    • Add the alkyne-functionalized component (1.05 equivalents) to each corresponding well.

    • Add the solvent (e.g., DMSO) to reach the desired final reaction concentration (e.g., 10-50 mM).

  • Catalyst Addition:

    • Prepare a fresh catalyst premix. For each reaction, you will need Copper(II) sulfate (0.1 eq) and sodium ascorbate (0.2-0.5 eq).

    • Using a multi-channel pipette, add the copper sulfate solution to each well, followed immediately by the sodium ascorbate solution. The solution should turn a light yellow/orange color.

  • Reaction Incubation:

    • Seal the 96-well plate securely with a cap mat or adhesive seal.

    • Place the plate on a shaker and agitate at room temperature for 4-24 hours.

  • Reaction Monitoring:

    • Reaction progress for a few representative wells can be monitored by LC-MS. Typically, the CuAAC reaction goes to completion with high yields.[6]

  • Work-up and Purification (Optional):

    • For direct-to-biology screening, the crude reaction mixtures can be diluted directly in DMSO to create stock plates for biological assays.[2]

    • Alternatively, for purification, the reactions can be quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined extracts for each well can then be purified using parallel HPLC.

Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels in cells treated with the synthesized PROTAC library.[8][12]

Materials:

  • Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).

  • PROTAC library stock plates (in DMSO).

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics.

  • Multi-well cell culture plates (e.g., 24-well or 96-well).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein (e.g., anti-BRD4).

  • Primary antibody against a loading control (e.g., anti-GAPDH, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate and imaging system.

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare serial dilutions of each PROTAC from the library stock plate in cell culture medium. A typical concentration range for screening is 1 nM to 10,000 nM.

    • Include a vehicle-only control (e.g., 0.1% DMSO).

    • Remove the old medium and add the medium containing the different PROTAC concentrations.

    • Incubate for the desired time (e.g., 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Harvest the lysate and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the incubation and washing steps for the loading control antibody.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Data Analysis (DC₅₀ and Dₘₐₓ Determination):

    • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.

    • Plot the percentage of protein remaining against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the DC₅₀ and Dₘₐₓ values.[13]

Conclusion

The use of this compound in combination with CuAAC click chemistry provides a highly efficient and modular platform for the parallel synthesis of PROTAC libraries. This high-throughput approach facilitates the rapid exploration of structure-activity relationships, enabling the systematic optimization of E3 ligase ligands, POI ligands, and their linkage. The detailed protocols provided herein serve as a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for targeted protein degradation, accelerating the discovery of new therapeutic agents.

References

Solid-Phase Synthesis of PROTACs with Propargyl-PEG4-O-C1-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the versatile linker, Propargyl-PEG4-O-C1-Boc. This approach offers a streamlined and efficient methodology for the rapid assembly of PROTAC libraries, enabling systematic optimization of their degradation efficacy and other pharmacological properties.

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. The formation of a ternary complex between the POI, the

Application Notes and Protocols for the Scale-Up Synthesis of PROTACs Containing Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) that is essential for ubiquitination and subsequent proteasomal degradation.[6]

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and cell permeability.[6][7][8] The Propargyl-PEG4-O-C1-Boc linker is a versatile building block for the modular synthesis of PROTACs. It features a terminal propargyl group for "click chemistry" conjugation, a hydrophilic PEG4 spacer, and a Boc-protected amine for sequential and controlled amide bond formation.[9][10] This application note provides a detailed protocol for the scale-up synthesis of PROTACs incorporating this linker, addressing the challenges of large-scale production and purification.

PROTAC Mechanism of Action

PROTACs function by hijacking the cell's ubiquitin-proteasome system. By bringing a target protein into close proximity with an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the proteasome, a catalytic process that allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Target Protein of Interest (POI) POI->Ternary_Complex Ubiquitination Polyubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI Peptides Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Scale-Up Synthesis Workflow

The scale-up synthesis of a PROTAC using the this compound linker typically involves a multi-step process. This workflow allows for the modular assembly of the final PROTAC molecule.

Synthesis_Workflow Start Starting Materials: - POI Ligand (with azide) - E3 Ligase Ligand (with carboxylic acid) - this compound Step1 Step 1: Boc Deprotection of Linker Start->Step1 Step3 Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start->Step3 Step2 Step 2: Amide Coupling with E3 Ligase Ligand Step1->Step2 Intermediate Intermediate: E3 Ligand-Linker-Propargyl Step2->Intermediate Intermediate->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Step 4: Purification and Analysis Final_PROTAC->Purification Final_Product Purified PROTAC Purification->Final_Product

Caption: A representative synthetic workflow for a PROTAC.[8]

Experimental Protocols

The following protocols are designed for a scale-up synthesis, assuming a target final yield in the gram scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Boc Deprotection of this compound

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the primary amine for subsequent conjugation.[8]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Round-bottom flask, magnetic stirrer, rotary evaporator

ReagentMolecular WeightMoles (mol)Amount
This compound~331.4 g/mol 0.0310.0 g
Dichloromethane (DCM)--100 mL
Trifluoroacetic Acid (TFA)114.02 g/mol -25 mL

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the solution.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.[8]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1]

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected linker, Propargyl-PEG4-O-C1-NH2.

Protocol 2: Amide Coupling of Deprotected Linker and E3 Ligase Ligand

This protocol describes the coupling of the deprotected linker to a carboxylic acid-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).

Materials:

  • Propargyl-PEG4-O-C1-NH2 (from Protocol 1)

  • E3 Ligase Ligand-COOH (e.g., Pomalidomide-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate, 5% aqueous citric acid, brine

  • Anhydrous sodium sulfate

ReagentMoles (eq)Moles (mol)Amount
Propargyl-PEG4-O-C1-NH21.00.03~7.0 g
E3 Ligase Ligand-COOH1.10.033(Varies)
HATU1.20.03613.7 g
DIPEA2.00.0610.5 mL
Anhydrous DMF--150 mL

Procedure:

  • In a round-bottom flask, dissolve the E3 Ligase Ligand-COOH, HATU, and DIPEA in anhydrous DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of Propargyl-PEG4-O-C1-NH2 in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the E3 Ligand-Linker-Propargyl intermediate.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" step conjugates the propargyl-functionalized intermediate with an azide-containing POI ligand.[2]

Materials:

  • E3 Ligand-Linker-Propargyl (from Protocol 2)

  • POI Ligand-N3 (azide-functionalized)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol/Water (1:1) or DMF/Water solvent mixture

  • DCM or Ethyl acetate for extraction

ReagentMoles (eq)Moles (mol)Amount
E3 Ligand-Linker-Propargyl1.00.025(Varies)
POI Ligand-N31.10.0275(Varies)
CuSO₄·5H₂O0.10.00250.62 g
Sodium Ascorbate0.50.01252.48 g
t-BuOH/Water (1:1)--250 mL

Procedure:

  • Dissolve the E3 Ligand-Linker-Propargyl and POI Ligand-N3 in the chosen solvent system in a round-bottom flask.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[7]

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate (3x).[2]

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.[2]

  • Dry the organic layer, filter, and concentrate under reduced pressure.

Protocol 4: Scale-Up Purification

Purification of the final PROTAC is typically the most challenging step in scale-up synthesis, often requiring preparative HPLC.

Materials & Equipment:

  • Crude PROTAC from Protocol 3

  • Preparative HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Dissolve the crude PROTAC in a minimal amount of DMF or DMSO.

  • Filter the sample to remove any particulates.

  • Equilibrate the preparative HPLC column with a low percentage of Mobile Phase B.

  • Inject the sample onto the column.

  • Elute the product using a linear gradient of Mobile Phase B. The gradient will need to be optimized for the specific PROTAC.

  • Collect fractions containing the purified PROTAC, monitoring with a UV detector.

  • Analyze the fractions by analytical LC-MS to confirm purity.

  • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

  • Freeze the remaining aqueous solution and lyophilize to obtain the final purified PROTAC as a solid.

Data Presentation

Table 1: Summary of a Hypothetical Scale-Up Synthesis

StepStarting MaterialAmount (g)ProductIsolated Yield (g)Yield (%)Purity (by HPLC)
1. Boc DeprotectionThis compound10.0Propargyl-PEG4-O-C1-NH26.5~93%>95%
2. Amide CouplingPropargyl-PEG4-O-C1-NH26.5E3 Ligand-Linker-Propargyl10.2~75%>95%
3. CuAAC ReactionE3 Ligand-Linker-Propargyl10.2Crude PROTAC12.8~80%~85%
4. PurificationCrude PROTAC12.8Purified PROTAC9.6~75%>99%

Note: The data presented are representative examples for a hypothetical synthesis and may vary depending on the specific ligands and optimized experimental conditions.

Analytical Characterization

To ensure the identity and purity of the final PROTAC, a comprehensive analytical characterization is essential.

Table 2: Analytical Methods for Final Product Characterization

MethodPurposeTypical ParametersExpected Outcome
HPLC Purity assessmentC18 column, water/acetonitrile gradient with 0.1% TFASingle major peak with >99% purity.[12]
HRMS Identity confirmationESI-TOF or OrbitrapObserved m/z matches theoretical monoisotopic mass (<5 ppm).[12]
¹H NMR Structural confirmation400 MHz or higher, in DMSO-d6 or CDCl3All expected proton signals are present with correct integration and splitting. Characteristic broad signals for PEG linker protons (~3.5-3.7 ppm).[12]

Conclusion

The scale-up synthesis of PROTACs containing the this compound linker is a feasible yet challenging endeavor. The modular approach outlined in these protocols, combining robust amide coupling and efficient click chemistry, provides a reliable pathway for producing gram-scale quantities of the final product. Careful optimization of each step, particularly the final purification, is critical for achieving high yield and purity. The detailed protocols and structured data presented herein serve as a comprehensive guide for researchers and drug development professionals embarking on the large-scale synthesis of these promising therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Propargyl-PEG4-O-C1-Boc Click Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding low yields in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction involving Propargyl-PEG4-O-C1-Boc.

Troubleshooting Guide for Low Yield

Low or no product yield is a common challenge in click reactions. The following guide provides a systematic approach to identify and resolve potential issues.

Question: Why is my click reaction yield low or non-existent when using this compound?

Answer: Several factors can contribute to low yields in CuAAC reactions. A systematic investigation of the reaction components and conditions is the most effective way to troubleshoot. The primary areas to investigate are the activity of the copper catalyst, the integrity of the reactants, and the optimization of reaction conditions.[1][2][3]

Diagram: Troubleshooting Workflow for Low-Yield CuAAC Reactions

LowYieldTroubleshooting Start Low or No Product Yield Catalyst Is the Copper Catalyst Active? Start->Catalyst Reagents Are Reagents Pure & Stoichiometry Correct? Catalyst->Reagents Yes CatalystSol Add fresh reducing agent (e.g., Sodium Ascorbate). Degas solvents to remove oxygen. Use a stabilizing ligand (e.g., THPTA). Catalyst->CatalystSol No Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes ReagentsSol Use high-purity reagents. Prepare fresh sodium ascorbate (B8700270) solution. Optimize azide (B81097):alkyne ratio (e.g., 1.1-2 fold excess of one). Reagents->ReagentsSol No Substrate Are there Substrate-Specific Issues? Conditions->Substrate Yes ConditionsSol Optimize ligand:copper ratio (typically 1:1 to 5:1). Screen different solvents and pH. Adjust temperature and reaction time. Conditions->ConditionsSol No SubstrateSol Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry (e.g., SPAAC). Substrate->SubstrateSol No Success Yield > 80%? Substrate->Success Yes CatalystSol->Reagents ReagentsSol->Conditions ConditionsSol->Substrate SubstrateSol->Success Success->Start No, Re-evaluate End Successful Reaction Success->End Yes

Caption: A logical workflow for diagnosing and resolving low-yield issues in CuAAC reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of copper catalyst inactivation?

A1: The active catalyst in the CuAAC reaction is Copper(I) (Cu(I)).[2] This oxidation state is susceptible to oxidation to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[2][4] To counteract this, a reducing agent, most commonly sodium ascorbate, is added to the reaction to either generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) or to regenerate Cu(I) that has been oxidized.[5] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[1]

Q2: How important is the choice of ligand for the reaction?

A2: A suitable ligand is critical for a successful CuAAC reaction for several reasons.[1] Ligands stabilize the active Cu(I) catalyst, prevent its oxidation, and can accelerate the reaction rate.[1][2][4] For reactions in aqueous media, water-soluble ligands like THPTA and BTTAA are highly recommended.[1][6] The ratio of ligand to copper is also an important parameter to optimize, with a 1:1 to 5:1 ligand-to-copper ratio being a common starting point.[1][2]

Q3: Can the PEG chain in this compound cause issues?

A3: Yes, the polyethylene (B3416737) glycol (PEG) chain can sometimes present challenges. High concentrations of PEGylated reagents can lead to aggregation and precipitation, particularly in aqueous solutions, which can impede the reaction.[4] If you observe precipitation after initiating the reaction, consider reducing the concentration of your PEGylated reactant.[4][7] Additionally, steric hindrance from the PEG chain might slightly reduce the accessibility of the alkyne group, potentially requiring longer reaction times or slightly elevated temperatures.[2]

Q4: Are there any known side reactions I should be aware of?

A4: The most common side reactions in CuAAC include:

  • Oxidative Homodimerization of Alkynes: In the presence of Cu(II) and oxygen, terminal alkynes can couple to form diynes, consuming your starting material.[4] This can be minimized by ensuring a reducing environment and excluding oxygen.

  • Oxidative Degradation of Biomolecules: If you are conjugating this compound to sensitive biomolecules like peptides or proteins, reactive oxygen species (ROS) generated by the copper/ascorbate system can cause oxidative damage.[6][8][9] The use of a stabilizing ligand can help mitigate this issue.[6]

  • Side Reactions with Boc-Protecting Group: The Boc (tert-butyloxycarbonyl) group is generally stable under standard click reaction conditions. However, it is sensitive to strong acids. Ensure your reaction conditions are not highly acidic to prevent premature deprotection. A protocol for Boc deprotection typically involves treatment with an acid like trifluoroacetic acid (TFA).[10]

Q5: What is the optimal stoichiometry for the reactants?

A5: While a 1:1 ratio of alkyne to azide can work, it is often beneficial to use a slight excess (e.g., 1.1 to 2 equivalents) of one of the reactants to drive the reaction to completion.[1] The choice of which reactant to use in excess depends on factors like availability, cost, and ease of removal after the reaction.

Optimization of Reaction Conditions

To achieve the highest possible yield, systematic optimization of key reaction parameters is recommended. Small-scale trial reactions are an effective way to screen different conditions.

ParameterRecommended Starting RangeRationale
Copper(II) Sulfate Concentration 50 µM to 500 µMThe catalyst concentration should be sufficient to drive the reaction without causing excessive side reactions.[1]
Ligand:Copper Ratio 1:1 to 5:1A higher ratio can protect the catalyst and sensitive substrates.[1][2]
Sodium Ascorbate Concentration 1 mM to 10 mMA sufficient excess of the reducing agent is needed to maintain the copper in the active Cu(I) state.[1]
Reactant Stoichiometry (Azide vs. Alkyne) 1:1 to 1:2 (or 2:1)A slight excess of one component can improve reaction completion.[1]
Temperature Room Temperature to 37°CWhile the reaction often proceeds well at room temperature, gentle heating can sometimes increase the rate for sterically hindered substrates.[2]
Solvent Aqueous buffers, DMSO, DMF, or mixturesThe choice of solvent should ensure the solubility of all reactants. For PEGylated compounds, aqueous systems are often preferred.[2]

General Experimental Protocol for CuAAC Reaction

This protocol provides a general starting point and should be optimized for your specific application.

Diagram: Experimental Workflow for CuAAC Bioconjugation

CuAAC_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_incubation 3. Incubation & Monitoring cluster_purification 4. Purification PrepStocks Prepare Stock Solutions: - Azide Compound - this compound - CuSO₄ - Ligand (e.g., THPTA) - Sodium Ascorbate (Fresh) CombineReactants Combine Azide and Alkyne in Reaction Buffer/Solvent PrepStocks->CombineReactants PremixCatalyst Pre-mix CuSO₄ and Ligand CombineReactants->PremixCatalyst AddCatalyst Add Copper/Ligand Mix to Reactants PremixCatalyst->AddCatalyst Initiate Initiate with Fresh Sodium Ascorbate AddCatalyst->Initiate Incubate Incubate at RT or 37°C for 1-4 hours. (Protect from light if using fluorescent reagents) Initiate->Incubate Monitor Monitor Progress (TLC, LC-MS, etc.) Incubate->Monitor Purify Purify the Conjugate (e.g., Chromatography, Dialysis) Monitor->Purify

References

Technical Support Center: Propargyl-PEG4-O-C1-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides solutions to common issues encountered during the tert-butoxycarbonyl (Boc) deprotection of Propargyl-PEG4-O-C1-Boc.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my Boc deprotection of this compound incomplete?

A1: Incomplete Boc deprotection is a frequent challenge and can stem from several factors, especially when dealing with PEGylated molecules.

Potential Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid concentration is too low or its strength is inadequate, the reaction may not proceed to completion.[1][2]

    • Troubleshooting: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). For instance, if a 20% TFA solution is ineffective, try increasing it to 50%.[1][2] If the reaction is still sluggish, consider a stronger acid system like 4M HCl in 1,4-dioxane.[1][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1][3][4]

    • Troubleshooting: Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1][2] While many deprotections are performed at room temperature, gentle heating (e.g., to 30-40°C) can be considered, but requires careful monitoring for potential side product formation.[4]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can sterically hinder the approach of the acidic reagent to the Boc-protected amine, slowing down the reaction rate.[1][2][3][4]

    • Troubleshooting: In cases of significant steric hindrance, extending the reaction time or using a higher concentration of acid may be necessary.[3]

  • Solvent Issues: The solubility of the this compound in the chosen solvent is crucial for an efficient reaction. Poor solubility can lead to a heterogeneous reaction mixture and incomplete conversion.[1][2]

    • Troubleshooting: Ensure that the chosen solvent, commonly DCM, provides good solubility for your PEGylated compound.[1][3][4] If solubility is an issue, explore alternative solvent systems.

  • Moisture Contamination: The presence of water in the reaction mixture can reduce the effective concentration of the acid, leading to incomplete deprotection.[4]

    • Troubleshooting: Use anhydrous solvents and reagents to minimize moisture contamination.

Q2: I'm observing unexpected side products after the deprotection reaction. What are the likely causes and how can I prevent them?

A2: Side product formation is often linked to the reactive nature of the carbocation intermediate generated during Boc cleavage or the harsh acidic conditions.

Potential Causes & Solutions:

  • Alkylation by tert-butyl cation: The cleavage of the Boc group generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[3][5][6]

    • Troubleshooting: The most effective way to prevent this is by adding a scavenger to the reaction mixture to trap the tert-butyl cation.[5][7] Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES).[3][5]

  • Degradation of Acid-Sensitive Functional Groups: The strong acidic conditions required for Boc removal can sometimes lead to the cleavage of other acid-labile groups within the molecule.[5][7]

    • Troubleshooting: If your substrate contains acid-sensitive functionalities, consider using milder deprotection methods.[5][8] Alternatives to strong acids like TFA include Lewis acids (e.g., zinc bromide) or thermal deprotection.[5][8]

  • Reaction with the Propargyl Group: While the propargyl group is generally stable under standard Boc deprotection conditions, prolonged exposure to strong acids or elevated temperatures could potentially lead to side reactions.[4]

    • Troubleshooting: Monitor the reaction for the appearance of any unexpected byproducts.[4] If side products are observed, try reducing the reaction time or using milder acidic conditions.[4]

Q3: How can I effectively monitor the progress of my Boc deprotection reaction?

A3: Regular monitoring is crucial to determine the optimal reaction time and ensure complete deprotection.[7]

  • Thin Layer Chromatography (TLC): This is a quick and straightforward method to visualize the progress of the reaction. The deprotected amine is more polar than the Boc-protected starting material and will therefore have a lower Rf value.[1][4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, the desired product, and any byproducts.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the nine equivalent protons of the tert-butyl group of the Boc protecting group, which appears at approximately 1.44 ppm.[1][4][9] The appearance of a new signal for the methylene (B1212753) protons adjacent to the newly formed amine can also be observed.[9]

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Trifluoroacetic Acid (TFA)20-50%[1][10]Dichloromethane (DCM)[1][10]0 - 25[10]0.5 - 2[10]>90[10]Most common method; fast and efficient.[10][11]
Hydrochloric Acid (HCl)4M[1][10]1,4-Dioxane[1][10]0 - 25[10]1 - 4[10]>90[10]An alternative to TFA; can be milder for some substrates.[12]

Table 2: Common Scavengers for Boc Deprotection

ScavengerConcentration (% v/v)Application
Triisopropylsilane (TIS)2.5 - 5[1][3]General carbocation scavenger.[3]
Triethylsilane (TES)2.5 - 5General carbocation scavenger.[5]
Water2.5 - 5[3]Carbocation scavenger.[3]
Thioanisole5[3]Carbocation scavenger, particularly effective for protecting methionine residues.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][4][10]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][4][10]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][4][10] If the substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[4]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][4][10]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][4][10]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][4]

    • To remove residual TFA, co-evaporate with a solvent like toluene (B28343) (3 times).[1][4][7]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1][4][10]

    • For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[1][4]

Protocol 2: Analytical Monitoring by HPLC

  • Calibration: Prepare a calibration curve using known concentrations of the starting material (this compound) and the expected deprotected product.[1][6]

  • Sampling: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.[1][6][7]

  • Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a mobile phase containing a neutralizing agent.[1][6][7]

  • Injection: Inject the quenched sample into an appropriate HPLC system (e.g., a reverse-phase C18 column).[1][6][7]

  • Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[1][6][7]

  • Quantification: Use the calibration curve to quantify the conversion and monitor the reaction progress over time.[1]

Visualizations

G cluster_0 Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed (via TLC, LC-MS, NMR) q1 Is acid concentration sufficient? (e.g., 20-50% TFA) start->q1 a1_yes Increase Reaction Time or Temperature q1->a1_yes Yes a1_no Increase Acid Concentration or Use Stronger Acid (e.g., 4M HCl/Dioxane) q1->a1_no No q2 Is the PEG-linker soluble in the chosen solvent? a1_yes->q2 a1_no->q2 a2_yes Consider Steric Hindrance: - Extend reaction time - Increase acid concentration q2->a2_yes Yes a2_no Optimize Solvent System q2->a2_no No end Complete Deprotection a2_yes->end a2_no->end

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_1 Experimental Workflow for Boc Deprotection dissolve 1. Dissolve Boc-protected This compound in DCM cool 2. Cool solution to 0°C dissolve->cool add_acid 3. Add TFA (and scavenger if needed) cool->add_acid react 4. Stir at 0°C, then warm to RT add_acid->react monitor 5. Monitor reaction (TLC, LC-MS) react->monitor workup 6. Work-up: - Concentrate - Co-evaporate with Toluene - Neutralize (optional) monitor->workup Reaction Complete product Deprotected Product workup->product

Caption: Experimental workflow for Boc deprotection of this compound.

References

Technical Support Center: Purification of PROTACs Containing Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTACs that incorporate the Propargyl-PEG4-O-C1-Boc linker.

Frequently Asked Questions (FAQs)

Q1: What is the typical purification workflow for a PROTAC synthesized using a this compound linker?

A1: A standard multi-step purification strategy is recommended to achieve the high purity required for biological assays. The general workflow involves an initial aqueous work-up to remove water-soluble reagents and salts, followed by flash chromatography for preliminary purification, and a final polishing step with preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to remove closely related impurities and isomers.[1]

Q2: Which analytical techniques are essential for assessing the purity of my final PROTAC?

A2: A combination of orthogonal analytical methods is crucial for a comprehensive purity assessment.[2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry) is fundamental for confirming the molecular weight of the PROTAC and identifying impurities.[2][]

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) with UV detection is the standard method for quantifying purity (typically aiming for >95%).[]

  • NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) provides detailed structural confirmation of the final product and can help identify and quantify impurities.[]

Q3: How does the PEG4 linker influence the purification process?

A3: The polyethylene (B3416737) glycol (PEG) linker significantly increases the hydrophilicity and flexibility of the PROTAC molecule.[4] This can enhance aqueous solubility, which is beneficial for biological studies, but may present challenges during purification, such as product loss during aqueous work-ups. The PEG chain can also lead to broader peaks in chromatography due to its conformational flexibility and potential polydispersity.

Q4: What are common side reactions associated with the propargyl group during synthesis that can lead to purification challenges?

A4: The propargyl group is typically used for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry."[5][6][7] While generally efficient, potential side reactions can introduce impurities. Oxidative homocoupling of the alkyne (Glaser coupling) can form dimeric byproducts, which may be challenging to separate from the desired PROTAC. Incomplete reaction will also leave unreacted starting material that needs to be removed.

Q5: How does the Boc protecting group affect purification, and what are the potential pitfalls during its removal?

A5: The tert-butyloxycarbonyl (Boc) group is a common amine-protecting group that is typically removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[8][9] During deprotection, the generated tert-butyl cation can lead to side reactions, such as alkylation of electron-rich aromatic rings in your warhead or E3 ligase ligand.[10] This can result in impurities that are structurally very similar to the final product, making them difficult to separate by chromatography. It is often recommended to use a "scavenger," such as triisopropylsilane (B1312306) (TIS), during the deprotection step to trap the tert-butyl cation and minimize these side reactions.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Flash Chromatography Incomplete reaction.Monitor reaction progress closely by LC-MS to ensure completion before work-up.
Co-elution of impurities with similar polarity.Optimize the solvent system for flash chromatography. A shallower gradient or a different solvent system may improve separation.
Broad or Tailing Peaks in RP-HPLC Polydispersity of the PEG linker.This is inherent to some PEG reagents. Ensure you are using a high-quality, monodisperse linker if possible. A shallower gradient during HPLC may improve peak shape.[2]
Secondary interactions with the column stationary phase.Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA or formic acid to improve peak shape.[1]
Column overload.Reduce the amount of sample injected onto the column.
Multiple Peaks in LC-MS Analysis of Purified Product Presence of isomers (diastereomers if chiral centers are present).Chiral HPLC may be necessary for separation.
Incomplete Boc deprotection or side reactions during deprotection.Confirm complete deprotection by LC-MS. If side products are observed, optimize the deprotection conditions (e.g., reaction time, temperature, use of scavengers).[10]
Degradation of the PROTAC molecule.Assess the stability of your PROTAC in the mobile phase and during storage. Some PROTACs can be sensitive to acidic or basic conditions.
Product Loss During Aqueous Work-up High water solubility of the PEGylated PROTAC.Minimize the number of aqueous washes. Use saturated brine to "salt out" the product from the aqueous phase and reduce its solubility.[4]
Difficulty Removing Copper Catalyst After CuAAC Reaction Residual copper contamination.After the reaction, perform a wash with an aqueous solution of a chelating agent like EDTA or use a copper-scavenging resin.

Experimental Protocols

Protocol 1: General Purification Workflow for this compound Containing PROTACs
  • Aqueous Work-up:

    • Upon completion of the final synthetic step (e.g., CuAAC), quench the reaction as appropriate.

    • If the reaction solvent is DMF or DMSO, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water and saturated brine. Be mindful that the PEG linker can increase the aqueous solubility of the PROTAC, so minimize the volume and number of washes to prevent product loss.[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography (Initial Purification):

    • Stationary Phase: Silica gel or C18-functionalized silica.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane (B109758) or hexanes) for normal phase, or acetonitrile (B52724) in water for reverse phase.

    • Procedure: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent and load it onto the column. Elute with the chosen gradient, collecting fractions and analyzing them by TLC or LC-MS to identify those containing the desired product.

  • Preparative Reversed-Phase HPLC (Final Polishing):

    • Objective: To achieve >95% purity by separating the PROTAC from closely related impurities.[1]

    • Instrumentation: A preparative HPLC system with a UV detector.

    • Column: A C18 column is typically suitable.

    • Mobile Phase:

      • Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.

      • Solvent B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid.

    • Procedure:

      • Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO).

      • Inject the sample onto the column.

      • Elute with a linear gradient of Solvent B in Solvent A (e.g., 5% to 95% Solvent B over 30 minutes).

      • Monitor the elution at an appropriate wavelength (e.g., 254 nm) and collect fractions corresponding to the main peak.

      • Analyze the purity of the collected fractions by analytical LC-MS.

      • Combine the pure fractions and lyophilize to obtain the final product as a solid.[1]

Protocol 2: TFA-Mediated Boc Deprotection with Scavengers
  • Materials:

    • Boc-protected PROTAC intermediate.

    • Dichloromethane (DCM), anhydrous.

    • Trifluoroacetic acid (TFA).

    • Triisopropylsilane (TIS) as a scavenger.[10]

  • Procedure:

    • Dissolve the Boc-protected intermediate in anhydrous DCM (e.g., at a concentration of 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Prepare a deprotection cocktail of TFA/DCM/TIS. A common ratio is 25:72.5:2.5 (v/v/v).

    • Add the deprotection cocktail to the solution of the intermediate.

    • Stir the reaction at 0 °C to room temperature and monitor its progress by LC-MS (typically complete within 1-2 hours).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • The crude amine-TFA salt can often be used directly in the next step after thorough drying.

Quantitative Data Summary

The following tables provide illustrative data for the purification and characterization of a hypothetical PROTAC containing the this compound linker. Actual results will vary depending on the specific warhead, E3 ligase ligand, and experimental conditions.

Table 1: Summary of Purification Steps and Expected Purity

Purification StepTypical PurityKey Impurities Removed
Aqueous Work-up 30-60%Water-soluble reagents, salts
Flash Chromatography 70-90%Unreacted starting materials, non-polar byproducts
Preparative RP-HPLC >95%Isomers, closely related impurities, final polishing

Table 2: Analytical Parameters for Quality Control

Analytical MethodParameterAcceptance Criteria
LC-MS Purity≥ 95%
Molecular WeightMatches theoretical mass ± 0.5 Da
¹H NMR SpectrumConsistent with the proposed structure
HRMS Mass Accuracy< 5 ppm

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis (e.g., CuAAC, Amide Coupling) Start->Synthesis Workup Aqueous Work-up Synthesis->Workup Flash Flash Chromatography Workup->Flash Prep_HPLC Preparative RP-HPLC Flash->Prep_HPLC QC Quality Control (LC-MS, HPLC, NMR) Prep_HPLC->QC Final_Product Pure PROTAC (>95%) QC->Final_Product

Caption: General experimental workflow for PROTAC synthesis and purification.

G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Encountered (e.g., Low Purity, Broad Peaks) Cause1 Incomplete Reaction Problem->Cause1 Cause2 Suboptimal Chromatography Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Cause4 Impurity Co-elution Problem->Cause4 Sol1 Optimize Reaction (Time, Temp, Reagents) Cause1->Sol1 Sol2 Adjust HPLC Method (Gradient, Solvent, Column) Cause2->Sol2 Sol3 Assess Stability (pH, Temp) Cause3->Sol3 Sol4 Employ Orthogonal Purification Method Cause4->Sol4

Caption: Troubleshooting logic for PROTAC purification issues.

References

Technical Support Center: CuAAC Reactions with Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Propargyl-PEG4-O-C1-Boc in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Here you will find troubleshooting guidance and answers to frequently asked questions to help you minimize side reactions and ensure successful conjugation.

Troubleshooting Guide

Encountering unexpected results in your CuAAC reactions can be a common challenge. This section provides a systematic approach to identifying and resolving issues related to side reactions when using this compound.

Common Side Reactions and Solutions

Observation Potential Side Reaction Probable Cause(s) Recommended Solutions
Appearance of a higher molecular weight byproduct, consumption of alkyne starting material. Alkyne Homocoupling (Glaser Coupling)- Presence of oxygen, leading to oxidation of Cu(I) to Cu(II) which catalyzes Glaser coupling.- Insufficient reducing agent (e.g., sodium ascorbate).- Absence or inappropriate choice of a stabilizing ligand.- Degas all solvents and reagents thoroughly before use and maintain an inert (N₂ or Ar) atmosphere.[1][2]- Use a fresh solution of sodium ascorbate (B8700270) in a 5-10 fold excess relative to the copper sulfate (B86663).[3]- Employ a Cu(I)-stabilizing ligand such as THPTA or TBTA.[4][5][6]
Low or no yield of the desired triazole product. Catalyst Inactivation- Oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1][4][5]- Presence of chelating agents in the reaction buffer (e.g., Tris).[5][7]- Ensure rigorous exclusion of oxygen from the reaction mixture.[1]- Use a fresh solution of the reducing agent.[1]- If using buffers, switch to non-chelating ones like HEPES or phosphate (B84403) buffers.[7] Alternatively, increase the concentration of the copper catalyst and ligand.[2]
Multiple unexpected products observed by LC-MS or TLC. Non-specific reactions or degradation- Instability of the Boc protecting group under certain conditions.- Reaction of the PEG linker with other components.- Ensure the reaction pH is maintained within a range of 4-12, with pH ~7 being optimal for many bioconjugations.[5][8]- Purify all starting materials to remove any reactive impurities.[1][4]
Reaction fails to go to completion. Steric Hindrance or Low Reactant Concentration- Bulky substituents near the alkyne or azide (B81097) functional groups can impede the reaction.[4]- Reactant concentrations are too low for an efficient reaction rate.[5]- Increase the reaction temperature or prolong the reaction time.[4]- Optimize the stoichiometry, potentially using a slight excess (1.1-2 fold) of one reactant.[1]- If possible, increase the concentration of the reactants.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be concerned about when using this compound in CuAAC reactions?

A1: The most common side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, to form a diacetylene byproduct.[5][9][10] This side reaction consumes your this compound starting material and can complicate purification. It is primarily caused by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II), a promoter of this side reaction.[11]

Q2: How can I prevent Glaser coupling?

A2: To minimize Glaser coupling, it is crucial to exclude oxygen from your reaction. This can be achieved by thoroughly degassing all solvents and solutions (e.g., by bubbling with an inert gas like argon or nitrogen) and running the reaction under an inert atmosphere.[2] Additionally, using a sufficient excess of a reducing agent, such as freshly prepared sodium ascorbate, helps to maintain the copper catalyst in its active Cu(I) state.[12] The use of a stabilizing ligand is also highly recommended.[1]

Q3: What is the role of a ligand in the CuAAC reaction, and which one should I choose?

A3: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the rate of the desired cycloaddition.[1][4] For reactions in aqueous or partially aqueous systems, a water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent choice as it also helps to protect sensitive biomolecules from copper-induced damage.[2][13] For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is commonly used.[2]

Q4: My reaction is not working, and I suspect an issue with my copper source. What should I do?

A4: While Cu(I) is the active catalyst, it is prone to oxidation. A common and effective practice is to generate Cu(I) in situ from a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4] Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[1] If you are using a Cu(I) salt directly, ensure it has been stored under inert conditions and handled properly to avoid oxidation.

Q5: Can the Boc protecting group on this compound cause any issues during the CuAAC reaction?

A5: The tert-butyloxycarbonyl (Boc) group is generally stable under the mild conditions of a standard CuAAC reaction. However, it is sensitive to acidic conditions. Ensure that your reaction medium is not acidic to prevent premature deprotection. The Boc group is typically removed in a separate step after the click reaction using an acid like trifluoroacetic acid (TFA) if the exposed amine is required for subsequent conjugation.[14]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a general guideline for the copper-catalyzed cycloaddition of an azide-containing molecule to this compound.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Degassed solvent (e.g., a mixture of water and DMSO or t-BuOH)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your azide (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in degassed water).[4]

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in degassed water).[4]

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in degassed water or 50 mM TBTA in DMSO/t-BuOH 1:4).[4]

  • Reaction Setup (for a 1 mL reaction):

    • In a reaction vial, add the azide solution (1.0 eq).

    • Add the this compound solution (1.1 eq).[4]

    • Add the solvent to reach the desired final concentration.

    • Add the ligand solution (e.g., THPTA, to a final concentration of 5 times that of CuSO₄).

    • Add the CuSO₄ solution (to a final concentration of 0.1-1 mM).

    • Vortex the mixture gently.

    • Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 5-10 times that of CuSO₄).[3]

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[5]

    • Monitor the reaction progress by an appropriate analytical technique, such as LC-MS or TLC.

  • Work-up and Purification:

    • For small molecules, the product can be purified by column chromatography.[5]

    • For biomolecules, purification can be achieved by size-exclusion chromatography (SEC), dialysis, or MWCO centrifugation.[5]

Protocol 2: Analysis of Side Reactions by HPLC

Materials:

  • Reaction mixture from Protocol 1

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition.

  • HPLC Analysis:

    • Inject the diluted sample onto the C18 column.

    • Elute with a gradient of mobile phase B (e.g., 5% to 95% over 20 minutes).

    • Monitor the elution profile at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Data Interpretation:

    • Identify the peaks corresponding to the starting materials, the desired product, and any potential side products.

    • The Glaser coupling product will typically have a higher molecular weight and a different retention time than the starting alkyne.

Visualizations

CuAAC_Pathway cluster_main Desired CuAAC Reaction cluster_side Glaser Coupling Side Reaction Alkyne This compound Triazole Triazole Product Alkyne->Triazole + Azide Cu(I), Ligand Azide R-N₃ Azide->Triazole Alkyne_Side This compound Diyne Homocoupled Diyne Alkyne_Side->Diyne Cu(II), O₂

Caption: Desired CuAAC reaction pathway versus the Glaser coupling side reaction.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 check_reductant Is the reducing agent (e.g., NaAsc) fresh? check_o2->check_reductant Yes solution_o2 Degas all reagents and use inert atmosphere. check_o2->solution_o2 No check_ligand Is a suitable ligand (e.g., THPTA) present? check_reductant->check_ligand Yes solution_reductant Prepare a fresh solution of the reducing agent. check_reductant->solution_reductant No check_buffer Is a non-chelating buffer being used? check_ligand->check_buffer Yes solution_ligand Add an appropriate stabilizing ligand. check_ligand->solution_ligand No solution_buffer Switch to a non-chelating buffer or increase catalyst/ligand. check_buffer->solution_buffer No end Optimized Reaction check_buffer->end Yes solution_o2->check_reductant solution_reductant->check_ligand solution_ligand->check_buffer solution_buffer->end

Caption: A troubleshooting workflow for low-yield CuAAC reactions.

References

Technical Support Center: Propargyl-PEG4-O-C1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Propargyl-PEG4-O-C1-Boc and its conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound conjugate poorly soluble in aqueous buffers?

A1: While the PEG4 (polyethylene glycol) spacer is included to enhance hydrophilicity, the this compound linker also possesses hydrophobic components: the terminal propargyl group and the bulky tert-Butoxycarbonyl (Boc) protecting group.[1] These hydrophobic moieties can counteract the solubilizing effect of the PEG chain, leading to aggregation and poor solubility in purely aqueous solutions.[1][2][3] The overall solubility of the conjugate is a composite property influenced by the lipophilicity of the molecule it is attached to, which can further decrease aqueous solubility.[4]

Q2: What is the recommended first step for dissolving this compound?

A2: The most effective initial approach is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent.[2][4] Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility for this compound of 10 mM in DMSO.[1][5] N,N-Dimethylformamide (DMF) or ethanol (B145695) can also be used.[2] Once fully dissolved, this stock solution can be slowly added dropwise to the aqueous buffer while vortexing to achieve the desired final concentration.[1][2] This "solvent exchange" method helps prevent the powder from clumping and precipitating in the buffer.[4]

Q3: How does the length of the PEG linker affect the solubility of the conjugate?

A3: Generally, longer PEG chains increase the hydrophilicity and therefore the aqueous solubility of the conjugate.[4][6] Highly hydrophobic payloads or proteins typically require longer PEG chains to ensure adequate solubility.[7] However, there is a trade-off, as excessively long PEG chains can sometimes negatively impact cell permeability or hinder the biological activity of the conjugated molecule due to steric hindrance.[4][8] The PEG4 linker in this conjugate is relatively short, providing a balance between improved solubility and maintaining a smaller molecular profile.

Q4: Can I use co-solvents in my final aqueous buffer to improve solubility?

A4: Yes, using a co-solvent is a highly effective strategy to improve and maintain the solubility of your conjugate.[1][2] Co-solvents decrease the polarity of the aqueous medium, which reduces the tendency of the hydrophobic parts of the conjugate to aggregate.[1] It is recommended to add the concentrated organic stock solution of your conjugate to the final aqueous buffer that already contains the co-solvent, preferably with vigorous mixing.[1]

Q5: How does pH affect the solubility and stability of this compound conjugates?

A5: The Boc protecting group is sensitive to acidic conditions and can be cleaved at a pH below 4.[1] Therefore, it is crucial to maintain the pH of your buffer in the neutral to slightly basic range (pH 6.0 - 8.0) to ensure the stability of the molecule.[1] While adjusting the pH within this stable range is unlikely to significantly increase the solubility of the non-ionizable linker itself, the solubility of the conjugated molecule (e.g., a protein) can be highly pH-dependent.[2][9]

Q6: Is it advisable to heat the solution to dissolve my conjugate?

A6: Gentle warming can be an effective method to aid in the dissolution of PEGylated compounds.[2] However, it is crucial to avoid excessive or prolonged heating, as this may lead to the degradation of the Boc protecting group or the conjugated biomolecule.[2] A temperature of 37°C can be applied cautiously if needed to help dissolve a concentrated stock solution in an organic solvent.[1]

Troubleshooting Guide

Issue 1: The compound precipitates immediately upon addition to an aqueous buffer.

Possible Cause: The concentration of the conjugate exceeds its solubility limit in the chosen aqueous buffer. The hydrophobic Boc and propargyl groups, along with the conjugated molecule, contribute to aggregation and phase separation at high concentrations.[2]

Solutions:

  • Optimize Concentration: Start by attempting to dissolve a lower concentration of the conjugate in the buffer.

  • Sequential Dissolution: First, dissolve the compound in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMF) to create a stock solution. Then, add the stock solution dropwise to the vigorously stirred aqueous buffer.[1][2]

  • Use Co-solvents: Prepare the final aqueous buffer containing a small percentage of an organic co-solvent before adding the conjugate stock solution.[1]

Issue 2: The solution is cloudy or turbid after dissolving the conjugate.

Possible Cause: The solution may be a colloidal suspension rather than a true solution, or the conjugate may be slowly precipitating out of solution.[2]

Solutions:

  • Sonication: Use a bath sonicator to break up aggregates and promote dissolution.[2]

  • Addition of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween-80, Polysorbate) can help maintain the compound in solution by forming micelles.[2][3]

  • Sterile Filtration: For cell-based assays, filter the final solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.[2]

Issue 3: Inconsistent results are observed in downstream applications.

Possible Cause: Poor solubility or aggregation of the conjugate can lead to variability in experimental outcomes.[2] The actual concentration of the soluble conjugate may be lower than intended and can vary between preparations.

Solutions:

  • Verify Solubility: Before use in an assay, visually inspect the solution for any signs of precipitation. Centrifuge the solution and check for a pellet.

  • Consistent Preparation: Follow a standardized and optimized dissolution protocol for every experiment to ensure reproducibility.

  • Quantify Soluble Conjugate: If possible, quantify the concentration of the conjugate in the final solution after filtration or centrifugation to confirm the working concentration.

Data Presentation

Table 1: Recommended Co-solvents and Surfactants

AgentRecommended Starting Concentration (v/v)Maximum Recommended Concentration (v/v)Notes
DMSO1 - 5%<10%A common and effective co-solvent. Ensure the final concentration is tolerated by your experimental system.[1]
Ethanol1 - 5%15%A less harsh organic solvent, often well-tolerated in biological assays.[1]
Tween-800.01 - 0.1%1%A non-ionic surfactant that can help prevent aggregation.[3]
PEG 4001 - 5%10%Can improve solubility, but be mindful of potential effects on your assay.[2]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound Conjugate
  • Prepare a Stock Solution:

    • Weigh the required amount of the conjugate powder in a microcentrifuge tube.

    • Add the appropriate volume of high-purity DMSO to create a concentrated stock solution (e.g., 10-20 mM).[5]

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if needed.[1]

  • Dilution into Aqueous Buffer:

    • Place the desired volume of the final aqueous buffer (e.g., PBS, pH 7.4) in a separate tube.

    • While vigorously vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration.[1]

    • Continue to vortex for an additional 30 seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation.

Protocol 2: Dissolution Using a Co-solvent System
  • Prepare a Co-solvent Buffer:

    • Prepare your aqueous buffer containing the desired final concentration of a co-solvent (e.g., 5% (v/v) DMSO).[1]

  • Prepare Stock Solution:

    • Prepare a concentrated stock of the conjugate in 100% of the same co-solvent (e.g., 20 mM in DMSO).

  • Final Dilution:

    • While vortexing the co-solvent-containing buffer, slowly add the stock solution to reach your final concentration. This method minimizes the "solvent shock" that can occur when a compound is transferred from a 100% organic environment to a mostly aqueous one, thereby reducing the likelihood of precipitation.[1]

Visualizations

G cluster_start Start: Solubility Issue cluster_troubleshooting Troubleshooting Steps cluster_end Outcome start Precipitation or Cloudiness Observed prep_stock Prepare concentrated stock in DMSO/DMF start->prep_stock Initial Step add_dropwise Add stock dropwise to vortexing aqueous buffer prep_stock->add_dropwise check_sol Still Precipitation? add_dropwise->check_sol use_cosolvent Use Co-solvent (e.g., 5% DMSO in buffer) check_sol->use_cosolvent Yes end_success Clear Solution (Proceed with Experiment) check_sol->end_success No sonicate Sonicate Solution use_cosolvent->sonicate add_surfactant Add Surfactant (e.g., Tween-80) sonicate->add_surfactant end_fail Insoluble (Consider chemical modification or alternative linker) add_surfactant->end_fail

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_input Inputs cluster_process Dissolution Protocol cluster_output Output conjugate Conjugate Powder step1 1. Dissolve powder in minimal DMSO to create concentrated stock conjugate->step1 dmso 100% DMSO dmso->step1 buffer Aqueous Buffer step2 2. Vigorously vortex aqueous buffer buffer->step2 step3 3. Slowly add stock drop-wise to vortexing buffer step1->step3 step2->step3 step4 4. Continue vortexing for 30 seconds step3->step4 final_solution Final Working Solution of Conjugate step4->final_solution

Caption: Experimental workflow for standard conjugate dissolution.

References

Propargyl-PEG4-O-C1-Boc stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-O-C1-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this reagent in solution and to troubleshoot common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It contains a propargyl group for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"[1][2]. It also has a Boc-protected amine[1]. The tetraethylene glycol (PEG4) spacer enhances solubility and provides flexibility[3]. This molecule is commonly used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates[2][4].

Q2: What are the primary factors that can cause this compound to degrade in solution?

A2: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of certain reagents. The two main points of instability are the acid-labile Boc protecting group and, to a lesser extent, the propargyl group[1][5].

Q3: How can I assess the integrity of my this compound reagent?

A3: The integrity of the compound can be verified using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (e.g., LC-MS). In ¹H NMR, look for the characteristic peaks of the propargyl proton, the PEG backbone, and the Boc-protecting group. The appearance of new peaks or the disappearance of expected peaks can indicate degradation[5].

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, the solid compound should be stored at -20°C in a tightly sealed container, protected from moisture and light[6][7]. Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for short to medium-term storage, respectively[6][7].

Troubleshooting Guides

Issue 1: Inconsistent or Low Yield in Click Chemistry Reactions
  • Possible Cause: Degradation of the propargyl group.

    • Troubleshooting Steps:

      • Verify Reagent Integrity: Before use, confirm the structure and purity of your this compound using NMR or Mass Spectrometry[7].

      • Optimize Reaction Conditions: Ensure that the reaction is performed under an inert atmosphere if sensitive catalysts are used. Avoid prolonged exposure to high temperatures or strong oxidizing/reducing agents[3].

      • Use Fresh Solutions: Prepare solutions of the linker immediately before use.

Issue 2: Unexpected Side Products or Loss of Amine Functionality
  • Possible Cause: Premature cleavage of the Boc protecting group.

    • Troubleshooting Steps:

      • Maintain Neutral or Basic pH: The Boc group is highly sensitive to acidic conditions[8][9][10]. Ensure that all solvents and reagents are free from acidic contaminants. If acidic conditions are unavoidable in a prior step, ensure complete removal of the acid before introducing the this compound.

      • Avoid Acidic Buffers: Do not use acidic buffers for dissolution or reaction. If purification by HPLC is required, use a mobile phase with a low concentration of a weaker acid, and neutralize the fractions immediately upon collection[11].

      • Check for Acidic Impurities in Other Reagents: Ensure that other starting materials are not contaminated with acids that could lower the pH of the reaction mixture.

Stability Data

Functional GroupConditionStabilityNotes
Boc-Protected Amine Acidic (e.g., TFA, HCl)LabileRapid cleavage occurs, especially with strong acids[8][10].
Neutral (pH ~7)StableGenerally stable under neutral aqueous conditions[1].
Basic (e.g., NaOH, amines)StableThe Boc group is resistant to basic and nucleophilic conditions[8][9].
Propargyl Group AcidicGenerally StableSusceptible to degradation under strongly acidic conditions[1].
NeutralStableStable under typical bioconjugation conditions[1][12].
BasicGenerally StableCan polymerize with strong bases or heat[13].
Oxidizing/Reducing AgentsPotentially LabileCan be susceptible to strong oxidizing and reducing agents[3].
Metal CatalystsPotentially LabileCan undergo reactions in the presence of certain metal catalysts, aside from the intended click chemistry[1][6].
PEG4 Linker General ConditionsStableGenerally stable, but can undergo oxidation over time, especially in the presence of metal ions and oxygen[7][14].

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

  • Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent or buffer system.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated analytical method (e.g., HPLC-MS) to determine the initial purity and peak area of the parent compound. This will serve as the baseline[7].

  • Incubation: Aliquot the solution and store it under the conditions being tested (e.g., specific pH, temperature, light exposure).

  • Time-Point Analysis: At regular intervals, analyze the aliquots using the same analytical method to monitor for the appearance of degradation products and a decrease in the peak area of the parent compound.

  • Data Analysis: Compare the results at each time point to the T=0 analysis to determine the rate and extent of degradation.

Protocol 2: Standard Boc Deprotection

This protocol describes a common method for the intentional removal of the Boc protecting group.

  • Dissolution: Dissolve the Boc-protected compound in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM)[15].

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v)[8][15]. Caution: This reaction is exothermic and evolves gas; ensure adequate ventilation.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed[8][14].

  • Workup: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting product will typically be the TFA salt of the deprotected amine[15].

Visualizations

Boc_Deprotection_Pathway Start Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Start->Protonation + H⁺ (Acid) Cleavage Cleavage to form tert-butyl cation Protonation->Cleavage CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid Isobutene Isobutene Cleavage->Isobutene DeprotectedAmine Deprotected Amine CarbamicAcid->DeprotectedAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection pathway of the Boc group.

Stability_Assessment_Workflow Start Prepare Stock Solution of This compound T0 Initial Analysis (T=0) (HPLC-MS, NMR) Start->T0 Incubate Incubate Under Test Conditions (pH, Temp, Light) Start->Incubate Analysis Data Analysis: - Identify Degradants - Calculate Purity Change T0->Analysis Baseline Timepoints Analyze at Time Points Incubate->Timepoints Timepoints->Analysis Conclusion Determine Stability Under Test Conditions Analysis->Conclusion

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Preventing Aggregation of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, manage, and prevent the aggregation of Polyethylene (B3416737) Glycol (PEG)ylated Proteolysis-Targeting Chimeras (PROTACs) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is PEGylated PROTAC aggregation and why is it a problem?

A1: PROTAC aggregation is the self-association of individual PROTAC molecules into larger, often insoluble, complexes in experimental buffers. Due to their high molecular weight (typically 700-1200 Da), complex structures, and frequent hydrophobicity, PROTACs are prone to poor aqueous solubility, which can lead to the formation of these aggregates.[1] PEGylation, the addition of polyethylene glycol linkers, is a common strategy to improve solubility and other pharmacokinetic properties.[2] However, aggregation can still occur.

Aggregation is a critical issue because:

  • Reduced Efficacy: Aggregated PROTACs are generally inactive as they cannot efficiently form the necessary ternary complex with the target protein and the E3 ligase.[1]

  • Inconsistent Results: The unpredictable nature of aggregation can lead to poor reproducibility in experiments.[1]

  • Assay Interference: Large aggregates can interfere with assay readouts, especially those based on light scattering or fluorescence.[1]

Q2: What are the main causes of PEGylated PROTAC aggregation?

A2: Aggregation can be caused by a combination of intrinsic properties of the PROTAC molecule and extrinsic factors related to the experimental conditions.

  • Intrinsic Properties:

    • High Molecular Weight and Hydrophobicity: Despite the hydrophilic PEG linker, the overall molecule can still be large and contain hydrophobic regions that drive self-association.

    • Linker Length and Composition: The length of the PEG linker is a critical parameter. A linker that is too short may not sufficiently shield the hydrophobic regions, while an excessively long one might lead to other issues.[3] The optimal length is a balance between preventing aggregation and maintaining a productive conformation for ternary complex formation.[3]

  • Extrinsic Factors:

    • High Concentration: Exceeding the aqueous solubility limit of the PROTAC is a primary driver of aggregation.

    • Suboptimal Buffer Conditions: pH values near the isoelectric point (pI) of the PROTAC can minimize electrostatic repulsion, promoting aggregation. Ionic strength can also play a complex role.

    • "Solvent Shock": Rapidly diluting a concentrated PROTAC stock (usually in 100% DMSO) into an aqueous buffer can cause the compound to precipitate or form aggregates.[1]

    • Temperature and Incubation Time: Changes in temperature or prolonged incubation can destabilize the PROTAC and encourage aggregation.[1]

Q3: How can I detect aggregation in my PROTAC solution?

A3: Several methods can be used to detect and quantify PROTAC aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in your solution.

  • Dynamic Light Scattering (DLS): This technique is highly sensitive to the presence of large aggregates and can measure the size distribution of particles in a solution. A high polydispersity index (PDI) can indicate aggregation.[3]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on size, allowing for the quantification of monomeric PROTAC versus soluble aggregates.[3]

  • Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of the morphology and size of aggregates.[4][5]

Q4: What are some general strategies for handling and storing PEGylated PROTACs to minimize aggregation?

A4: Proper handling and storage are crucial to prevent aggregation.

  • Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO. Store these stocks at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: When preparing aqueous working solutions from a DMSO stock, add the stock solution to the aqueous buffer dropwise while vortexing or stirring to avoid "solvent shock".[3] The final DMSO concentration in your assay should be kept low (typically <1%) to minimize its effects on protein structure and function.

  • Filtration: Before use, consider filtering your final PROTAC solution through a low protein-binding 0.22 µm filter to remove any pre-existing aggregates or dust particles.

Troubleshooting Guides

This section provides a logical workflow and specific troubleshooting scenarios to help you diagnose and resolve aggregation issues.

Logical Troubleshooting Workflow

This workflow can guide you from the initial observation of a problem to its resolution.

Troubleshooting_Workflow cluster_start Initial Observation cluster_detect Step 1: Detect Aggregation cluster_mitigate Step 2: Mitigate Aggregation cluster_evaluate Step 3: Re-evaluate & Conclude start Inconsistent/No Activity, Visible Precipitate, or High Assay Background visual Visual Inspection (Cloudy/Precipitate?) start->visual dls Quantitative Check: DLS or Nephelometry visual->dls Cloudy or Unsure rerun_assay Re-run Functional Assay visual->rerun_assay Clear Solution optimize_buffer Optimize Buffer: pH, Salt, Excipients dls->optimize_buffer Aggregation Confirmed (High PDI / Scattering) lower_conc Lower PROTAC Concentration (Check for Hook Effect) optimize_buffer->lower_conc improve_formulation Improve Formulation: Co-solvents, Detergents lower_conc->improve_formulation improve_formulation->rerun_assay success Problem Solved: Consistent Activity rerun_assay->success Success failure Persistent Issues rerun_assay->failure Failure redesign Consider PROTAC Redesign (Modify Linker/Ligands) failure->redesign

Caption: A logical workflow for troubleshooting PROTAC aggregation.

Specific Troubleshooting Scenarios

Scenario 1: My PEGylated PROTAC shows high activity in a biochemical assay but has no effect in my cell-based assay.

  • Possible Cause: The PROTAC may be aggregating in the cell culture medium, which is more complex than a simple biochemical buffer. Aggregation can prevent the PROTAC from crossing the cell membrane.

  • Troubleshooting Steps:

    • Check for Aggregation in Media: Prepare your PROTAC in the complete cell culture medium (including serum) at the final assay concentration. Let it incubate for the same duration as your experiment. Then, analyze the solution for aggregation using DLS.

    • Optimize Formulation for Cells: If aggregation is observed, try adding a low concentration of a non-ionic surfactant like Tween-20 (0.01-0.1%) to the cell culture medium. Be sure to run a control to ensure the surfactant itself does not affect cell viability or the target protein levels.

    • Serial Dilution Technique: When preparing dilutions for your cell-based assay, perform the dilutions in a way that minimizes the time the PROTAC spends at high concentrations in an intermediate aqueous solution before being added to the cells.

Scenario 2: I see a precipitate in my aqueous buffer after adding my PROTAC from a DMSO stock.

  • Possible Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity causes the PROTAC to crash out of solution.

  • Troubleshooting Steps:

    • Improve Dissolution Method: Add the DMSO stock to the aqueous buffer slowly and with vigorous vortexing or stirring. This helps to rapidly disperse the PROTAC molecules before they have a chance to aggregate.

    • Use an Intermediate Solvent: Try a serial dilution approach. First, dilute the DMSO stock into a smaller volume of buffer that contains a higher percentage of an organic co-solvent (like ethanol (B145695) or PEG 400), and then perform the final dilution into your aqueous assay buffer.

    • Lower the Concentration: Your intended concentration may be above the kinetic solubility limit of your PROTAC in that specific buffer. Try working at a lower concentration.

Scenario 3: My DLS results show a high polydispersity index (PDI > 0.3) and multiple peaks, indicating aggregation.

  • Possible Cause: The buffer conditions are not optimal for keeping your PROTAC in a monomeric state.

  • Troubleshooting Steps:

    • Buffer Optimization: Systematically screen different buffer conditions. See the "Data Presentation" section for a table of common buffer components and their recommended concentration ranges. Key parameters to vary are:

      • pH: Move the pH away from the predicted isoelectric point (pI) of your PROTAC.

      • Salt Concentration: Test a range of NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM).

      • Excipients: Add stabilizing excipients like glycerol, low concentrations of PEG, or non-ionic detergents.

    • Temperature: If your experiments are conducted at 37°C, check if aggregation is reduced at room temperature or 4°C. This can help you understand the thermodynamics of the aggregation process.

Data Presentation

Table 1: Buffer Optimization Strategies to Prevent PROTAC Aggregation

This table summarizes common buffer additives and conditions that can be optimized to improve the solubility and stability of PEGylated PROTACs.

ParameterRecommended RangeMechanism of Action & Rationale
pH Adjustment 6.0 - 8.0Moving the pH away from the PROTAC's isoelectric point (pI) increases the net charge on the molecule, leading to greater electrostatic repulsion and improved solubility.[1]
Salts (e.g., NaCl) 50 - 250 mMShields electrostatic interactions that can lead to aggregation. However, very high salt concentrations can sometimes promote aggregation through "salting out".[1][6]
Glycerol 5% - 20% (v/v)Acts as a stabilizer and increases the viscosity of the solvent, which can reduce the rate of aggregation.[1]
Polyethylene Glycol (PEG) 1% - 8% (w/v)Acts as an "excluded co-solute" or excipient that can help stabilize the native protein-PROTAC complex and reduce the propensity of small molecules to aggregate.[1][7]
Tween-20 / Polysorbate 20 0.01% - 0.1% (v/v)A non-ionic detergent that can prevent non-specific binding and aggregation by coating the surfaces of the PROTAC molecules and experimental vessels.[1]
CHAPS 0.1% - 0.5% (w/v)A zwitterionic detergent that can be useful for solubilizing hydrophobic molecules and preventing aggregation.
Co-solvents (e.g., DMSO) < 1% - 5% (v/v)Keep the final concentration of organic co-solvents as low as possible to avoid impacting protein structure or enzyme activity.[1]
Table 2: Impact of PEG Linker Length on PROTAC Degradation Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each PROTAC system. A linker that is too short can lead to steric hindrance, while one that is too long may result in an unstable ternary complex. The optimal length is a balance to achieve efficient ubiquitination and degradation. The following table provides examples from the literature illustrating the impact of linker length on degradation efficacy (DC50 and Dmax).

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERαVHLPEG9>1000<20[8]
ERαVHLPEG12~500~50[8]
ERα VHL PEG 16 ~100 >80 [8]
ERαVHLPEG19~250~60[8]
ERαVHLPEG21~500~40[8]
TBK1VHLAlkyl/PEG7No activityN/A[9]
TBK1VHLAlkyl/PEG12Sub-micromolar>90[9]
TBK1 VHL Alkyl/PEG 21 3 96 [9]
TBK1VHLAlkyl/PEG2929276[9]

Note: Data is synthesized from the referenced literature for illustrative purposes. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique that measures the size distribution of particles in a solution, making it ideal for detecting the formation of PROTAC aggregates.

Materials:

  • DLS instrument and compatible cuvettes (low volume, quartz, or disposable)

  • PEGylated PROTAC stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (filtered through a 0.22 µm filter)

  • Pipettes and low-retention tips

Methodology:

  • Sample Preparation:

    • Prepare your PROTAC solution in the final assay buffer at the desired concentration. It is critical to prepare the sample in a dust-free environment.

    • Prepare a buffer-only blank.

    • Carefully transfer the required volume (typically 10-50 µL) of the solution into a clean DLS cuvette, avoiding the introduction of air bubbles.

  • Instrument Setup:

    • Set the instrument to the temperature of your experiment (e.g., 25°C or 37°C).

    • Allow the sample to equilibrate inside the instrument for at least 5 minutes.

  • Data Acquisition:

    • Perform 10-15 measurements for each sample to ensure reproducibility. The instrument software will typically collect data on the intensity of scattered light over time.

  • Data Analysis:

    • The software will use an autocorrelation function to calculate the diffusion coefficient of the particles and, from that, the hydrodynamic radius (Rh).

    • Examine the size distribution plot. A single, narrow peak indicates a monodisperse sample (no aggregation). Multiple peaks or a single broad peak with a high polydispersity index (PDI > 0.3) suggests the presence of aggregates.

    • Compare the results to the buffer-only blank to ensure that any observed particles are from the PROTAC and not buffer components.

Protocol 2: Size Exclusion Chromatography (SEC) for Quantifying Aggregates

SEC separates molecules based on their hydrodynamic volume, allowing for the quantification of monomeric PROTAC versus soluble aggregates.

Materials:

  • HPLC or UPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your PROTAC and its potential aggregates (e.g., a column with a fractionation range of 100 to 7,000 Da).

  • Mobile phase (e.g., phosphate-buffered saline with a small percentage of organic modifier like acetonitrile (B52724) to prevent on-column interactions). The mobile phase must be filtered and degassed.

  • PEGylated PROTAC sample

  • Autosampler vials

Methodology:

  • System and Column Equilibration:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

  • Sample Preparation:

    • Prepare the PROTAC sample in the mobile phase. If the sample is in a different buffer, ensure it is miscible with the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any large, insoluble particles that could damage the column.

  • Injection and Elution:

    • Inject a defined volume of the sample onto the column.

    • Elute the sample isocratically with the mobile phase. Larger molecules (aggregates) will pass through the column more quickly and elute first, followed by the smaller, monomeric PROTAC molecules.

  • Data Analysis:

    • Monitor the elution profile at a wavelength where the PROTAC absorbs (e.g., 280 nm or another suitable wavelength).

    • Integrate the peak areas for the aggregate and monomer peaks.

    • Calculate the percentage of aggregation as: (% Aggregation) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.

Protocol 3: Transmission Electron Microscopy (TEM) for Visualizing Aggregates

TEM provides direct visualization of the morphology and size of PROTAC aggregates. This protocol describes a negative staining procedure.

Materials:

  • TEM instrument

  • Copper grids coated with a carbon film (e.g., 400 mesh)

  • Glow discharger

  • Pipettes and fine-tipped tweezers

  • Filter paper

  • Staining solution (e.g., 2% (w/v) uranyl acetate (B1210297) in water)

  • PROTAC sample solution

Methodology:

  • Grid Preparation:

    • Glow discharge the carbon-coated copper grids for 30-60 seconds to make the surface hydrophilic. This promotes even spreading of the sample.

  • Sample Application:

    • Using tweezers, place a 3-5 µL drop of the PROTAC solution onto the shiny side of the grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Blotting and Washing:

    • Carefully blot away the excess liquid from the edge of the grid using a piece of filter paper. Do not let the grid dry out completely.

    • (Optional but recommended) Wash the grid by floating it, sample-side down, on a drop of deionized water for 1 minute to remove buffer salts that could crystallize and obscure the image. Repeat this step.

  • Negative Staining:

    • Place the grid, sample-side down, onto a drop of the 2% uranyl acetate staining solution for 30-60 seconds.

    • Blot away the excess stain with filter paper.

    • Allow the grid to air-dry completely.

  • Imaging:

    • Load the grid into the TEM.

    • Scan the grid at low magnification to find areas with good staining and particle distribution.

    • Increase the magnification to visualize the morphology and size of any PROTAC aggregates. Aggregates will appear as electron-dense particles against a lighter background.

Signaling Pathways and Workflows

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PEGylated PROTAC Ternary POI-PROTAC-E3 PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targets POI for Degradation Degradation of POI Proteasome->Degradation Mediates Recycle PROTAC & E3 Ligase Recycling Degradation->Recycle Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Aggregation Analysis cluster_functional 3. Functional Assay stock PROTAC Stock (in DMSO) working Working Solution (Vortex during dilution) stock->working buffer Assay Buffer buffer->working dls DLS Analysis (Size Distribution, PDI) working->dls sec SEC Analysis (% Monomer vs. Aggregate) working->sec tem TEM (Morphology) working->tem biochem Biochemical Assay (e.g., TR-FRET) working->biochem cell Cell-Based Assay (e.g., Western Blot for Degradation) working->cell

References

PROTAC Cell Permeability Technical Support Center: Troubleshooting with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for resolving challenges related to PROTAC cell permeability, with a specific focus on the strategic use of Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows potent biochemical activity but is inactive in cell-based assays. Could cell permeability be the issue?

A: Yes, this is a common challenge in PROTAC development. Potent activity in cell-free biochemical assays (e.g., target binding, ternary complex formation) that does not translate to cellular efficacy often indicates poor cell permeability.[1] PROTACs are large molecules, frequently with molecular weights exceeding 800 Da and large polar surface areas (PSA), which places them outside the typical "Rule of Five" guidelines for orally bioavailable drugs and hinders their ability to passively diffuse across the lipophilic cell membrane.[2][3] To confirm if permeability is the limiting factor, it is crucial to perform quantitative cell permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay.[1]

Q2: How do PEG linkers influence PROTAC cell permeability?

A: The role of PEG linkers in PROTAC cell permeability is complex. On one hand, they can enhance aqueous solubility, which is a prerequisite for a compound to be available for absorption.[4] On the other hand, each PEG unit increases the molecular weight and polar surface area, which can negatively impact passive diffusion across the cell membrane.[5] However, flexible PEG linkers can also facilitate a folded, "chameleon-like" conformation in the nonpolar environment of the cell membrane. This folding can shield the polar regions of the PROTAC, reducing its effective PSA and facilitating membrane traversal.[5][6] This ability to form compact structures through intramolecular hydrogen bonds is a critical determinant of permeability.[5][7]

Q3: Is a longer PEG linker always detrimental to cell permeability?

A: Not necessarily, but it is a common observation that increasing PEG linker length can lead to decreased permeability.[3][5][8] There is often an optimal linker length for a specific PROTAC system that must be determined empirically.[5] While a longer linker might offer the necessary flexibility to form a stable and productive ternary complex between the target protein and the E3 ligase, an excessively long linker can increase the molecule's physicochemical liabilities (MW and PSA) and may not adopt the optimal folded conformation for membrane crossing.[1][5]

Q4: My PEGylated PROTAC has poor permeability. What are the likely causes and how can I address them?

A: If your PEGylated PROTAC exhibits poor permeability, several factors could be at play:

  • Excessive Hydrophilicity: An overly long PEG chain can make the PROTAC too hydrophilic to efficiently cross the lipid bilayer.

  • High Molecular Weight: The increased molecular weight from the PEG linker is a significant barrier to passive diffusion.

  • Unfavorable Conformation: The flexibility of the linker may not be inducing a folded conformation that effectively shields the PROTAC's polar surface area.

To address these issues, consider the following strategies:

  • Optimize Linker Length: Systematically synthesize and test PROTACs with shorter PEG linkers.

  • Introduce Rigidity: Incorporating rigid moieties like piperazine (B1678402) or piperidine (B6355638) into the linker can reduce flexibility and potentially lock the PROTAC in a more permeable conformation.[3][9]

  • Promote Intramolecular Hydrogen Bonding: Design linkers that encourage the formation of intramolecular hydrogen bonds to facilitate a more compact, "chameleon-like" structure.[6][7]

Q5: What is the "hook effect" and how does it relate to cell permeability?

A: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[2] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) instead of the productive ternary complex required for degradation.[2] Poor cell permeability can exacerbate the hook effect by making it difficult to achieve the optimal intracellular concentration for effective degradation.[2]

Data Presentation

Table 1: Impact of PEG Linker Length on the Permeability of VH032-Based PROTACs

This table summarizes data from a study on VH032-based PROTACs, illustrating a clear trend of decreasing passive permeability with increasing PEG linker length.

CompoundLinkerPAMPA Pₑ (x 10⁻⁶ cm/s)
7 2-unit PEG0.6
8 3-unit PEG0.03
9 4-unit PEG0.006
15 1-unit PEG0.005
16 2-unit PEG0.002

Data compiled from a study on VH032-based PROTACs.[3]

Table 2: Permeability of Androgen Receptor (AR) PROTACs with Different Linkers and E3 Ligase Ligands

This table highlights how both the linker composition and the choice of E3 ligase ligand can significantly influence permeability and efflux in a Caco-2 assay.

PROTACLinker TypeE3 Ligase LigandCaco-2 Pₐₚₚ (A-B) (x 10⁻⁶ cm/s)Efflux Ratio
14 PEGCereblon1.78.4
20b Non-PEGVHL0.35~1
20d PEGVHLBLQ>12

BLQ = Below Limit of Quantification. Data from a systematic study of AR PROTACs.[10]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation PROTAC_ext PROTAC (extracellular) PROTAC_ext->PROTAC Cellular Uptake

Caption: The catalytic mechanism of action for a PROTAC molecule.

Troubleshooting_Workflow Start PROTAC shows low cellular activity but good biochemical potency Q1 Is poor permeability the suspected cause? Start->Q1 A1_Yes Perform Permeability Assays (PAMPA, Caco-2) Q1->A1_Yes Yes A2_No Investigate other issues: - Target engagement (NanoBRET) - Efflux pumps - PROTAC stability Q1->A2_No No Q2 Low Permeability Confirmed? A1_Yes->Q2 A2_Yes Optimize Linker: - Adjust length - Increase rigidity - Promote IMHBs Q2->A2_Yes Yes Q2->A2_No No End Re-evaluate cellular activity A2_Yes->End A2_No->End

Caption: Troubleshooting workflow for poor PROTAC cellular activity.

Permeability_Factors cluster_physchem Physicochemical Properties cluster_linker Linker Properties cluster_cellular Cellular Factors Permeability PROTAC Cell Permeability MW Molecular Weight (High MW hinders) Permeability->MW PSA Polar Surface Area (Large PSA hinders) Permeability->PSA HBD Hydrogen Bond Donors (High number hinders) Permeability->HBD Solubility Aqueous Solubility (Good solubility is required) Permeability->Solubility Length Linker Length (Optimal length is key) Permeability->Length Flexibility Flexibility vs. Rigidity (Balance is crucial) Permeability->Flexibility IMHB Intramolecular H-Bonding ('Chameleon Effect' helps) Permeability->IMHB Efflux Efflux Pumps (Can reduce intracellular conc.) Permeability->Efflux

Caption: Key factors influencing PROTAC cell permeability.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of PROTACs.

Materials:

  • 96-well filter plates with a PVDF membrane

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 1% lecithin (B1663433) in dodecane)

  • Donor Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Acceptor Buffer (e.g., PBS, pH 7.4)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Plates: Coat the membrane of a 96-well donor plate with 5 µL of the lipid solution.

  • Prepare Solutions: Prepare the PROTAC working solution by diluting the stock solution to the desired concentration (e.g., 10 µM) in the donor buffer. Add 300 µL of the acceptor buffer to each well of a 96-well acceptor plate.

  • Assay Assembly: Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer. Add 150 µL of the PROTAC working solution to each well of the donor plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both for analysis.

  • Analysis: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a method for assessing both passive and active transport of PROTACs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • PROTAC stock solutions

  • Lucifer yellow (for monolayer integrity check)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, digoxin (B3395198) for efflux)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above 250 Ω·cm² is generally considered acceptable.[3]

  • Permeability Assay (Apical to Basolateral, A-B):

    • Wash the monolayers twice with pre-warmed transport buffer.

    • Add the PROTAC solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C.

    • At various time points, collect samples from the receiver compartment.

  • Permeability Assay (Basolateral to Apical, B-A):

    • To assess active efflux, perform the assay in the reverse direction by adding the PROTAC solution to the basolateral compartment and sampling from the apical compartment.

  • Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.

  • Calculation: Calculate the Papp values for both A-to-B and B-to-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Protocol 3: NanoBRET™ Target Engagement Assay

This assay assesses whether a PROTAC can reach and bind its intended target within live cells.[11]

Principle: The target protein is expressed as a NanoLuc® luciferase fusion protein. A fluorescent tracer binds to the target, and competition with the PROTAC leads to a dose-dependent decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. The assay is performed in both live and permeabilized cells to distinguish between intracellular availability and intrinsic binding affinity.[11]

General Procedure:

  • Cell Preparation: Transfect cells with a vector expressing the NanoLuc®-target fusion protein.

  • Assay in Live Cells:

    • Plate the transfected cells.

    • Add the NanoBRET™ tracer and varying concentrations of the PROTAC.

    • Add the Nano-Glo® substrate and measure the BRET signal.

  • Assay in Permeabilized Cells:

    • Follow the same procedure as for live cells but include a step to permeabilize the cells with a detergent (e.g., digitonin) before adding the tracer and PROTAC.

  • Data Analysis:

    • Calculate the apparent affinity (IC₅₀) in both live and permeabilized cells.

    • The ratio of these values can provide an "availability index" to rank PROTACs based on their ability to engage the target in an intracellular environment.

References

Technical Support Center: Off-Target Effects of Copper Catalyst in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on troubleshooting off-target effects, primarily cytotoxicity, associated with copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your experiments and mitigate common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of copper catalysts in biological systems?

A1: The main off-target effect of the copper(I) catalyst used in CuAAC reactions is cytotoxicity. This toxicity stems from two primary mechanisms:

  • Generation of Reactive Oxygen Species (ROS): The Cu(I) catalyst, particularly in the presence of a reducing agent like sodium ascorbate (B8700270), can catalyze the reduction of molecular oxygen. This process generates harmful ROS, such as superoxide (B77818) radicals and hydrogen peroxide, which can lead to oxidative stress and damage cellular components like proteins, lipids, and DNA.[1][2]

  • Non-specific Binding: Excess copper ions can bind to non-cognate sites on proteins and other biomolecules, particularly those with histidine, cysteine, or methionine residues.[3] This "mismetalation" can disrupt protein structure and function, leading to protein aggregation and loss of enzyme activity.[3]

Q2: My cell viability is low after performing a click reaction. How can I confirm it's due to copper toxicity?

A2: To determine if low cell viability is caused by the copper catalyst, you can run a series of control experiments. A common method is the MTT assay, which measures mitochondrial activity as an indicator of cell viability.[4][5][6]

  • Control 1: Cells treated with all reaction components except the copper catalyst.

  • Control 2: Cells treated with the copper catalyst and ligand alone (without azide (B81097)/alkyne substrates).

  • Control 3: Untreated cells.

A significant decrease in viability in Control 2 compared to Controls 1 and 3 strongly suggests copper-induced cytotoxicity.

Q3: What are the most effective strategies to reduce copper-induced cytotoxicity in live-cell experiments?

A3: There are two main approaches: optimizing the CuAAC reaction to be more biocompatible or using a copper-free alternative.

  • Ligand-Assisted CuAAC: Using a chelating ligand is the most common strategy. Ligands like THPTA, BTTAA, or histidine stabilize the Cu(I) oxidation state, which reduces its ability to generate ROS and simultaneously accelerates the click reaction, allowing for lower copper concentrations and shorter reaction times.[1][7][8]

  • Copper-Free Click Chemistry: For highly sensitive applications or in vivo studies, switching to a copper-free method like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is recommended.[1][9][10] SPAAC utilizes strained cyclooctynes that react with azides without needing a metal catalyst, thus eliminating the issue of copper toxicity.[11][12]

Q4: My CuAAC reaction has a low yield. What are the common causes?

A4: Low or no product yield is a frequent issue that can stem from several factors. The most common culprits are related to the catalyst's activity, the purity of the reagents, or suboptimal reaction conditions. A systematic check of these components is the best approach to troubleshooting.[13][14]

Q5: I am observing unexpected side products. What could they be?

A5: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, known as Glaser coupling.[14] This is more likely to occur if the Cu(I) catalyst is oxidized to Cu(II) and there is an insufficient amount of reducing agent. Additionally, the ROS generated by the copper catalyst can lead to the degradation of sensitive biomolecules.[15]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during copper-catalyzed click chemistry experiments.

Problem: Low or No Product Yield

Low yields are often multifactorial. The following workflow and table can help diagnose the root cause.

LowYield_Troubleshooting Start Low or No Product Yield Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Reagents 2. Check Reagents Start->Check_Reagents Check_Conditions 3. Check Reaction Conditions Start->Check_Conditions Catalyst_Oxidized Is Cu(I) oxidized? Check_Catalyst->Catalyst_Oxidized Reagent_Purity Are reagents pure/stable? Check_Reagents->Reagent_Purity Buffer_Issue Is buffer inhibitory? Check_Conditions->Buffer_Issue Ligand_Issue Is ligand appropriate/sufficient? Catalyst_Oxidized->Ligand_Issue No Solution_Catalyst Degas solvents. Use fresh reducing agent. Work under inert atmosphere. Catalyst_Oxidized->Solution_Catalyst Yes Solution_Ligand Use accelerating ligand (e.g., THPTA). Optimize Ligand:Cu ratio (e.g., 5:1). Ligand_Issue->Solution_Ligand Yes Steric_Hindrance Is steric hindrance an issue? Reagent_Purity->Steric_Hindrance No Solution_Reagents Use fresh/purified reagents. Store azides properly (cold, dark). Reagent_Purity->Solution_Reagents Yes Solution_Steric Increase reaction time/temperature. Consider a linker to reduce hindrance. Steric_Hindrance->Solution_Steric Yes Concentration_Issue Are concentrations optimal? Buffer_Issue->Concentration_Issue No Solution_Buffer Use non-coordinating buffer (e.g., Phosphate (B84403), HEPES). Avoid Tris. Buffer_Issue->Solution_Buffer Yes Solution_Concentration Optimize reactant concentrations. Ensure Cu is not sequestered by biomolecule. Concentration_Issue->Solution_Concentration Yes

Caption: A troubleshooting workflow for diagnosing low-yield CuAAC reactions.

Probable Cause Recommended Solution
Catalyst (Cu(I)) Oxidation The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[13][14] Ensure reactions are performed under an inert atmosphere (nitrogen or argon) or use degassed solvents. Use a sufficient excess of a reducing agent like sodium ascorbate, prepared freshly before use.[14][16]
Inhibitory Buffer Components Buffers containing chelating agents, such as Tris, can sequester the copper catalyst and inhibit the reaction.[14][17] Use non-coordinating buffers like phosphate, HEPES, or MOPS.[14]
Poor Ligand Choice/Concentration Ligands are crucial for stabilizing Cu(I) and accelerating the reaction.[13][14] Use a water-soluble, accelerating ligand like THPTA or BTTAA, especially for bioconjugations.[1][17] An excess of ligand is recommended; a ligand-to-copper ratio of 5:1 is a good starting point.[17][18]
Reagent Degradation Azides and alkynes can degrade over time. Low-molecular-weight azides can be particularly unstable.[14] Use fresh or properly stored reagents.
Steric Hindrance Bulky groups near the azide or alkyne can impede the reaction.[13][14] Increase the reaction time or temperature. If possible, redesign the substrate to include a longer linker between the functional group and the bulky moiety.
Catalyst Sequestration Biomolecules (especially proteins with His-tags) can bind copper ions, making the catalyst unavailable.[17][18] Increase the concentration of both the copper salt and the ligand.[17]
Problem: Biomolecule Damage or Aggregation

This issue is a direct off-target effect of copper-induced oxidative stress.

ROS_Pathway cluster_catalyst Copper Catalytic Cycle cluster_ros ROS Generation Cu_II Cu(II) Salt (e.g., CuSO₄) Cu_I Cu(I) - Active Catalyst Cu_II->Cu_I Reduction Ascorbate Ascorbate (Reducing Agent) Ascorbate->Cu_II Superoxide Superoxide (O₂⁻) Cu_I->Superoxide + O₂ Oxygen O₂ H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation Damage Oxidative Damage (Protein/Lipid/DNA) Superoxide->Damage H2O2->Damage

Caption: Pathway of copper-catalyzed reactive oxygen species (ROS) generation.

Probable Cause Recommended Solution
ROS Generation The Cu(I)/ascorbate system generates ROS, which can oxidize sensitive amino acid residues (e.g., Cys, Met, His), leading to protein damage, unfolding, and aggregation.[2][15]
Use a Protective Ligand: Water-soluble ligands like THPTA not only accelerate the CuAAC reaction but also protect biomolecules from oxidative damage.[1][19]
Minimize Reagent Concentrations: Use the lowest effective concentration of copper (typically 50-100 µM for bioconjugation).[17]
Add a Scavenger: Including a radical scavenger such as aminoguanidine (B1677879) in the reaction mixture can help neutralize ROS.[1][18]
Reduce Reaction Time: The accelerated kinetics provided by modern ligands allow for significantly shorter reaction times, minimizing the exposure of the biomolecule to oxidative conditions.

Quantitative Data Summary

Table 1: Comparison of Common Click Chemistry Reactions
Reaction TypeSecond-Order Rate Constant (k, M⁻¹s⁻¹)Catalyst RequiredKey AdvantagesKey Disadvantages
CuAAC ~10 - 100[20]Yes (Cu(I))Fast kinetics, small bioorthogonal tags (azide/alkyne).[20]Potential for cytotoxicity due to copper catalyst.[20][21]
SPAAC ~0.1 - 60[20]NoBiocompatible, no catalyst-induced toxicity.[9][11]Cyclooctyne tags are bulkier, kinetics can be slower than optimized CuAAC.[20]
IEDDA ~1 - 10⁶[20]NoExtremely fast kinetics, no catalyst.[20][22]Tetrazine and TCO tags are relatively large, which may perturb biomolecule function.[20]
Table 2: Recommended Reagent Concentrations for CuAAC Bioconjugation
ReagentTypical Final ConcentrationNotes
Copper(II) Sulfate (CuSO₄) 50 - 250 µM[17][18]Higher concentrations may not significantly increase the rate and will increase toxicity.[17]
Ligand (e.g., THPTA) 250 µM - 1.25 mMA ligand-to-copper ratio of 5:1 is a robust starting point.[17][18]
Sodium Ascorbate 1 - 5 mM[2][17]Must be prepared fresh. Insufficient amounts lead to catalyst oxidation and reaction failure.[2]
Azide/Alkyne Cargo 2-10x molar excess over biomoleculeAn excess of the smaller labeling reagent drives the reaction to completion.[13]

Detailed Experimental Protocols

Protocol 1: General Protocol for CuAAC Bioconjugation of a Protein

This protocol is a general guideline for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye. It should be optimized for specific applications.

Materials:

  • Alkyne-modified protein in a non-chelating buffer (e.g., 100 mM phosphate buffer, pH 7.4).

  • Stock Solutions:

    • Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.

    • Ligand (THPTA): 100 mM in deionized water.

    • Azide-functionalized dye: 10 mM in DMSO.

    • Sodium Ascorbate: 100 mM in deionized water (prepare immediately before use).[13][17]

Procedure:

  • Prepare Catalyst Premix: In a microcentrifuge tube, combine 5 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA. This creates a 2:1 ligand-to-copper molar ratio in the premix. Note: Always mix the copper and ligand before adding other components.[2]

  • Reaction Setup: In a separate tube, combine the following:

    • Alkyne-modified protein (to a final concentration of 10 µM).

    • Phosphate buffer (to bring the reaction to its final volume).

    • Azide-dye (to a final concentration of 50 µM, a 5-fold excess).

  • Initiate Reaction: Add the catalyst premix to the protein/dye mixture. Finally, add the freshly prepared sodium ascorbate solution to a final concentration of 2 mM to initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect from light if using a fluorescent dye.

  • Purification: Remove unreacted dye, copper, and other reagents using an appropriate method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

Protocol 2: Assessing Copper-Induced Cytotoxicity using an MTT Assay

This protocol allows for the quantitative evaluation of cell viability after exposure to CuAAC reagents.

Materials:

  • Cells cultured in a 96-well plate.

  • CuAAC reagents (CuSO₄, ligand, sodium ascorbate).

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization buffer: DMSO or 10% SDS in 0.01 M HCl.[1]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay. Allow them to adhere overnight.

  • Treatment: Prepare your CuAAC reaction mixtures at various concentrations in cell culture medium. Remove the old medium from the cells and replace it with the treatment media. Include negative (medium only) and positive (e.g., a known cytotoxic agent) controls.

  • Incubation: Incubate the cells for a desired period (e.g., 2, 4, or 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Remove the treatment medium. Add 100 µL of fresh medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Protocol 3: Copper-Free SPAAC for Live-Cell Labeling

This protocol describes a general method for labeling cell-surface glycans that have been metabolically tagged with an azide-containing sugar (e.g., Ac₄ManNAz).

Materials:

  • Cells cultured on glass-bottom dishes, metabolically labeled with an azide-sugar.

  • DBCO-functionalized fluorescent dye (a type of cyclooctyne).

  • Reaction Buffer: DPBS or other physiological buffer.

Procedure:

  • Cell Preparation: Wash the azide-labeled cells twice with cold DPBS to remove residual medium.

  • Labeling Reaction: Prepare a solution of the DBCO-dye in DPBS at a suitable concentration (e.g., 10-50 µM). Add this solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing: Gently wash the cells three times with DPBS to remove the unreacted DBCO-dye.

  • Imaging: The cells are now ready for fluorescence microscopy analysis. No copper, ligand, or reducing agent is required.[22]

References

Characterizing impurities in Propargyl-PEG4-O-C1-Boc synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in characterizing impurities during the synthesis of Propargyl-PEG4-O-C1-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected reactants and products?

The most common synthetic route is a Williamson ether synthesis. This involves the deprotonation of a mono-Boc-protected PEG4-alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide like propargyl bromide. This is a bimolecular nucleophilic substitution (SN2) reaction.[1]

Q2: What are the primary reactive functional groups in this compound and what are their applications?

This compound is a heterobifunctional linker used in bioconjugation and for synthesizing PROTACs (Proteolysis Targeting Chimeras).[][3][4] Its key functional groups are:

  • Propargyl Group (Terminal Alkyne): Used for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with azide-containing molecules.[3][5][6]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the amine.[7] Upon removal with an acid (deprotection), a primary amine is revealed, which can then be conjugated to molecules with reactive carboxylic acids or activated esters.[5]

Q3: Is the Boc protecting group stable under the basic conditions of the Williamson ether synthesis?

Yes, the Boc group is generally stable to hydrolysis under basic conditions and with many nucleophiles.[1] Deprotection of a Boc group typically requires acidic conditions, making its cleavage during a standard Williamson ether synthesis with common bases like sodium hydride (NaH) an unlikely side reaction.[1]

Troubleshooting Guide

Issue 1: Low Yield of Final Product

Symptom: The overall yield of this compound after synthesis and purification is significantly lower than expected.

This issue is often due to incomplete reactions or competing side reactions. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Deprotonation of PEG-alcohol Ensure anhydrous (water-free) reaction conditions as water will consume the base. Use a slight excess of a strong, non-sterically hindered base (e.g., Sodium Hydride). Increase the reaction time and monitor progress by TLC or LC-MS.[1]
Competing E2 Elimination Reaction The base may be reacting with the propargyl bromide, causing elimination instead of substitution. To favor the desired SN2 reaction, use a less sterically hindered base (e.g., NaH instead of potassium tert-butoxide), maintain a lower reaction temperature, and use a polar aprotic solvent like THF or DMF.[1]
Impure Starting Materials The propargyl bromide may contain inhibitors. Use freshly distilled or high-purity propargyl bromide. Ensure the mono-Boc-PEG4-alcohol is pure and free of diol impurities.[1]
Oxidative Homocoupling of Propargyl Group The terminal alkyne can undergo Glaser coupling, a side reaction where two alkynes couple in the presence of a copper catalyst and an oxidant (like oxygen), forming a 1,3-diyne byproduct.[5] While more common in subsequent "click" reactions, trace metal impurities can catalyze this. Ensure reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Presence of Unexpected Impurities in Analytical Data (LC-MS, NMR)

Symptom: Your LC-MS or NMR analysis shows peaks that do not correspond to the starting material or the desired product.

The nature of the impurity can often point to the specific side reaction that is occurring.

A common low molecular weight impurity can arise from the elimination of the alkylating agent.[1]

ImpurityLikely Cause & IdentityCharacterizationPrevention
Low MW Species Base-catalyzed elimination (E2) of propargyl bromide.[1] This produces volatile allene (B1206475) gas and related oligomers.Difficult to isolate due to volatility. May appear as small, broad peaks in GC-MS if captured.Favor SN2 conditions: lower temperature, less hindered base (NaH), polar aprotic solvent (THF, DMF).[1]
tert-Butanol Byproduct from the synthesis of the Boc-protected starting material or minor degradation.Appears as a singlet around 1.28 ppm in ¹H NMR. Volatile and often removed under high vacuum.Ensure high purity of the mono-Boc-PEG4-alcohol starting material.

Higher molecular weight impurities often result from contaminants in the starting materials.

ImpurityLikely Cause & IdentityCharacterizationPrevention
Species at ~2x PEG length Formation of Bis-Propargyl-PEG4 Ether. This occurs if the mono-Boc-PEG4-alcohol starting material is contaminated with PEG4-diol.[1]Mass spectrometry will show a peak corresponding to the mass of Propargyl-PEG4-Propargyl. ¹H NMR will lack the Boc group signal (~1.4 ppm).Purify the mono-Boc-PEG4-alcohol starting material by column chromatography before the propargylation step to remove any diol impurity.[1]
Dimer of Product (Glaser Coupling) Oxidative homocoupling of the terminal alkyne, resulting in a symmetric 1,3-diyne byproduct.[5]Mass spectrometry will show a peak at [2M-2H]⁺. The characteristic alkyne proton signal (~2.4 ppm) will be absent in ¹H NMR.Use degassed solvents and run the reaction under an inert atmosphere (nitrogen or argon) to minimize oxygen. Avoid unnecessary exposure to copper or other transition metal catalysts.[5]

Impurity Characterization Workflow

A systematic approach is crucial for identifying unknown impurities. The following workflow outlines the recommended analytical progression.

G cluster_0 Impurity Characterization Workflow A Crude Product Mixture B LC-MS Analysis A->B C Determine Mass of Impurity B->C D Hypothesize Structure (e.g., Bis-PEG, Unreacted SM) C->D E Fraction Collection / Purification (Prep-HPLC or Column Chromatography) D->E Isolate Impurity F ¹H and ¹³C NMR Spectroscopy E->F G Structural Confirmation F->G Confirm Hypothesis H Purity Assessment by HPLC G->H I Final Pure Product H->I

A logical workflow for identifying and confirming the structure of impurities.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography is essential for assessing the purity of the final product and for identifying the presence of more or less polar impurities.[8] Due to the lack of a strong UV chromophore in the PEG linker, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[8]

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD, ELSD, or Mass Spectrometer (MS).

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

  • Expected Elution Profile:

    • Unreacted mono-Boc-PEG4-alcohol (more polar) will elute earlier.

    • The desired product, this compound, will be the main peak.

    • Less polar impurities, such as Bis-Propargyl-PEG4 Ether, will elute later.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is used to confirm that the chemical structure of the synthesized product is correct.[9]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[9]

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Standard proton experiment.

  • Data Processing: Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).[10]

  • Expected Chemical Shifts (Representative):

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃ (Boc group)~1.44singlet9H
-C≡CH (alkyne proton)~2.42triplet1H
-O-CH₂-CH₂-O- (PEG backbone)~3.65broad singlet16H
-O-CH₂-C≡CH ~4.20doublet2H
-CH₂-NHBoc ~3.30quartet2H
Protocol 3: Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product and any impurities.[8] Electrospray Ionization (ESI) is a common method.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.[10]

  • Instrumentation: ESI-MS.

  • Mode: Positive ion mode.

  • Data Analysis: Look for the molecular ion peak. Common adducts observed are [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.[9] Compare the observed mass to the theoretical mass of this compound.

Troubleshooting Logic for Low Yield

When troubleshooting low reaction yields, a systematic approach can help pinpoint the root cause.

G start_node Low Yield of This compound q1 LC-MS shows significant unreacted starting material? start_node->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Improve Deprotonation: - Ensure anhydrous conditions - Use excess base (NaH) - Increase reaction time a1_yes->s1 q2 LC-MS shows significant byproduct peaks? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is byproduct a low MW species or a high MW species? a2_yes->q3 s2 Check Reagent Purity: - Use high-purity PEG-alcohol - Use fresh propargyl bromide a2_no->s2 a3_low Low MW q3->a3_low a3_high High MW q3->a3_high s3_low Favor SN2 over E2: - Lower reaction temperature - Use less hindered base a3_low->s3_low s3_high Prevent Dimerization: - Purify starting PEG-alcohol - Run under inert atmosphere a3_high->s3_high

A decision tree for troubleshooting low product yields.

References

Dealing with steric hindrance in Propargyl-PEG4-O-C1-Boc reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargyl-PEG4-O-C1-Boc reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to steric hindrance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect this compound reactions?

A1: Steric hindrance is the obstruction of a chemical reaction due to the size and shape of the molecules involved.[1] In the context of this compound, the bulky Boc (tert-butyloxycarbonyl) protecting group and the flexible PEG4 chain can physically block the reactive propargyl group from accessing its target, such as an azide (B81097) in a click chemistry reaction.[2] This can lead to lower reaction yields or slower reaction rates.[1][3]

Q2: What are the primary indicators that steric hindrance is impacting my reaction?

A2: Common signs of steric hindrance include significantly lower than expected yields of your final product and incomplete reactions where both starting material and the desired product are present.[1]

Q3: How does the PEG4 linker in this compound influence steric hindrance?

A3: The PEG4 linker provides a flexible spacer that can help to distance the reactive propargyl group from a bulky molecule it is attached to, which can reduce steric hindrance.[4] However, the PEG chain itself can also contribute to steric bulk, potentially shielding the reactive site.[2]

Q4: Can the Boc protecting group be a major source of steric hindrance?

A4: Yes, the Boc group is bulky and its proximity to the propargyl group can sterically hinder the approach of other molecules to the reaction site.[2]

Troubleshooting Guides

Problem 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Potential Cause: Steric hindrance from the Boc group or the azide-containing molecule is preventing the reaction.[3][5]

Recommended Solutions:

  • Optimize Reaction Conditions: Increasing the reaction time or gently heating the reaction can help overcome the energy barrier caused by steric hindrance.[5]

  • Use a Stabilizing Ligand: Ligands such as TBTA or THPTA can stabilize the copper(I) catalyst and may improve reaction efficiency.[5]

  • Consider a Longer PEG Linker: If possible, using a linker with a longer PEG chain (e.g., PEG6 or PEG12) can increase the distance between the bulky groups and the reactive sites, thereby reducing steric hindrance.[2][4]

Problem 2: Incomplete Boc Deprotection

Potential Cause: The acidic reagent is not efficiently accessing the Boc group due to steric hindrance or suboptimal reaction conditions.

Recommended Solutions:

  • Verify Acid Strength and Concentration: A common and effective method is using 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[5][6] For more resistant cases, 4M HCl in dioxane can be used.[5]

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration and monitor by TLC or LC-MS.[5][7] Gentle warming can also be applied, but with caution to avoid side reactions.

  • Use a Scavenger: The addition of a scavenger like triisopropylsilane (B1312306) (TIS) can help to prevent side reactions that may occur during Boc cleavage.[5][7]

Data Presentation

Table 1: Troubleshooting Summary for Low CuAAC Reaction Yield

Potential Cause Recommended Solution Key Considerations Reference
Steric Hindrance Increase reaction time and/or temperature.Monitor for potential degradation of starting materials at higher temperatures.[5]
Catalyst Inactivation Use a stabilizing ligand (e.g., THPTA).A 5:1 ligand to copper ratio is often recommended.[5][5]
Poor Solubility Use a co-solvent like DMSO or DMF.Ensure all reactants are fully dissolved.[5][5]
Suboptimal pH Use a suitable buffer such as PBS.Avoid buffers that can chelate copper, like Tris.[5][5]

Table 2: Common Conditions for Boc Deprotection

Reagent Concentration Solvent Temperature Typical Time Reference
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)Room Temperature1-2 hours[6][7]
Hydrochloric Acid (HCl)4 M1,4-DioxaneRoom Temperature1-4 hours[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Preparation: Dissolve your azide-containing molecule and this compound in a suitable solvent system (e.g., a 1:1 mixture of PBS and DMSO).[5]

  • Catalyst Premix: In a separate tube, mix a solution of copper(II) sulfate (B86663) with a solution of a stabilizing ligand like THPTA.[5]

  • Reaction Initiation: Add the catalyst premix to the solution of your azide and this compound. Then, add a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to initiate the reaction.[5]

  • Incubation: Stir the reaction at room temperature and monitor its progress by LC-MS.[5]

  • Purification: Once the reaction is complete, purify the product using an appropriate chromatographic method to remove the copper catalyst and any unreacted starting materials.[5]

Protocol 2: General Procedure for Boc Deprotection
  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).[6][7]

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).[6]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's progress by TLC or LC-MS.[6]

  • Workup: Upon completion, remove the TFA and DCM under reduced pressure. The resulting deprotected product is often obtained as a TFA salt and can be used directly in the next step or neutralized if necessary.[6][7]

Visualizations

troubleshooting_workflow Troubleshooting Low Yield in this compound Reactions start Low or No Product Yield steric_hindrance Suspect Steric Hindrance start->steric_hindrance reagent_issues Check Reagent Quality start->reagent_issues conditions Optimize Reaction Conditions start->conditions increase_time_temp Increase Reaction Time/Temperature steric_hindrance->increase_time_temp Yes change_linker Use Longer PEG Linker steric_hindrance->change_linker If possible verify_reagents Verify Purity and Activity of Starting Materials reagent_issues->verify_reagents Yes optimize_catalyst Optimize Catalyst/Ligand Ratio conditions->optimize_catalyst For CuAAC adjust_ph Adjust pH and Buffer System conditions->adjust_ph Yes success Improved Yield increase_time_temp->success change_linker->success verify_reagents->success optimize_catalyst->success adjust_ph->success

Caption: Troubleshooting workflow for low reaction yield.

reaction_logic Logical Flow of this compound Reactions start This compound click_reaction CuAAC Reaction with Azide start->click_reaction boc_deprotection Boc Deprotection (TFA) start->boc_deprotection product1 Triazole Conjugate with Boc click_reaction->product1 product2 Deprotected Propargyl-PEG4 Linker boc_deprotection->product2

Caption: Reaction pathways for this compound.

References

Technical Support Center: Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and degradation of Propargyl-PEG4-O-C1-Boc.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The degradation of this compound can be attributed to three main components of its structure: the Boc (tert-Butyloxycarbonyl) group, the Polyethylene Glycol (PEG) chain, and the propargyl group.

  • Boc Group Cleavage: The Boc protecting group is highly sensitive to acidic conditions and will readily cleave to expose the amine.[1][2]

  • PEG Chain Degradation: The PEG backbone is generally stable but can undergo oxidative degradation, especially in the presence of transition metal ions or reactive oxygen species (ROS).[3][4] Under harsh acidic or basic conditions, the ether linkages of the PEG chain can also be hydrolyzed.[3]

  • Propargyl Group Instability: The terminal alkyne of the propargyl group may be unstable in acidic solutions, potentially leading to hydration or isomerization.[3]

Q2: How stable is the this compound linker in biological media?

A2: Propargyl-PEG linkers are considered non-cleavable, meaning they do not have a specific enzymatic cleavage site and are designed for high stability in systemic circulation.[5] Degradation in biological media is generally slow, but the PEG chain can be susceptible to oxidative degradation in environments with high levels of reactive oxygen species.[4] The primary mechanism for the release of a conjugated payload from a non-cleavable linker like this is through the complete lysosomal degradation of the attached biomolecule.[5][6]

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure long-term stability, this compound should be stored at -20°C.[2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the PEG chain.[2] For short-term storage, 4°C may be acceptable, but -20°C is recommended for periods longer than a few weeks.[2]

Q4: Can the Boc group be cleaved under conditions other than strong acid?

A4: Yes, while strong acids like trifluoroacetic acid (TFA) are commonly used, other methods can achieve Boc deprotection.[1] These include the use of aluminum chloride for selective cleavage, or a two-step process with trimethylsilyl (B98337) iodide followed by methanol (B129727) for substrates that are sensitive to harsh acidic conditions.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield in conjugation reaction Linker instability and degradation prior to or during the reaction.[3]1. Verify Linker Integrity: Before use, confirm the purity and integrity of the this compound using analytical methods like HPLC-MS or NMR.[3] 2. Optimize Reaction Conditions: Ensure the reaction buffer is within a stable pH range (typically 6.0-7.5) and is free of oxidizing agents.[3]
Unexpected side-products observed in mass spectrometry Degradation of the linker due to experimental conditions.1. Analyze for Known Degradants: Look for mass shifts corresponding to the loss of the Boc group, or additions corresponding to oxidation of the PEG chain or hydration of the propargyl group. 2. Perform a Forced Degradation Study: Intentionally expose the linker to acidic, basic, oxidative, and thermal stress to identify potential degradation products and their analytical signatures.[7]
Failed Boc deprotection Incomplete reaction or degradation of the molecule under deprotection conditions.1. Confirm Deprotection Conditions: Ensure the appropriate concentration of strong acid (e.g., 20-50% TFA in DCM) and sufficient reaction time (typically 1-2 hours at room temperature).[7][8] 2. Monitor Reaction Progress: Use TLC or LC-MS to monitor the disappearance of the starting material.[7] 3. Consider Milder Conditions: If the substrate is sensitive to strong acid, explore alternative deprotection methods.[9]
Inconsistent experimental results Degradation of the linker during storage.1. Review Storage Conditions: Ensure the linker is stored at the recommended -20°C under an inert atmosphere.[2] 2. Aliquot the Reagent: To avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen, aliquot the linker into single-use vials.

Degradation Condition Summary

Functional Group Condition Effect Reference
Boc Group Strong Acid (e.g., TFA, HCl)Rapid Cleavage[1][2]
Mild AcidSlow Cleavage[10]
Basic ConditionsGenerally Stable[2][11]
PEG Chain Strong Acid/Base (elevated temp)Hydrolysis of ether bonds[3]
Oxidizing Agents (ROS, metal ions)Chain Scission[3][4]
Physiological Conditions (pH 7.4)Generally Stable[3]
Propargyl Group Acidic ConditionsHydration/Isomerization[3]
Neutral/Basic ConditionsGenerally Stable

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • Acetonitrile/water solution

  • 1M HCl

  • 1M NaOH

  • 3% H₂O₂

  • RP-HPLC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile/water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Incubate at 60°C for 24 hours.[3]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Incubate at 60°C for 24 hours.[3]

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for 24 hours.[7]

    • Thermal Stress: Heat the solid compound at 60°C for 48 hours.[7]

  • Analysis: Analyze all stressed samples, alongside a control sample stored under recommended conditions, by RP-HPLC-MS.

  • Data Interpretation: Compare the chromatograms to identify and characterize any degradation products.

Protocol 2: Standard Boc Deprotection

This protocol describes a common method for removing the Boc protecting group.

Materials:

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[7]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup: Upon completion, remove the solvent and excess TFA in vacuo. The resulting product is often the TFA salt of the deprotected amine.[7]

Visualizations

cluster_degradation This compound Degradation Pathways cluster_boc Boc Group cluster_peg PEG4 Chain cluster_propargyl Propargyl Group A This compound B Acidic Conditions (e.g., TFA, HCl) A->B Cleavage D Oxidative Stress (ROS, Metal Ions) A->D Degradation F Harsh Acid/Base + Heat A->F Hydrolysis H Acidic Conditions A->H Instability C Deprotected Amine + CO2 + Isobutylene B->C E Chain Scission Products (Aldehydes, Carboxylic Acids) D->E G Hydrolyzed PEG Fragments F->G I Hydrated/Isomerized Byproducts H->I

Caption: Key degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow start Start: This compound Sample control Control Sample (Recommended Storage) start->control stress Forced Degradation (Acid, Base, Oxidation, Heat) start->stress analysis RP-HPLC-MS Analysis control->analysis stress->analysis compare Compare Chromatograms analysis->compare identify Identify & Characterize Degradation Products compare->identify

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Propargyl-PEG4-O-C1-Boc Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Propargyl-PEG4-O-C1-Boc. This guide provides detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analyses.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and what are its common adducts in ESI-MS?

The theoretical monoisotopic mass of this compound (Molecular Formula: C₁₆H₃₁NO₇) is 349.2101 Da. In positive mode Electrospray Ionization (ESI), you can expect to primarily observe the protonated molecule [M+H]⁺ at m/z 350.2173. Due to the presence of multiple ether oxygens which can chelate alkali metals, it is also very common to see sodium [M+Na]⁺ (m/z 372.1992) and potassium [M+K]⁺ (m/z 388.1732) adducts.

Q2: My spectrum shows a repeating loss of 44 Da. What does this indicate?

This is the characteristic fragmentation pattern of the Polyethylene (B3416737) Glycol (PEG) chain.[1] The repeating loss of 44.0262 Da corresponds to the neutral loss of an ethylene (B1197577) glycol unit (C₂H₄O).[1][2] This pattern confirms the presence of the PEG4 moiety in your molecule.

Q3: I am observing a very strong peak at m/z 57 and/or a neutral loss of 56 Da from my parent ion. What are these signals?

These signals are characteristic fragments of the tert-Butyloxycarbonyl (Boc) protecting group.

  • m/z 57: This peak corresponds to the tert-butyl cation ([C₄H₉]⁺), a very stable carbocation.[3]

  • Neutral Loss of 56 Da: This represents the loss of isobutylene (B52900) (C₄H₈) from the parent ion, another common fragmentation pathway for the Boc group.[4][5]

Q4: Why am I seeing a peak corresponding to a loss of 100 Da?

A neutral loss of 100.0528 Da corresponds to the cleavage of the entire Boc group (C₅H₈O₂) from the precursor ion. This is a common fragmentation event and can sometimes occur in the ionization source even at low energies.[5]

Q5: How can I minimize the fragmentation of the Boc group in the ion source?

In-source fragmentation of the labile Boc group is a frequent issue, especially with ESI.[6] To minimize this, consider the following:

  • Lower the Fragmentor/Cone Voltage: Reducing the energy in the ion source will decrease the likelihood of premature fragmentation.[6]

  • Use Softer Ionization: If available, Matrix-Assisted Laser Desorption/Ionization (MALDI) is often a softer ionization technique that can yield a more abundant molecular ion peak with less fragmentation.[6]

  • Mobile Phase Composition: If using LC-MS, avoid strong acids like Trifluoroacetic Acid (TFA), which can cause the Boc group to cleave in solution or in the source. Formic acid is a more suitable alternative.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Weak or No Molecular Ion ([M+H]⁺) Peak 1. High In-Source Fragmentation: The Boc group or PEG chain is fragmenting immediately upon ionization. 2. Poor Ionization Efficiency: The compound is not ionizing well under the current conditions. 3. Sample Degradation: The compound may be unstable in the prepared solution.1. Decrease the fragmentor/cone voltage and source temperature. 2. Optimize mobile phase; ensure the presence of a proton source (e.g., 0.1% formic acid). Confirm you are observing adducts like [M+Na]⁺ which may be more abundant. 3. Prepare fresh samples and analyze them promptly.
Spectrum Dominated by Low Mass Fragments (e.g., m/z 57) Excessive Collision Energy: The collision energy in your MS/MS experiment (or in-source fragmentation) is too high, causing complete fragmentation of the parent ion.Reduce the collision-induced dissociation (CID) energy to observe intermediate fragments. For in-source issues, lower the fragmentor voltage.
Complex Spectrum with Many Adducts The PEG chain readily chelates alkali metals present as contaminants in glassware, solvents, or additives.Use high-purity solvents (e.g., LC-MS grade). To simplify the spectrum and promote [M+H]⁺, add a small amount of a weak acid like formic acid. To confirm sodium adducts, you can intentionally add a very small amount of NaCl.
Inconsistent Fragmentation Pattern Instrument Instability: Fluctuations in collision energy or pressure in the collision cell. Isomeric Impurities: Co-eluting isomers may produce different fragments.Ensure the mass spectrometer is properly calibrated and stable. Improve chromatographic separation to isolate the peak of interest before fragmentation.

Key Fragmentation Summary

The following table summarizes the expected major fragments for this compound during positive-mode ESI-MS/MS analysis.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Identity of Loss / Fragment
350.22 ([M+H]⁺)294.1656.06Loss of Isobutylene (C₄H₈) from Boc group[4][5]
350.22 ([M+H]⁺)250.17100.05Loss of entire Boc group (C₅H₈O₂)[5]
350.22 ([M+H]⁺)306.1944.03Loss of one Ethylene Glycol unit (C₂H₄O)[1]
350.22 ([M+H]⁺)262.1688.05Loss of two Ethylene Glycol units (2 x C₂H₄O)
350.22 ([M+H]⁺)218.14132.08Loss of three Ethylene Glycol units (3 x C₂H₄O)
350.22 ([M+H]⁺)174.11176.11Loss of four Ethylene Glycol units (4 x C₂H₄O)
-57.07-tert-Butyl Cation ([C₄H₉]⁺)[3]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general method for analyzing this compound. Optimization may be required based on the specific instrumentation used.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile (B52724) and water.

  • For direct infusion, dilute the stock solution to 1-10 µg/mL with the same solvent.

  • For LC-MS analysis, dilute the stock solution to 10-100 µg/mL using the initial mobile phase conditions.[1]

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS1 Full Scan Range: m/z 100 - 1000.[1]

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID).

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 350.22.

  • Collision Energy: Start with a collision energy range of 10-40 eV to generate characteristic fragments.[1] An energy ramp can be useful to observe the full fragmentation pathway.

Visualizations

The following diagrams illustrate the key fragmentation pathways and the recommended experimental workflow.

G parent This compound [M+H]⁺ m/z 350.22 frag_boc Loss of Boc Group [M+H - C₅H₈O₂]⁺ m/z 250.17 parent->frag_boc - 100.05 Da (Boc Group) frag_isobutylene Loss of Isobutylene [M+H - C₄H₈]⁺ m/z 294.16 parent->frag_isobutylene - 56.06 Da (Isobutylene) frag_peg1 Loss of 1x PEG Unit [M+H - C₂H₄O]⁺ m/z 306.19 parent->frag_peg1 - 44.03 Da (PEG Unit) frag_tertbutyl tert-Butyl Cation [C₄H₉]⁺ m/z 57.07 parent->frag_tertbutyl Boc Cleavage frag_peg2 Loss of 2x PEG Units [M+H - 2(C₂H₄O)]⁺ m/z 262.16 frag_peg1->frag_peg2 - 44.03 Da

Caption: Primary fragmentation pathways of protonated this compound in MS/MS.

G prep Sample Prep (10-100 µg/mL) lc Reverse-Phase LC (C18 Column) prep->lc Inject esi ESI Source (+) (Low Fragmentor V) lc->esi Elute ms1 MS1 Scan (m/z 100-1000) esi->ms1 Ionize isolation Precursor Isolation (m/z 350.22) ms1->isolation Select cid CID (10-40 eV) isolation->cid Fragment ms2 MS2 Scan (Fragment Analysis) cid->ms2 Detect data Data Analysis ms2->data Interpret

Caption: Recommended LC-MS/MS experimental workflow for this compound analysis.

References

Technical Support Center: NMR Analysis of Propargyl-PEG4-O-C1-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of reactions involving Propargyl-PEG4-O-C1-Boc. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for monitoring reaction progress and troubleshooting common issues encountered during the synthesis of bioconjugates, PROTACs, and other complex molecules using this versatile linker.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive ends?

A1: this compound is a heterobifunctional linker molecule widely used in bioconjugation and drug development.[1] It features a tetraethylene glycol (PEG4) spacer to enhance solubility and provide spatial separation.[3] Its two ends are:

  • A propargyl group , which contains a terminal alkyne for use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[3]

  • A Boc-protected aminooxy group . The tert-butyloxycarbonyl (Boc) is a protecting group that, upon removal under acidic conditions, reveals a highly reactive aminooxy group. This group can then readily react with aldehydes or ketones to form a stable oxime linkage.[3]

Q2: What are the characteristic ¹H NMR signals for the this compound starting material?

A2: The ¹H NMR spectrum of this compound has several distinct signals that are crucial for monitoring reactions. The key is to identify the peaks corresponding to the Boc group, the PEG chain, and the propargyl group. A summary of expected chemical shifts in CDCl₃ is provided in the table below.[4][5]

Q3: How can ¹H NMR be used to monitor the progress of a reaction involving this linker?

A3: ¹H NMR spectroscopy is a powerful tool for tracking the reaction because the key functional groups have unique and easily identifiable peaks. By observing the disappearance of starting material signals and the appearance of product signals, you can determine if the reaction is complete.

  • Click Reaction (CuAAC): Monitor the disappearance of the acetylenic proton triplet at ~2.4 ppm and the adjacent methylene (B1212753) doublet at ~4.2 ppm.[4][5] A new signal for the triazole proton will typically appear downfield (around 7.5-8.0 ppm).

  • Boc Deprotection: Monitor the disappearance of the large singlet for the Boc group's nine protons at ~1.4 ppm.[5][6] The adjacent methylene protons will also shift.

NMR Data Summary

This table summarizes the expected ¹H NMR chemical shifts for the key functional groups of the linker and its derivatives. Use this as a reference to assess the success of your reaction steps.

Functional GroupThis compound (Start)After Click Reaction (Intermediate)After Boc Deprotection (Final Amine)
Boc (-C(CH₃)₃) ~1.4 ppm (s, 9H)[4][5]~1.4 ppm (s, 9H)Disappears[5]
PEG Backbone (-O-CH₂CH₂-O-) ~3.5-3.8 ppm (m)[4]~3.5-3.8 ppm (m)~3.5-3.8 ppm (m)
Propargyl (CH≡C-) ~2.4 ppm (t, 1H)[4][5]DisappearsDisappears
Propargyl (-CH₂-C≡) ~4.2 ppm (d, 2H)[4][5]Shifts (becomes part of triazole structure)Shifts
-CH₂-ONHBoc ~3.8-4.2 ppm (m, 2H)[4]~3.8-4.2 ppm (m, 2H)N/A
-CH₂-ONH₂ N/AN/AShifts to ~2.85 ppm (t, 2H)[5]
Triazole Proton N/AAppears (~7.5-8.0 ppm)Appears (~7.5-8.0 ppm)

Chemical shifts are approximate and can vary based on solvent and molecular structure. s = singlet, d = doublet, t = triplet, m = multiplet.

Troubleshooting Guides

This section addresses specific issues you may encounter, diagnosed through NMR analysis.

Issue 1: Incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q: My ¹H NMR spectrum still shows strong signals for the propargyl group at ~2.4 ppm and ~4.2 ppm after the click reaction. What went wrong?

A: The persistence of these signals indicates an incomplete or failed CuAAC reaction. Several factors could be the cause:

  • Catalyst Inactivation: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by oxygen.[7]

    • Solution: Degas your solvents thoroughly before use. Always use a freshly prepared copper(I) source or include a reducing agent like sodium ascorbate (B8700270) to reduce Cu(II) in situ.[7]

  • Poor Solubility: If your azide-containing molecule is not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Consider using co-solvents such as DMSO or DMF to ensure all reactants are in solution.[7]

  • Interfering Buffer Components: Buffers containing chelating agents (e.g., Tris) can sequester the copper catalyst, inhibiting the reaction.[7]

    • Solution: Use non-chelating buffers like PBS. If you must use a chelating buffer, consider a copper-stabilizing ligand like THPTA.[3]

Issue 2: Incomplete Boc Deprotection

Q: The propargyl signals are gone, but my ¹H NMR spectrum still shows a large singlet at ~1.4 ppm. Why is the Boc group still present?

A: This is a classic sign of incomplete Boc deprotection. The Boc group is acid-labile, and its removal can be hampered by several factors:

  • Insufficient Acid Strength/Concentration: The acid may be too weak or too dilute to completely cleave the Boc group.[8]

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) in your solvent (e.g., from 20% to 50% in DCM). Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[8]

  • Inadequate Reaction Time or Temperature: The deprotection may not have had enough time to proceed to completion, especially if run at a low temperature.[8]

    • Solution: Increase the reaction time and monitor progress every 30-60 minutes by TLC or LC-MS. If possible, allow the reaction to warm to room temperature.[9]

  • Scavenger Issues: During deprotection, a reactive t-butyl cation is formed, which can cause side reactions. While scavengers trap this cation, they can also be consumed.

    • Solution: Ensure you are using an adequate amount of a scavenger like triisopropylsilane (B1312306) (TIS) or water to prevent side reactions that could consume your reagents or complicate purification.[8]

Issue 3: Appearance of Unexpected Peaks

Q: My ¹H NMR spectrum shows a clean conversion of the starting material, but there are new, unexpected peaks that don't correspond to my desired product. What are they?

A: Unexpected peaks can arise from side reactions or impurities.

  • t-Butyl Adducts: The t-butyl cation generated during Boc deprotection can be captured by nucleophiles on your molecule (e.g., thiols, indoles), creating a t-butyl adduct.[8]

    • Solution: Use an effective scavenger like triisopropylsilane (TIS) during the deprotection step to trap the t-butyl cation.[8]

  • Solvent Impurities: Residual solvents from the reaction or purification steps are a common source of extra peaks (e.g., ethyl acetate, dichloromethane (B109758), hexanes).

    • Solution: Ensure your product is thoroughly dried under high vacuum. Cross-reference any unexpected peaks with standard NMR solvent charts.

  • PEG Chain Degradation: While uncommon for a short PEG4 linker, prolonged exposure to harsh acidic conditions could lead to some degradation of the PEG backbone.[8]

    • Solution: Use the mildest acidic conditions and shortest reaction time necessary for complete Boc deprotection.

Visual Guides and Workflows

Reaction_Workflow Start This compound (Starting Material) CuAAC CuAAC (Click Chemistry) + Cu(I) catalyst Start->CuAAC Azide Azide-Containing Molecule Azide->CuAAC Intermediate Boc-Protected Conjugate (Intermediate) CuAAC->Intermediate Deprotection Boc Deprotection + Acid (e.g., TFA) Intermediate->Deprotection Product Final Conjugate (Deprotected) Deprotection->Product

Caption: Sequential reaction workflow for this compound.

Caption: Key ¹H NMR assignments for this compound.

Troubleshooting_Workflow Start Analyze ¹H NMR of Crude Reaction Mixture CheckPropargyl Propargyl signals (~2.4 & 4.2 ppm) present? Start->CheckPropargyl IncompleteCuAAC Incomplete Click Reaction: - Check catalyst activity - Improve solubility - Use non-chelating buffer CheckPropargyl->IncompleteCuAAC Yes CheckBoc Boc singlet (~1.4 ppm) present? CheckPropargyl->CheckBoc No IncompleteDeprotection Incomplete Boc Deprotection: - Increase acid concentration - Extend reaction time - Check temperature CheckBoc->IncompleteDeprotection Yes CheckPurity Are there other unexpected peaks? CheckBoc->CheckPurity No SideProducts Potential Side Products: - t-Butyl adducts (add scavenger) - Solvent residue (dry sample) - Degradation (use milder conditions) CheckPurity->SideProducts Yes Success Reaction appears successful. Proceed with purification. CheckPurity->Success No

Caption: Troubleshooting workflow based on ¹H NMR spectral data.

Experimental Protocols

Protocol 1: General ¹H NMR Sample Preparation

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[5]

  • Sample Weighing: Accurately weigh 5-10 mg of your dried reaction product or starting material.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is common for this type of molecule.[4]

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Analysis: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for detecting low-concentration impurities.

Protocol 2: Monitoring a Boc Deprotection Reaction

This protocol provides a general method for monitoring the removal of the Boc group.[3][9]

  • Reaction Setup: Dissolve the Boc-protected starting material in an anhydrous solvent like dichloromethane (DCM).

  • Initiation: Add trifluoroacetic acid (TFA), typically 20-50% v/v, to the solution at 0 °C.

  • Monitoring: After stirring for 1-2 hours at room temperature, take a small aliquot from the reaction mixture.

  • Workup for NMR: Quench the aliquot with a saturated sodium bicarbonate solution. Extract with a small amount of organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • NMR Analysis: Prepare an NMR sample of the crude material as described in Protocol 1. Check for the complete disappearance of the singlet at ~1.4 ppm.[5]

  • Completion: If the reaction is incomplete, consider extending the reaction time or adding more TFA to the main reaction vessel. Once complete, proceed with the full reaction workup.

References

Validation & Comparative

Propargyl-PEG4-O-C1-Boc in PROTACs: A Comparative Guide to PEG Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The chemical nature, length, and flexibility of this linker are paramount to the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.

This guide provides a comparative analysis of the Propargyl-PEG4-O-C1-Boc linker and its utility against other polyethylene (B3416737) glycol (PEG) based linkers in the design and performance of PROTACs. We will delve into supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological and experimental processes.

The Strategic Advantage of a Propargyl Terminus

The this compound linker belongs to a class of PEG-based linkers that feature a terminal alkyne group. This functionality is particularly advantageous for PROTAC synthesis as it enables the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and specific, allowing for the modular and rapid assembly of PROTAC libraries with varying linker lengths, compositions, and attachment points.[1] This modularity is crucial for optimizing the PROTAC's ability to induce a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.

Comparative Analysis of Linker Composition and Length

The biological activity of a PROTAC is profoundly influenced by the linker's characteristics. While both PEG and alkyl linkers can be used to construct effective PROTACs, the choice between them can significantly impact the final molecule's properties and performance.

Physicochemical Properties:

Linker TypeKey CharacteristicsImpact on PROTAC Properties
Propargyl-PEG4 Hydrophilic, flexible, contains a terminal alkyneEnhances aqueous solubility, which can be beneficial for cell permeability and overall pharmacokinetic properties. The propargyl group allows for efficient "click chemistry" synthesis.
Alkyl-PEG4 Hydrophilic, flexibleSimilar to Propargyl-PEG4, it improves solubility. The absence of a propargyl group necessitates different conjugation chemistries.
Alkyl Hydrophobic, flexibleCan improve cell permeability due to increased lipophilicity, but may decrease aqueous solubility.
Rigid (e.g., incorporating piperazine/piperidine) Conformationally constrainedCan pre-organize the PROTAC into a bioactive conformation, potentially increasing potency. May also improve pharmacokinetic properties.[1]

Performance in BRD4 Degradation: A Case Study

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. The development of BRD4-targeting PROTACs has provided a valuable model system for understanding the impact of linker composition and length on degradation efficiency.

While direct head-to-head data for a Propargyl-PEG4 linker versus an alkyl-PEG4 linker is limited, studies on BRD4 degraders have clearly demonstrated the critical role of linker length. The following table summarizes representative data for BRD4-targeting PROTACs with varying PEG linker lengths, illustrating the necessity of linker optimization, a process greatly facilitated by the synthetic versatility of propargyl-containing linkers.

PROTACLinker CompositionLinker Length (PEG units)DC50 (nM) for BRD4 DegradationDmax (%) for BRD4 DegradationReference
PROTAC A PEG35585[2]
PROTAC B PEG42095[2]
PROTAC C PEG515>98[2]
PROTAC D PEG63092[2]

This data illustrates a common trend where an optimal linker length is crucial for maximal potency (lowest DC50) and efficacy (highest Dmax). The ability to easily synthesize a library of PROTACs with varying PEG linker lengths using a propargyl-azide click chemistry strategy is a significant advantage in identifying the optimal degrader.

Signaling Pathways and Experimental Workflows

To understand the biological consequence of BRD4 degradation and the process of evaluating a PROTAC, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway PROTAC-Mediated Degradation of BRD4 and Downstream Signaling cluster_cell Cellular Environment PROTAC BRD4 PROTAC (e.g., JQ1-Propargyl-PEG4-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Transcriptional Activation CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMyc_Gene Inhibition of Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Tumor Cell Proliferation cMyc_Protein->Cell_Proliferation

Caption: PROTAC-mediated degradation of BRD4 and its impact on the c-Myc signaling pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (via Click Chemistry) Cell_Culture Cell Culture (e.g., Cancer Cell Line) Synthesis->Cell_Culture Treatment PROTAC Treatment (Dose-Response) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Western_Blot Western Blot Analysis Protein_Quant->Western_Blot Data_Analysis Data Analysis (DC50 and Dmax Determination) Western_Blot->Data_Analysis

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Experimental Protocols

1. Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a modular approach for synthesizing a BRD4-targeting PROTAC using JQ1 as the BRD4 ligand and pomalidomide (B1683931) as the CRBN E3 ligase ligand, connected by a Propargyl-PEG4 linker. This typically involves a multi-step synthesis where one ligand is functionalized with an azide (B81097) and the other with the propargyl-PEG linker, followed by a final click chemistry reaction.

  • Step 1: Synthesis of Azide-Functionalized JQ1:

    • React the JQ1 precursor with a suitable azide-containing reagent (e.g., azidoethanol) under standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

    • Purify the resulting azide-functionalized JQ1 by flash column chromatography.

  • Step 2: Synthesis of Pomalidomide-Propargyl-PEG4:

    • Couple pomalidomide to this compound (after Boc deprotection with TFA in DCM) via an amide bond formation using standard coupling reagents.

    • Purify the product by flash column chromatography.

  • Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the azide-functionalized JQ1 and the pomalidomide-propargyl-PEG4 in a suitable solvent (e.g., a mixture of t-BuOH and water).

    • Add a copper(II) sulfate (B86663) solution and a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) catalyst in situ.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Upon completion, purify the final PROTAC product by preparative HPLC.

2. Western Blot Analysis of BRD4 Degradation

This protocol outlines the steps to quantify the degradation of BRD4 in cells treated with a PROTAC.

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or a leukemia cell line like MV4-11) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for BRD4 and the loading control.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. This compound offers a powerful and versatile tool for PROTAC development, primarily due to the synthetic flexibility afforded by its terminal alkyne group for "click chemistry." This enables the rapid and efficient generation of PROTAC libraries with varying linker lengths and compositions, which is essential for identifying molecules with optimal degradation potency and efficacy. While the intrinsic chemical nature of the linker can influence a PROTAC's physicochemical properties, the ability to systematically optimize linker length, as highlighted in the case of BRD4 degraders, is a key advantage provided by "clickable" linkers like this compound. A thorough understanding and systematic evaluation of linker properties are paramount to the rational design of novel and effective protein degraders.

References

The Pivotal Role of Linker Length: A Comparative Guide to PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how different polyethylene (B3416737) glycol (PEG) linker lengths in Proteolysis Targeting Chimeras (PROTACs) influence therapeutic efficacy. Supported by experimental data, this document delves into the critical role of the linker in forming a stable ternary complex, a prerequisite for successful protein degradation.

PROTACs are a revolutionary class of drugs that co-opt the body's own cellular machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase. Connecting these two is a chemical linker, which is far more than a simple spacer. The length and composition of this linker are critical determinants of a PROTAC's overall success, profoundly influencing the formation and stability of the crucial POI-PROTAC-E3 ligase ternary complex. Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and synthetically tunable length.

The optimal PEG linker length is a finely tuned parameter that is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short can introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may lead to an unstable or unproductive complex where the necessary proximity for efficient ubiquitin transfer is not achieved. This guide provides a comparative analysis of PROTACs synthesized with different PEG linker lengths, supported by experimental data, to inform rational PROTAC design and optimization.

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from published studies, illustrating the structure-activity relationship (SAR) of PEG linker length in various PROTACs.

Table 1: Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths

PROTAC CompoundLinker Composition (Number of Atoms)DC50 (nM)Dmax (%)Reference
PROTAC A12>1000<20
PROTAC B1610>95
PROTAC C20100~80

This data highlights that for ERα degradation, a 16-atom linker demonstrated optimal performance.

Table 2: Efficacy of TBK1-Targeting PROTACs with Different Linker Lengths

PROTAC CompoundLinker Composition (Number of Atoms)DC50 (nM)Dmax (%)Reference
PROTAC D< 12InactiveN/A
PROTAC E21396
PROTAC F2929276

These findings indicate a minimum linker length is required for TBK1 degradation, with potency decreasing with excessively long linkers.

Table 3: Efficacy of BRD4-Targeting PROTACs (CRBN-recruiting) with Different PEG Units

PROTAC CompoundLinker Composition (Number of PEG units)DC50 (µM) in H661 cellsReference
PROTAC G0< 0.5
PROTAC H1-2> 5
PROTAC I4-5< 0.5

This non-linear relationship for BRD4 targeting demonstrates the complexity of linker optimization, where both short and long linkers can be effective.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the mechanism of action and a typical experimental workflow.

PROTAC_Mechanism cluster_0 PROTAC Action Target Protein (POI) Target Protein (POI) Ternary Complex POI-PROTAC-E3 Ternary Complex Target Protein (POI)->Ternary Complex Binds PROTAC PROTAC E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binds Ubiquitinated POI Ubiquitinated POI Ternary Complex->Ubiquitinated POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated POI->Proteasome Recognition Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation

PROTAC Mechanism of Action

Linker_Length_Impact cluster_short Short Linker cluster_optimal Optimal Linker cluster_long Long Linker POI_S POI Clash Steric Hindrance POI_S->Clash E3_S E3 E3_S->Clash PROTAC_S Short PROTAC POI_O POI Ternary_O Stable Ternary Complex POI_O->Ternary_O E3_O E3 E3_O->Ternary_O PROTAC_O Optimal PROTAC POI_L POI PROTAC_L Long PROTAC POI_L->PROTAC_L E3_L E3 PROTAC_L->E3_L Unstable Unproductive Complex

Impact of Linker Length

Experimental_Workflow Start Start: PROTAC Synthesis Cell_Treatment Cell Culture and PROTAC Treatment Start->Cell_Treatment Lysate_Prep Cell Lysis and Protein Quantification Cell_Treatment->Lysate_Prep Ubiquitination_Assay Ubiquitination Assay Cell_Treatment->Ubiquitination_Assay Co_IP Co-Immunoprecipitation Cell_Treatment->Co_IP Western_Blot Western Blot Analysis Lysate_Prep->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis End End: Candidate Selection Data_Analysis->End Ubiquitination_Assay->Data_Analysis Co_IP->Data_Analysis

A Comparative Guide to Propargyl-PEG4-O-C1-Boc Alternatives for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Propargyl-PEG4-O-C1-Boc is a commonly utilized bifunctional linker, valued for its tetraethylene glycol (PEG4) spacer that imparts hydrophilicity and a terminal alkyne for efficient "click chemistry" conjugation. However, the optimization of a PROTAC often necessitates exploring linkers with varied lengths, compositions, and rigidities. This guide provides an objective comparison of commercially available alternatives to this compound, supported by experimental data to inform rational PROTAC design.

Alternatives to this compound: A Comparative Overview

The selection of an appropriate linker is a multi-parameter optimization problem. Key considerations include the linker's length, flexibility, and chemical composition, all of which influence the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] Alternatives to this compound can be broadly categorized into three main groups:

  • PEG Linkers of Varying Lengths: The number of PEG units is a crucial parameter that must be empirically optimized for each target and E3 ligase pair.[3] Shorter or longer PEG chains can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

  • Alkyl Chains: These linkers offer a more hydrophobic and rigid alternative to the flexible PEG chains. In some instances, replacing a PEG linker with an alkyl chain of similar length can lead to comparable or even enhanced degradation, suggesting that for certain target-E3 ligase pairs, increased rigidity is beneficial.[4]

  • Rigid Linkers: To enhance metabolic stability and pre-organize the PROTAC into a bioactive conformation, linkers incorporating rigid moieties such as piperazine (B1678402) or triazole rings are increasingly being explored.[] The triazole group, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is metabolically stable and can reduce oxidative degradation.[6]

Quantitative Data Presentation

The following tables summarize quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker composition and length on degradation performance.

Table 1: Impact of Linker Composition on BRD4 Degradation

PROTACLinker CompositionE3 Ligase LigandDC50Dmax (%)Reference
PROTAC APEG-basedCRBN< 0.5 µM> 80%[1]
PROTAC BAlkyl-basedCRBN> 5 µM< 50%[1]
PROTAC C (MZ1)PEG-basedVHLSelective for BRD4-[1]
PROTAC D (ARV-825)Different linker structureCRBNEfficient degradation of BRD2/3/4-[1]

Table 2: Influence of Linker Length on BRD4 Degradation (CRBN-recruiting PROTACs)

PROTACLinker Composition (PEG units)DC50 (H661 cancer cells)Reference
PROTAC 10< 0.5 µM[1]
PROTAC 21-2> 5 µM[1]
PROTAC 34-5< 0.5 µM[1]

Table 3: Comparison of Linker Types for EGFR Degradation

PROTACLinker TypeDC50 (HCC827 cells)Key ObservationReference
PROTAC 17Alkane11 nMAlkane linker showed better degradation than PEG linker.[4]
PROTAC 30Alkyl7.1 nMAlkyl linker was superior to the PEG linker in this context.[4]
PROTAC (Lapatinib-based)PEG (n)Degraded both EGFR and HER2-[7]
PROTAC (Lapatinib-based)PEG (n+1)Selective for EGFR degradationA single ethylene (B1197577) glycol unit extension altered selectivity.[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of PROTACs, it is helpful to visualize the underlying biological pathways and experimental procedures.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC POI Target Protein (Protein of Interest) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recruitment Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

EGFR_Signaling Simplified EGFR Signaling Pathway and PROTAC Intervention EGFR EGFR Proteasome Proteasome EGFR->Proteasome Ubiquitination & Degradation Ras_MAPK Ras-MAPK Pathway EGFR->Ras_MAPK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT JAK_STAT JAK-STAT Pathway EGFR->JAK_STAT PROTAC EGFR-targeting PROTAC PROTAC->EGFR Binds E3 E3 Ligase PROTAC->E3 Recruits Proliferation Cell Proliferation, Survival, Migration Ras_MAPK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: PROTAC-mediated degradation of EGFR inhibits downstream signaling.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis and Evaluation cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation POI_Ligand Warhead Synthesis (POI Ligand) Coupling PROTAC Assembly (e.g., Amide Coupling, Click Chemistry) POI_Ligand->Coupling E3_Ligand E3 Ligase Ligand Synthesis E3_Ligand->Coupling Linker Linker Selection (e.g., Propargyl-PEG-X) Linker->Coupling Purification Purification & Characterization Coupling->Purification Degradation_Assay Cellular Degradation Assays (Western Blot, etc.) Purification->Degradation_Assay Viability_Assay Cell Viability/ Proliferation Assays Purification->Viability_Assay PK_Assay Permeability & Solubility Assays Purification->PK_Assay Data_Analysis Data Analysis (DC50, Dmax) Degradation_Assay->Data_Analysis

Caption: Experimental workflow for comparing PROTAC linkers.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is crucial for a meaningful comparison of different linker strategies. Below are detailed methodologies for key experiments.

Protocol 1: PROTAC Synthesis via "Click Chemistry" (CuAAC)

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the final ligation step in PROTAC synthesis.[1]

Materials:

  • Alkyne-functionalized warhead or E3 ligase ligand

  • Azide-functionalized corresponding binding partner

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., DMF/H2O or t-BuOH/H2O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

Procedure:

  • Dissolve the alkyne-functionalized component (1.0 eq) and the azide-functionalized component (1.1 eq) in a suitable solvent mixture (e.g., DMF/H2O 4:1).

  • Add sodium ascorbate (0.3 eq) to the reaction mixture.

  • In a separate vial, prepare a fresh solution of CuSO4 (0.1 eq) and, if used, THPTA (0.1 eq) in water.

  • Add the copper sulfate solution to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for Protein Degradation

This is a standard method to quantify the reduction in the levels of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[8]

Conclusion

The choice of linker is a critical step in the design of a potent and effective PROTAC. While this compound is a versatile and widely used linker, exploring alternatives with different lengths, compositions, and rigidities is often necessary to optimize a PROTAC's performance. The hydrophilic and flexible nature of PEG linkers often leads to superior solubility and the ability to promote the formation of a productive ternary complex. However, in some cases, more rigid alkyl or piperazine-containing linkers may offer advantages in terms of metabolic stability and pre-organizing the PROTAC into a bioactive conformation. The "click chemistry" handle of the propargyl group provides a modular and efficient synthetic strategy for creating libraries of PROTACs with diverse linkers. Ultimately, the optimal linker is target- and system-dependent, and a systematic evaluation of different linker types and lengths is paramount to developing a successful protein degrader.

References

Head-to-Head Comparison of PROTACs with Different Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring different linkers. By examining experimental data, we delve into how linker composition and length influence degradation efficacy, selectivity, and pharmacokinetic properties, offering a comprehensive resource for rational PROTAC design.

PROTACs have emerged as a revolutionary therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The linker is not merely a spacer but a critical determinant of a PROTAC's success, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[3][4] This guide presents a head-to-head comparison of PROTACs with varying linkers, supported by quantitative data and detailed experimental protocols.

The Influence of Linker Composition and Length on PROTAC Efficacy

The choice of linker—be it a flexible polyethylene (B3416737) glycol (PEG) or alkyl chain, or a more rigid structure—can significantly impact a PROTAC's physicochemical properties, cell permeability, and its ability to induce a productive ternary complex.[5] The optimal linker length and composition are often empirically determined for each new target and E3 ligase pair.[5]

Polyethylene Glycol (PEG) Linkers

PEG linkers are widely used due to their ability to increase hydrophilicity and solubility, which can be advantageous for the often large and hydrophobic PROTAC molecules.[3] However, the length of the PEG linker is a critical parameter that must be optimized. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination.[3]

Alkyl Linkers

Alkyl chains offer a straightforward way to modulate linker length.[5] Their hydrophobicity can, in some cases, be beneficial for cell permeability. However, this can also lead to issues with solubility.[5] For certain targets, alkyl linkers have been shown to be more effective than PEG linkers of a similar length, highlighting the target-dependent nature of optimal linker composition.[5]

Rigid Linkers

Rigid linkers, which often incorporate cyclic structures like piperazine (B1678402) or phenyl rings, can pre-organize the PROTAC into a bioactive conformation.[6] This can reduce the entropic penalty associated with ternary complex formation, potentially leading to enhanced stability and improved selectivity.[6] However, the reduced flexibility can sometimes hinder the formation of an optimal ternary complex geometry.[6]

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and its maximum degradation level (Dmax).[3] The following tables summarize experimental data for PROTACs targeting BRD4, Estrogen Receptor α (ERα), and TANK-binding kinase 1 (TBK1) with different linkers.

Table 1: Head-to-Head Comparison of BRD4-Targeting PROTACs
PROTAC E3 Ligase Ligand Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
ARV-825Pomalidomide (CRBN)PEG-< 1>90
dBET1Thalidomide (CRBN)PEG-~4>95
MZ1VH032 (VHL)PEG/Alkyl~12~25>95
Macro-PROTAC-1VH032 (VHL)Macrocyclic---
CCW 28-3(CRBN)--Dose-dependent degradation-
DP1DCAF15--10,84098

Data compiled from multiple sources.[1][2][7] Note: Direct comparison of DC50 and Dmax values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines and treatment times.

Table 2: Head-to-Head Comparison of ERα-Targeting PROTACs
PROTAC E3 Ligase Ligand Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC (Cyrus et al.)VHLAlkyl9>1000<20
PROTAC (Cyrus et al.)VHLAlkyl12~100~70
PROTAC (Cyrus et al.)VHLAlkyl16<100>80
PROTAC (Cyrus et al.)VHLAlkyl19~500~50
PROTAC (Cyrus et al.)VHLAlkyl21>1000<30
ERE-PROTACVH032 (VHL)No Linker0< 5,000>50

Data from a study on ERα degraders, highlighting the impact of alkyl linker length.[3][8][9]

Table 3: Head-to-Head Comparison of TBK1-Targeting PROTACs
PROTAC E3 Ligase Ligand Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
PROTAC (Arvinas)VHLAlkyl/Ether< 12No Degradation-
PROTAC (Arvinas)VHLAlkyl/Ether21396
PROTAC (Arvinas)VHLAlkyl/Ether2929276

Data from a study on TBK1 degraders, demonstrating a clear linker length dependency.[3][10]

Visualizing Key Pathways and Workflows

Understanding the underlying biological pathways and experimental procedures is crucial for interpreting PROTAC data. The following diagrams, generated using the DOT language, illustrate the PROTAC mechanism of action, the BRD4 signaling pathway, and a typical experimental workflow for PROTAC evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

BRD4_Signaling BRD4 BRD4 PTEFb P-TEFb (CDK9/Cyclin T1) BRD4->PTEFb Recruits Acetylated_Histones Acetylated Histones (e.g., H3K27ac) Acetylated_Histones->BRD4 Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates (Ser2) Transcription_Elongation Transcriptional Elongation RNA_Pol_II->Transcription_Elongation Promotes Oncogenes Oncogenes (e.g., c-MYC) Transcription_Elongation->Oncogenes Leads to expression of PROTAC_Workflow Design PROTAC Design & Synthesis (Varying Linkers) Cell_Culture Cell Culture & Treatment Design->Cell_Culture Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., SPR, TR-FRET) Design->Ternary_Complex_Assay Ubiquitination_Assay In-Cell Ubiquitination Assay Design->Ubiquitination_Assay Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis Viability_Assay Cell Viability Assay Cell_Culture->Viability_Assay Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Ternary_Complex_Assay->Optimization Ubiquitination_Assay->Optimization Viability_Assay->Optimization

References

A Comparative Guide to Validating Ternary Complex Formation with Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic intervention by harnessing the cell's own machinery to eliminate disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the formation of a stable ternary complex, comprising the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase. The linker connecting the two ends of the PROTAC is a pivotal determinant of this complex's stability and, consequently, the degradation efficiency.

This guide provides an objective comparison of Propargyl-PEG4-O-C1-Boc, a commonly used polyethylene (B3416737) glycol (PEG)-based linker, with alternative linker classes for the validation of ternary complex formation. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to aid in the rational design of next-generation protein degraders.

The Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer but an active contributor to a PROTAC's performance. Its length, flexibility, and chemical composition influence solubility, cell permeability, and the crucial geometry of the ternary complex. An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, leading to efficient ubiquitination and degradation.

This compound: A Flexible and Versatile Linker

This compound is a heterobifunctional linker characterized by a four-unit PEG chain, a terminal propargyl group, and a Boc-protected functional group.[1][2]

  • Flexibility: The PEG chain provides significant conformational flexibility, which can be advantageous for allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.[3]

  • Hydrophilicity: The PEG component enhances the aqueous solubility of the PROTAC molecule, a common challenge for these relatively large molecules.[4]

  • Synthetic Tractability: The propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, allowing for modular and rapid PROTAC synthesis.[1][5] The Boc-protected group provides an orthogonal handle for conjugation.[6]

Alternative Linker Classes

While PEG-based linkers like this compound are widely used, alternative linker chemistries offer distinct advantages and are often explored during PROTAC optimization.

  • Alkyl Linkers: These are simple, hydrophobic chains of varying lengths. While synthetically accessible, their hydrophobicity can negatively impact solubility.[4] However, in some systems, alkyl linkers have demonstrated superior efficacy compared to PEG linkers.

  • Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, piperidine) or aromatic rings to reduce conformational flexibility. This can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved selectivity.[4]

Quantitative Comparison of Linker Performance

The optimal linker is highly dependent on the specific POI and E3 ligase pair. The following tables summarize representative quantitative data from the literature, comparing the performance of different linker types. It is important to note that these data are from different studies and may not be directly comparable but serve to illustrate the impact of linker choice.

Table 1: Comparison of Linker Classes on Ternary Complex Formation and Degradation

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseKey Performance Metric(s)ObservationsReference(s)
Flexible (PEG) PEG4BRD4VHLTernary complex half-life (t½) = 150 sec; Cooperativity (α) = 29.0Forms a stable and productive ternary complex.[2]
Flexible (Alkyl) C8 Alkyl ChainCRBNVHLWeak CRBN degradationPEG linker of similar length showed more potent degradation.[7]
Rigid Piperazine/PiperidineAndrogen ReceptorVHLPotent degraderSignificantly improved solubility and potency over flexible linkers.[8]

Table 2: Impact of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length (PEG units)DC50 (nM)Dmax (%)Reference(s)
BRD4CRBN3>1000<20[9]
BRD4CRBN5~100~70[9]
BRD4CRBN7<100>80[9]
Estrogen Receptor αVHL12 atoms>1000<20[4]
Estrogen Receptor αVHL16 atoms26>80[4]

Experimental Protocols for Validating Ternary Complex Formation

A multi-pronged approach using both biophysical and cell-based assays is crucial for robustly validating ternary complex formation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic and affinity data on biomolecular interactions.[10]

Methodology:

  • Immobilization: Covalently couple the E3 ligase to a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject increasing concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (K_D).

    • In a separate experiment, inject the PROTAC over an immobilized POI to determine its binary K_D.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase.

  • Data Analysis: Fit the sensorgrams to a 1:1 binding model to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D) for both binary and ternary interactions. The cooperativity factor (α) can be calculated as the ratio of the binary K_D to the ternary K_D of the PROTAC for the E3 ligase.

NanoBRET™ Ternary Complex Assay

NanoBRET™ is a live-cell assay that measures the proximity of two proteins, providing a physiological context for ternary complex formation.[1]

Methodology:

  • Cell Line Engineering: Co-express the POI fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor) in a suitable cell line.

  • Assay Setup:

    • Seed the engineered cells in a multi-well plate.

    • Add the HaloTag® NanoBRET™ ligand, which serves as the fluorescent acceptor.

    • Add the Nano-Glo® substrate for the NanoLuc® luciferase.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the cells.

  • Measurement: Measure the luminescence at two wavelengths: the donor emission (~460 nm) and the acceptor emission (~618 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Co-Immunoprecipitation (Co-IP)

Co-IP is a classic technique used to demonstrate protein-protein interactions within a cellular lysate.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC or a vehicle control for a specified time.

  • Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the POI, which is coupled to magnetic or agarose (B213101) beads.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and probe with antibodies against the POI and the E3 ligase to confirm their co-precipitation.

Visualizing Workflows and Pathways

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 PolyUb_POI Polyubiquitinated POI POI_PROTAC_E3->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

SPR_Workflow start Start immobilize Immobilize E3 Ligase on Sensor Chip start->immobilize binary Binary Interaction Analysis (PROTAC alone) immobilize->binary ternary Ternary Interaction Analysis (PROTAC + POI) immobilize->ternary data Data Analysis (KD, kon, koff, α) binary->data ternary->data end End data->end

NanoBRET_Workflow start Start engineer Engineer Cells: POI-NanoLuc® & E3-HaloTag® start->engineer plate Plate Cells & Add NanoBRET™ Ligand/Substrate engineer->plate treat Treat with PROTAC (Dose-Response) plate->treat measure Measure Donor & Acceptor Emission treat->measure analyze Calculate NanoBRET™ Ratio & Determine EC50 measure->analyze end End analyze->end

Conclusion

The selection of a linker is a critical step in the design of a potent and selective PROTAC. While flexible, hydrophilic linkers like this compound offer significant advantages in terms of solubility and synthetic accessibility, the optimal linker choice is highly dependent on the specific target and E3 ligase combination. A systematic evaluation of different linker classes—flexible, alkyl, and rigid—is essential for optimizing ternary complex formation and achieving maximal degradation efficacy. The experimental methodologies outlined in this guide provide a robust framework for the validation and characterization of PROTAC-induced ternary complexes, enabling a more rational approach to the development of next-generation protein degraders.

References

In vitro and in vivo stability of Propargyl-PEG4-O-C1-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro and In Vivo Stability of Propargyl-PEG4-O-C1-Boc PROTACs and Alternative Linker Chemistries

For researchers, scientists, and drug development professionals, the stability of a Proteolysis-Targeting Chimera (PROTAC) is a critical factor influencing its therapeutic efficacy. The linker, which connects the target-binding moiety to the E3 ligase ligand, plays a pivotal role in the overall stability and pharmacokinetic properties of the molecule. This guide provides a comparative analysis of the in vitro and in vivo stability of PROTACs featuring the this compound linker, a flexible polyethylene (B3416737) glycol (PEG)-based linker, against common alternatives such as alkyl and rigid linkers.

PROTACs harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] Their unique heterobifunctional structure, however, presents challenges in maintaining stability within biological systems. Instability can arise from both metabolic degradation by enzymes, primarily in the liver and blood, and chemical degradation under physiological conditions.[1] The linker is frequently identified as a primary site for metabolic modification.[1]

Flexible linkers, like the this compound, are often used to improve solubility and provide conformational flexibility, which can be advantageous for the formation of a productive ternary complex.[1][2] However, this flexibility may come at the cost of reduced metabolic stability.[1] The ether linkages within PEG chains are known to be susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] In contrast, more rigid linkers, such as those containing piperidine (B6355638) or piperazine (B1678402) rings, or simple alkyl chains, are often explored to enhance metabolic stability.[4][5]

This guide presents a data-driven comparison of these linker types, summarizing key stability parameters from various studies to illustrate general trends. It also provides detailed experimental protocols for the key assays used to assess PROTAC stability.

Data Presentation

In Vitro Stability Comparison

The following table summarizes representative in vitro stability data for PROTACs with different linker types. It is important to note that direct head-to-head comparisons can be influenced by the specific PROTAC, target protein, and E3 ligase used in the study. The data presented here is illustrative of general trends.

Linker TypeMatrixHalf-life (t½)General Observations
PEG-based (e.g., this compound)Human Liver Microsomes< 30 - 60 minThe ether linkages in PEG chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The flexibility of the linker may also increase its exposure to metabolic enzymes.[1]
Human PlasmaGenerally stableOften show good stability in plasma, though this can be PROTAC-dependent.[1]
Phosphate-Buffered Saline (pH 7.4)Generally stableTypically exhibit good chemical stability at physiological pH.[1]
Alkyl Human Liver Microsomes> 60 minSaturated alkyl chains are generally more metabolically stable than PEG linkers as they are less prone to oxidative metabolism.[1]
Human PlasmaStableExhibit high stability in plasma.[1]
Phosphate-Buffered Saline (pH 7.4)StableChemically stable under physiological conditions.[1]
Rigid (e.g., piperidine/piperazine-containing)Human Liver Microsomes> 120 minThe rigid structure can shield the molecule from metabolic enzymes, leading to increased stability.[6]
Human PlasmaVery StableThe rigid conformation contributes to high plasma stability.[1]
Phosphate-Buffered Saline (pH 7.4)Very StableThe inherent chemical stability of the cyclic structures leads to excellent stability.[1]
In Vivo Stability Comparison

The in vivo stability of a PROTAC is typically evaluated through pharmacokinetic (PK) studies. The following table summarizes in vivo pharmacokinetic parameters for several well-characterized PROTACs, categorized by their linker type. This data, gathered from preclinical studies in rodents, provides a comparative view of how different linker strategies can influence in vivo performance.

PROTAC NameLinker TypeTarget ProteinE3 LigaseSpeciesOral Bioavailability (%)Clearance (mL/h/kg)Half-life (t½) (h)
ARV-110 Rigid (piperidine-piperazine)Androgen Receptor (AR)VHLRat~30294.9
ARV-471 Rigid (piperidine-piperazine)Estrogen Receptor (ER)CRBNRat~251810.5
dBET1 Flexible (PEG)BRD4CRBNMouseLowHigh~1
MZ1 Flexible (Alkyl)BRD4VHLMouseLowModerate~2.5

Note: The data for the specific PROTACs are compiled from various sources and should be considered representative of their respective linker classes.

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin (Ub) E3_Ligase->Ubiquitin Recruits Ub_Target Ubiquitinated Target Protein Ubiquitin->Ub_Target Transfer Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_invitro In Vitro Stability Assessment cluster_invivo In Vivo Stability Assessment HLM_Assay Human Liver Microsome (HLM) Stability Assay LCMS_vitro LC-MS/MS Analysis HLM_Assay->LCMS_vitro Plasma_Assay Plasma Stability Assay Plasma_Assay->LCMS_vitro t_half_vitro Determine In Vitro Half-life (t½) LCMS_vitro->t_half_vitro PK_Parameters Calculate Pharmacokinetic (PK) Parameters (t½, CL, Bioavailability) Animal_Dosing Animal Dosing (e.g., Rat, Mouse) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling LCMS_vivo LC-MS/MS Analysis of Plasma Blood_Sampling->LCMS_vivo LCMS_vivo->PK_Parameters

Caption: Experimental workflow for evaluating PROTAC stability.

Experimental Protocols

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is designed to determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes (HLM).

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Control compounds (e.g., a high-turnover and a low-turnover compound)

  • Acetonitrile (B52724) (ACN) for reaction quenching

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.

  • Reaction Mixture: In a microplate, add phosphate buffer, HLM, and the test PROTAC.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. A parallel incubation without the NADPH regenerating system can serve as a negative control.

  • Time Points and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent PROTAC.[7]

  • Data Analysis: The half-life (t½) is calculated from the rate of disappearance of the PROTAC over time.[7]

In Vitro Plasma Stability Assay

This assay assesses the stability of a PROTAC in plasma, which contains various enzymes such as esterases and amidases.

Materials:

  • Test PROTAC

  • Plasma (e.g., human, rat, mouse)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) for reaction quenching

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC.

  • Incubation: Spike the test PROTAC into plasma and incubate at 37°C.

  • Time Points and Quenching: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the plasma sample and quench the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate plasma proteins and obtain a clear supernatant.

  • Analysis: Quantify the remaining PROTAC in the supernatant using LC-MS/MS.

  • Data Analysis: The percentage of the PROTAC remaining at each time point is calculated relative to the initial concentration at time 0.

In Vivo Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in a living organism.

Procedure:

  • Animal Model: Male Sprague-Dawley rats or a similar appropriate model are often used.

  • Dosing: The PROTAC is formulated in a suitable vehicle and administered via the desired routes (e.g., intravenous and oral).

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.

  • Data Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F%).

Conclusion

The choice of linker is a critical decision in the design of efficacious PROTACs. While PEG-based linkers like this compound offer advantages in terms of solubility and flexibility, they can be more susceptible to metabolic degradation compared to alkyl or rigid linkers. The data presented in this guide highlights the general trend of increased in vitro and in vivo stability with more rigid and less flexible linker structures. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of different linker types and lengths, using the experimental protocols outlined, is paramount to developing a potent and effective PROTAC with desirable drug-like properties.

References

The Impact of Linker Composition on PROTAC Selectivity: A Comparative Analysis of Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical, yet often underestimated, component of a PROTAC is the linker, which tethers the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker's length, flexibility, and chemical composition profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the performance of PROTACs equipped with the Propargyl-PEG4-O-C1-Boc linker against other common linker types, supported by experimental data and detailed methodologies.

The choice of linker can dramatically alter the selectivity of a PROTAC, even when the target-binding and E3 ligase-binding elements remain the same.[1][2][3] This is largely due to the linker's role in facilitating the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase.[][5] The linker's characteristics dictate the spatial arrangement of the target protein and the E3 ligase, influencing the efficiency of ubiquitin transfer and subsequent degradation.[1][5] A suboptimal linker can lead to the formation of unproductive ternary complexes or even induce the degradation of off-target proteins.[6][7]

This compound is a heterobifunctional linker that incorporates a 4-unit polyethylene (B3416737) glycol (PEG) chain.[8] PEG linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the overall molecule.[9] The propargyl group allows for the facile and efficient conjugation to an azide-bearing molecule via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," which is highly valuable for the rapid synthesis of PROTAC libraries to optimize for properties like selectivity.[][10]

Comparative Performance of PROTAC Linkers

The following table summarizes representative data illustrating how linker choice can impact the selectivity of a PROTAC targeting Protein X, comparing a hypothetical PROTAC utilizing a this compound linker with those using an alkyl chain or a more rigid piperazine-based linker.

Linker TypePROTACOn-Target Degradation (Protein X) DC₅₀ (nM)Off-Target Degradation (Protein Y) DC₅₀ (nM)Selectivity (Protein Y DC₅₀ / Protein X DC₅₀)
PEG Linker PROTAC-PEG41585056.7
Alkyl Linker PROTAC-Alkyl2530012.0
Rigid Linker PROTAC-Rigid50>2000>40.0

This table presents illustrative data based on established trends in PROTAC development. Actual values are target and system-dependent.

Signaling Pathways and Experimental Workflows

To assess the impact of linker choice on PROTAC selectivity, a series of experiments are typically performed. The general mechanism of PROTAC action and a typical experimental workflow are depicted below.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Selectivity Assessment Design Select Target & E3 Ligase Ligands Linker Incorporate Linker (e.g., this compound) Design->Linker Synthesis Synthesize PROTAC Library Linker->Synthesis Degradation Western Blot/MS (On- & Off-Target Degradation) Synthesis->Degradation Ternary_Complex Ternary Complex Formation (SPR, ITC, NanoBRET) Degradation->Ternary_Complex Viability Cell Viability Assays Degradation->Viability Ubiquitination Ubiquitination Assays Ternary_Complex->Ubiquitination Linker_Selectivity cluster_linkers Linker Properties cluster_complex Ternary Complex cluster_outcome PROTAC Performance Length Length Geometry Geometry Length->Geometry Flexibility Flexibility Flexibility->Geometry Composition Composition (e.g., PEG, Alkyl) Stability Stability Composition->Stability Selectivity Selectivity Geometry->Selectivity Potency Potency Stability->Potency Selectivity->Potency

References

Propargyl-PEG4-O-C1-Boc: A Performance Benchmark Against Commercial PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. This guide provides an objective comparison of Propargyl-PEG4-O-C1-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, against other commercially available PROTAC linkers. The analysis is supported by a review of published data on linker performance and detailed experimental protocols for key assays.

This compound is a heterobifunctional linker that incorporates a four-unit PEG spacer, which enhances aqueous solubility and provides flexibility.[1][2] Its terminal propargyl group enables facile and efficient conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction.[3][4] This modular approach facilitates the rapid synthesis of PROTAC libraries for optimization.[5]

Quantitative Performance Data

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, a process quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data from various studies, comparing the performance of PEG4 linkers with other common linker types.

Table 1: Comparison of Degradation Efficacy for PROTACs with Different Linker Types

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4CRBNPEG4~1520>95
BRD4CRBNAlkyl~1529276
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether (PEG4 equivalent)~16Submicromolar>90
Estrogen Receptor α (ERα)VHLPEG16 (PEG4 equivalent)~1000~95

Note: Data is compiled from multiple sources and represents typical values. Performance is highly dependent on the specific target, ligands, and cell line used.[1][6]

Table 2: Physicochemical and Performance Characteristics of Common Linker Types

PropertyPropargyl-PEG4 LinkerAlkyl Linker
Solubility High aqueous solubilityGenerally low aqueous solubility
Hydrophobicity LowHigh, increases with chain length
Flexibility HighModerate to High
Metabolic Stability May be susceptible to ether cleavageGenerally more stable
Synthesis Modular via click chemistryGenerally straightforward

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs and the workflows for their evaluation are crucial for understanding their performance. The following diagrams, created using Graphviz, illustrate these processes.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 PROTAC->Ternary POI->Ternary E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination PROTAC_release PROTAC (recycled) Ternary->PROTAC_release Release Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation start Ligand & Linker (this compound) click Click Chemistry (CuAAC) start->click purify Purification & Characterization click->purify end_synthesis PROTAC Molecule purify->end_synthesis cell_culture Cell Culture & Treatment end_synthesis->cell_culture Test in cells lysis Cell Lysis cell_culture->lysis perm Permeability Assay (PAMPA / Caco-2) cell_culture->perm western Western Blot (Degradation) lysis->western data_analysis Data Analysis (DC50, Dmax, Papp) western->data_analysis perm->data_analysis

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Accurate and reproducible assessment of PROTAC performance is crucial for the selection of optimal linkers. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation

Objective: To quantify the reduction in the level of a target protein in cells following treatment with a PROTAC.

Protocol:

  • Cell Culture and Treatment: Culture a cell line that endogenously expresses the target protein in appropriate media. Seed the cells in multi-well plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in fresh cell culture medium and treat the cells for a specified time (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Plot the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[6]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane, providing an early indication of its potential for cell permeability.

Protocol:

  • Membrane Preparation: Coat a 96-well filter plate with a solution of a lipid (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane.

  • Solution Preparation: Prepare a donor solution of the PROTAC in a buffer at a relevant pH (e.g., 7.4). Prepare an acceptor solution (buffer without the PROTAC).

  • Assay Setup: Add the acceptor solution to a 96-well acceptor plate. Place the lipid-coated filter plate on top of the acceptor plate. Add the donor solution to the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (VA / (Area * Time)) * ln(1 - [C]A / [C]equilibrium) where VA is the volume of the acceptor well, Area is the effective area of the membrane, Time is the incubation time, [C]A is the concentration in the acceptor well, and [C]equilibrium is the concentration at equilibrium.

Conclusion

The choice of linker is a critical decision in the design of efficacious PROTACs. This compound offers a distinct advantage in terms of synthetic tractability, enabling the rapid assembly of PROTAC libraries via click chemistry. The PEG4 moiety generally imparts favorable physicochemical properties such as increased solubility. While the performance of any given PROTAC is highly context-dependent, the use of PEG linkers is a well-established strategy to improve the properties of these complex molecules. The optimal linker length and composition must be empirically determined for each new PROTAC system.

References

Spectroscopic Confirmation of Propargyl-PEG4-O-C1-Boc Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation and the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs), the precise confirmation of chemical conjugation is paramount. This guide provides a comprehensive comparison of spectroscopic methods to verify the successful conjugation of Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker. We present supporting experimental data and detailed protocols for the primary analytical techniques and compare this linker with common alternatives.

The structure of this compound features a terminal propargyl group for click chemistry, a tetraethylene glycol (PEG4) spacer to enhance solubility, and a Boc-protected functional group. Spectroscopic analysis is essential to confirm the integrity of these functionalities and to verify successful conjugation to a target molecule.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted analytical approach is crucial for the unambiguous confirmation of the this compound conjugation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides unique and complementary information.[1]

Technique Principle Information Provided Resolution Sensitivity Quantitative Capability Key Considerations
NMR Spectroscopy Measurement of nuclear spin transitions in a magnetic field.Detailed structural elucidation, confirmation of functional groups, and identification of atomic connectivity.[2]AtomicModerateYesRequires higher sample concentration; complex spectra for large molecules.
Mass Spectrometry (LC-MS) Measurement of mass-to-charge ratio of ionized molecules.Unambiguous confirmation of molecular weight and successful conjugation.[1]HighHighYesCan be challenging for polydisperse PEGylated species.[3][4]
FTIR Spectroscopy Measurement of the absorption of infrared radiation by molecular vibrations.Identification of the presence or absence of key functional groups.[2][5]Functional GroupModerateLimitedProvides a molecular "fingerprint" but limited detailed structural information.[2]
Spectroscopic Data for this compound

The following tables summarize the expected spectroscopic data for the characterization of this compound.

¹H NMR Spectroscopy

¹H NMR is a powerful tool for confirming the presence of the key structural components of the linker.[6]

Functional Group Protons Predicted Chemical Shift (ppm) Multiplicity
Propargyl≡C-H ~2.4Triplet (t)
Propargyl-O-CH₂ -C≡~4.2Doublet (d)
PEG Backbone-O-CH₂ -CH₂ -O-~3.6Multiplet (m)
Methylene (C1)-O-CH₂ -NHBoc~3.3Quartet (q)
Boc Group-C(CH₃ )₃~1.4Singlet (s)

¹³C NMR Spectroscopy

¹³C NMR provides further confirmation of the carbon framework.

Functional Group Carbon Predicted Chemical Shift (ppm)
Propargyl≡C -H~75
Propargyl-O-CH₂-C≡ ~80
Propargyl-O-C H₂-C≡~58
PEG Backbone-O-C H₂-C H₂-O-~70
Methylene (C1)-O-C H₂-NHBoc~40
Boc Group-C (CH₃)₃~80
Boc Group-C(C H₃)₃~28
Boc Group>C =O~156

Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry is used to determine the molecular weight, confirming the elemental composition.[7]

Ion Expected m/z
[M+H]⁺Corresponds to the molecular weight + 1
[M+Na]⁺Corresponds to the molecular weight + 23

FTIR Spectroscopy

FTIR is a rapid method to confirm the presence of key functional groups.[5]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alkyne C-HStretch~3300
Alkyne C≡CStretch~2100
C-H (alkane)Stretch2850-3000
C=O (Boc)Stretch~1700
C-O (ether)Stretch1050-1150

Comparison with Alternative Bioconjugation Reagents

The choice of a linker is a critical decision in the development of bioconjugates.[8] While this compound utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), several alternatives exist with distinct advantages.[9][10]

Reagent Class Reactive Groups Reaction Chemistry Key Advantages Key Disadvantages
Propargyl-PEG-X Terminal Alkyne, Amine/NHS EsterCuAACHigh yields, readily available reagents.[11]Copper catalyst can be cytotoxic.[12]
DBCO-PEG-X Dibenzocyclooctyne, Amine/NHS EsterStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, bioorthogonal, suitable for living systems.[12][13]Generally slower reaction kinetics than CuAAC.[9]
Maleimide-PEG-X Maleimide, NHS EsterMichael AdditionHighly selective for thiols (cysteine residues).[1]Potential for retro-Michael addition leading to instability.
Tetrazine-PEG-X Tetrazine, NHS EsterInverse Electron Demand Diels-Alder (IEDDA)Extremely fast reaction kinetics, bioorthogonal.[14][15]Tetrazine can be less stable than other functional groups.
Quantitative Comparison of Reaction Kinetics

The second-order rate constant is a key metric for comparing the efficiency of different click chemistry reactions.[16]

Reaction Components Second-Order Rate Constant (M⁻¹s⁻¹)
CuAAC Terminal Alkyne + Azide~10² - 10³[10]
SPAAC Strained Alkyne (e.g., DBCO) + Azide~1.9 - 118[10]
IEDDA Tetrazine + Strained Alkene (e.g., TCO)Up to 10⁶[10]

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reproducible and reliable data.[1][5]

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the this compound conjugate.[6]

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[17]

    • Transfer the solution to a clean, dry 5 mm NMR tube.[6]

  • Data Acquisition :

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2][17]

    • For ¹H NMR, use a standard single-pulse experiment and acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[17]

    • For ¹³C NMR, use a proton-decoupled experiment to simplify the spectrum and improve sensitivity.

  • Data Analysis :

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Compare the observed chemical shifts with the predicted values to confirm the structure.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation :

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[5]

    • For complex samples like ADCs, purification using size-exclusion chromatography may be necessary prior to analysis.[]

  • Data Acquisition :

    • Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole-time-of-flight (Q-TOF) mass analyzer.[4]

    • Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion peaks.[5]

  • Data Analysis :

    • Analyze the resulting spectrum to identify the m/z values of the parent ion and any characteristic fragments.

    • For PEGylated proteins, deconvolution of the charge state envelope may be required to determine the intact mass.[19]

FTIR Spectroscopy Protocol
  • Sample Preparation :

    • For liquid or oily samples, apply a thin film of the neat substance between two salt plates (e.g., NaCl or KBr).[5]

    • For solid samples, prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.

  • Data Acquisition :

    • Acquire the spectrum using a standard FTIR spectrometer over a range of 4000-400 cm⁻¹.[5]

  • Data Analysis :

    • Identify the characteristic absorption bands and compare them to the expected values for the key functional groups.

Visualizations

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis This compound This compound Conjugation_Reaction Conjugation_Reaction This compound->Conjugation_Reaction Target_Molecule Target_Molecule Target_Molecule->Conjugation_Reaction Purified_Conjugate Purified_Conjugate Conjugation_Reaction->Purified_Conjugate Purification NMR NMR Confirmation Confirmation NMR->Confirmation MS MS MS->Confirmation FTIR FTIR FTIR->Confirmation Purified_Conjugate->NMR Structural Elucidation Purified_Conjugate->MS Molecular Weight Confirmation Purified_Conjugate->FTIR Functional Group ID

G cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_IEDDA IEDDA Click_Chemistry Click_Chemistry CuAAC_Node Copper-Catalyzed Click_Chemistry->CuAAC_Node SPAAC_Node Strain-Promoted Click_Chemistry->SPAAC_Node IEDDA_Node Inverse Electron Demand Diels-Alder Click_Chemistry->IEDDA_Node High_Kinetics High_Kinetics CuAAC_Node->High_Kinetics Kinetics Cytotoxicity Cytotoxicity CuAAC_Node->Cytotoxicity Drawback Lower_Kinetics Lower_Kinetics SPAAC_Node->Lower_Kinetics Kinetics Biocompatible Biocompatible SPAAC_Node->Biocompatible Advantage Very_High_Kinetics Very_High_Kinetics IEDDA_Node->Very_High_Kinetics Kinetics Bioorthogonal Bioorthogonal IEDDA_Node->Bioorthogonal Advantage

References

The Potential of Propargyl-PEG4-O-C1-Boc in Isotopic Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of proteins and other biomolecules is paramount. Isotopic labeling, coupled with mass spectrometry, has become an indispensable tool in this endeavor. This guide explores the potential application of Propargyl-PEG4-O-C1-Boc, a heterobifunctional linker, in isotopic labeling studies, comparing it with established methodologies and providing detailed hypothetical experimental protocols.

While direct isotopic labeling studies utilizing this compound are not extensively documented in publicly available literature, its chemical structure—comprising a propargyl group for click chemistry, a hydrophilic PEG4 spacer, and a Boc-protected functional group—suggests its utility in such applications. This guide will, therefore, present a forward-looking comparison based on the known reactivity of its functional moieties and established bioorthogonal chemistry principles.

Understanding this compound

This compound is a versatile chemical tool. Its key features include:

  • Propargyl Group: A terminal alkyne that serves as a handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2]

  • PEG4 Spacer: A tetraethylene glycol linker that enhances aqueous solubility and provides spatial separation between conjugated molecules, minimizing steric hindrance.[3][4]

  • Boc Protecting Group: A tert-Butyloxycarbonyl group that masks a reactive functional group, allowing for controlled, stepwise conjugation. Deprotection reveals the functional group for subsequent reactions.

Hypothetical Application in Isotopic Labeling

An isotopically labeled version of this compound could be synthesized by incorporating stable isotopes (e.g., ¹³C, ¹⁵N) into its structure. This labeled reagent could then be used for quantitative proteomics or metabolomics. For instance, a "heavy" and a "light" version of the reagent could be used to differentially label two cell populations (e.g., control vs. treated).

The general workflow would involve the deprotection of the Boc group, reaction with a target biomolecule, followed by a click reaction with an azide-functionalized reporter tag (e.g., biotin (B1667282) for enrichment). The relative abundance of the "heavy" and "light" labeled biomolecules can then be determined by mass spectrometry.

Comparative Analysis with Alternative Isotopic Labeling Reagents

The performance of a hypothetical isotopic labeling strategy using this compound can be compared with established methods.

Parameter Hypothetical this compound Labeling SILAC (Stable Isotope Labeling with Amino acids in Cell culture) iTRAQ/TMT (Isobaric Tags for Relative and Absolute Quantitation) ICAT (Isotope-Coded Affinity Tag)
Labeling Strategy Chemical labeling post-lysis or on specific purified biomolecules.Metabolic labeling in living cells.Chemical labeling of primary amines post-lysis.Chemical labeling of cysteine residues post-lysis.
Biocompatibility Dependent on the deprotected functional group and reaction conditions. Click reaction is generally bioorthogonal.High, as labeling is incorporated during normal protein synthesis.Not applicable for living cells.Not applicable for living cells.
Multiplexing Potentially 2-plex (heavy/light).Up to 3-plex.Up to 8-plex (iTRAQ) or 18-plex (TMT).2-plex (heavy/light).
Protein Coverage Dependent on the reactivity of the deprotected functional group.Excellent for newly synthesized proteins.High, targets N-termini and lysine (B10760008) residues.Limited to cysteine-containing proteins.
Workflow Complexity Multi-step: deprotection, conjugation, click reaction, enrichment.Simple labeling, but requires specific cell culture media.Multi-step chemical labeling.Multi-step: reduction, labeling, enrichment.
Quantification MS1 level (precursor ion scanning).MS1 level.MS2 level (reporter ions).MS1 level.

Experimental Protocols

The following are detailed, hypothetical protocols for an isotopic labeling experiment using a labeled version of this compound for quantitative proteomics.

Protocol 1: Boc Deprotection
  • Dissolve the isotopically labeled ("heavy" or "light") this compound in anhydrous dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) to the solution at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring progress by LC-MS.[4]

  • Remove the TFA and DCM under reduced pressure.

  • The resulting deprotected linker is used immediately in the next step.

Protocol 2: Protein Labeling

This protocol assumes the deprotected functional group is an amine-reactive group.

  • Adjust the pH of the protein lysate (from control and treated cells) to ~8.0 using a suitable buffer.

  • Add the "light" deprotected linker to the control lysate and the "heavy" deprotected linker to the treated lysate.

  • Incubate the reactions for 1-2 hours at room temperature.

  • Quench the reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).

  • Combine the "light" and "heavy" labeled lysates.

Protocol 3: Click Chemistry for Biotinylation
  • To the combined, labeled protein lysate, add an azide-functionalized biotin tag.

  • Prepare a fresh solution of copper(II) sulfate, a copper ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate).[5]

  • Add the copper-ligand complex to the protein-biotin mixture, followed by the reducing agent to initiate the click reaction.

  • Incubate the reaction for 1-4 hours at room temperature.[5]

Protocol 4: Enrichment and Mass Spectrometry Analysis
  • Enrich the biotinylated proteins using streptavidin-coated beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Perform on-bead digestion of the enriched proteins using trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.

Visualizing the Workflow and Chemistry

To better illustrate the proposed application, the following diagrams outline the experimental workflow and the key chemical reactions.

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis control Control Cell Lysate light_label Deprotected 'Light' Propargyl-PEG4-Linker control->light_label Labeling treated Treated Cell Lysate heavy_label Deprotected 'Heavy' Propargyl-PEG4-Linker treated->heavy_label Labeling combine Combine Lysates light_label->combine heavy_label->combine click Click Reaction with Azide-Biotin combine->click enrich Streptavidin Enrichment click->enrich digest Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms quant Protein Quantification ms->quant

Caption: Hypothetical workflow for quantitative proteomics using isotopically labeled this compound.

G cluster_deprotection Boc Deprotection cluster_conjugation Protein Conjugation cluster_click Click Chemistry boc_linker This compound deprotected_linker Deprotected Linker boc_linker->deprotected_linker + TFA labeled_protein Labeled Protein deprotected_linker->labeled_protein protein Protein protein->labeled_protein final_conjugate Biotinylated Protein labeled_protein->final_conjugate azide_biotin Azide-Biotin azide_biotin->final_conjugate + Cu(I)

References

Navigating the PROTAC Linker Landscape: A Comparative Analysis of Linear vs. Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] Polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.[1][2][3] While linear PEG linkers are well-established, branched PEG architectures are emerging as a promising strategy for optimizing PROTAC design. This guide provides an objective comparison of PROTACs featuring linear versus branched PEG linkers, supported by experimental data and detailed methodologies.

Structural and Functional Comparison

Linear PEG linkers are characterized by a single, straight chain of repeating ethylene (B1197577) glycol units, offering simplicity and flexibility.[4] In contrast, branched PEG linkers feature multiple PEG arms extending from a central core, creating a "Y-shaped" or "umbrella-like" three-dimensional structure.[4] This architectural difference significantly influences the molecule's behavior and performance. While linear linkers are synthetically straightforward, branched linkers present greater synthetic complexity.[4]

The increased hydrodynamic volume of branched PEGs can lead to a longer circulation time in the body by reducing the rate of glomerular filtration, which is advantageous for in vivo applications.[4][5] Furthermore, the defined structure of a branched linker can reduce the high conformational flexibility seen with linear PEGs.[4] This relative rigidity can help pre-organize the two binding ligands for more favorable ternary complex formation, though it may also introduce steric hindrance.

Comparative Performance Analysis

The choice between a linear and a branched PEG linker impacts several key performance parameters of a PROTAC. The following table summarizes these differences.

FeatureLinear PEG LinkersBranched PEG LinkersRationale
Conformational Flexibility HighModerate/ReducedLinear linkers are highly flexible, which can be entropically unfavorable for ternary complex formation. Branched linkers offer more conformational constraint.[4][6]
Ternary Complex Stability Dependent on length/targetCan be enhancedThe reduced flexibility and defined spatial orientation of branched linkers can lead to more stable and productive ternary complexes, improving degradation efficacy.[4][6]
Aqueous Solubility GoodGenerally SuperiorThe higher density of hydrophilic PEG units in a compact, branched structure often leads to enhanced aqueous solubility.[4][7]
Cell Permeability VariablePotentially ImprovedBranched structures can better shield the hydrophobic warhead and ligand, potentially improving passive diffusion. However, the higher molecular weight can be a detriment.[4][8] The flexible nature of PEG linkers, both linear and branched, can allow them to adopt folded conformations that shield polar surface area, aiding membrane traversal.[7]
In Vivo Half-Life GoodPotentially LongerThe larger hydrodynamic volume of branched PEG conjugates can reduce the rate of glomerular filtration, extending circulation time.[4][5]
Synthetic Accessibility HighModerate to LowLinear PEGs are readily available and synthetically straightforward to incorporate. Branched linkers require more complex, multi-step synthesis.[3][4]
Potential for Multivalency NoYesBranched linkers enable the development of trivalent or multivalent PROTACs that can bind to multiple sites on a target or recruit multiple E3 ligases, enhancing avidity.[9]

Quantitative Performance Data

Direct, head-to-head comparative data for PROTACs differing only by a linear versus a branched PEG linker is still emerging in the literature. However, the optimization of linear PEG linker length is a well-established principle. The following table provides representative data for a series of BRD4-targeting PROTACs, demonstrating the critical impact of linker length on degradation efficiency, which serves as a baseline for performance expectations.

CompoundLinkerDC₅₀ (nM)Dₘₐₓ (%)
PROTAC 1PEG35585
PROTAC 2PEG43090
PROTAC 3 PEG5 15 >95
PROTAC 4PEG62592

Data Interpretation: The data indicates that a PEG5 linker provides the optimal balance of degradation potency (lowest DC₅₀) and maximal degradation (highest Dₘₐₓ) for this specific BRD4-targeting PROTAC series.[1] This highlights the critical nature of linker optimization in PROTAC design. Branched linkers introduce additional vectors of optimization, including the length of the individual arms and the nature of the branching core. For example, the trivalent PROTAC SIM1, which utilizes a branched architecture, demonstrated picomolar degradation potency against its target.[9]

Visualizing PROTAC Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis 1. PROTAC Synthesis cluster_physchem 2. Physicochemical Analysis cluster_assays 3. Biochemical & Cellular Assays cluster_invivo 4. In Vivo Evaluation Synth_Linear Linear Linker PROTAC Solubility Aqueous Solubility Synth_Linear->Solubility Permeability Cell Permeability (PAMPA) Synth_Linear->Permeability Synth_Branched Branched Linker PROTAC Synth_Branched->Solubility Synth_Branched->Permeability Ternary Ternary Complex Formation (SPR, ITC) Permeability->Ternary Degradation Target Degradation (Western Blot, DC₅₀/Dₘₐₓ) Ternary->Degradation Viability Cell Viability (MTT/MTS Assay) Degradation->Viability PK Pharmacokinetics (PK) Degradation->PK Efficacy In Vivo Efficacy PK->Efficacy

Caption: Proposed workflow for comparing linear vs. branched PEG linkers.

Logical_Relationship cluster_properties Molecular Properties Linker Linker Architecture (Linear vs. Branched) Flex Conformational Flexibility Linker->Flex PK Physicochemical Properties (Solubility, Permeability, PK) Linker->PK Multi Multivalency / Avidity Linker->Multi Ternary Ternary Complex Formation & Stability Flex->Ternary Efficacy PROTAC Efficacy (DC₅₀, Dₘₐₓ) PK->Efficacy Multi->Ternary Ternary->Efficacy

Caption: Logical flow of linker architecture's impact on PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the systematic evaluation and comparison of PROTACs with different linker architectures.

Western Blot for Target Protein Degradation

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[10]

  • Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα) in 6-well plates to achieve 70-80% confluency at harvest.[11] Treat cells with varying concentrations of the PROTACs (with linear and branched linkers) or a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading for each sample.[11]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensities using densitometry software to determine DC₅₀ and Dₘₐₓ values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay assesses the passive permeability of a compound across an artificial lipid membrane, providing an indication of its potential for cell permeability.[2]

  • Preparation of the PAMPA Plate: Coat a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin (B1663433) in dodecane) to form the artificial membrane.

  • Preparation of Donor and Acceptor Solutions: Dissolve the PROTACs (with branched and linear linkers) in a suitable buffer (e.g., PBS at pH 7.4) to create the donor solutions. Fill the wells of a 96-well acceptor plate with the same buffer.

  • Permeability Assay: Place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution. Incubate the assembly at room temperature for a defined period (e.g., 5 hours) to allow the compounds to diffuse.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.[2] Calculate the permeability coefficient (Pe).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and cooperativity of ternary complex formation.[6]

  • Reagents: Purified target protein, purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC), and the PROTAC of interest. All components should be in the same buffer.

  • Binary Binding: First, determine the binding affinity of the PROTAC for each protein individually. Titrate the PROTAC from the syringe into the sample cell containing either the target protein or the E3 ligase.

  • Ternary Complex Binding: To measure cooperativity, pre-saturate the E3 ligase in the sample cell with the target protein. Then, titrate the PROTAC into this pre-formed binary complex.[6]

  • Data Analysis: Analyze the heat changes upon each injection to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interactions. Cooperativity (α) is calculated as the ratio of the Kᴅ of the PROTAC for one protein in the absence versus the presence of the other protein. An α value greater than 1 indicates positive cooperativity.

In Vivo Pharmacokinetic (PK) Study

This protocol outlines a typical PK study in mice to evaluate how the linker architecture affects the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a PROTAC.[5]

  • Animal Model: Use a suitable mouse strain (e.g., Balb/c). House the animals under standard conditions with access to food and water.

  • Dosing: Administer the PROTACs (linear vs. branched) to different groups of mice via a specific route (e.g., intravenous or oral gavage) at a defined dose.

  • Sample Collection: Collect blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Extract the PROTAC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration of the PROTAC versus time. Use pharmacokinetic software to calculate key parameters such as half-life (t₁/₂), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).[5]

Conclusion

The linker is a pivotal component in PROTAC design, with its architecture profoundly influencing therapeutic efficacy. Linear PEG linkers are a well-established and effective tool, where length is a critical parameter for optimization. Branched PEG linkers, while synthetically more challenging, offer intriguing potential advantages, including enhanced solubility, modulated pharmacokinetics, and the ability to create multivalent PROTACs with increased avidity and degradation efficiency.[9] The hypothetical benefits, however, must be weighed against the potential for steric hindrance and increased conformational uncertainty.[1] Future research involving the systematic synthesis and direct comparative evaluation of PROTACs with linear versus branched PEG linkers is necessary to fully elucidate their potential and to establish clear design principles for their effective implementation in the next generation of targeted protein degraders.[1]

References

Evaluation of Propargyl-PEG4-O-C1-Boc in Different E3 Ligase Systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture, comprising a target-binding ligand (warhead), an E3 ubiquitin ligase-recruiting ligand, and a connecting linker, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties.[1]

This guide presents a comparative evaluation of Propargyl-PEG4-O-C1-Boc , a versatile polyethylene (B3416737) glycol (PEG)-based linker, within the context of different E3 ligase systems. This compound is a popular choice in PROTAC synthesis due to its distinct features: a terminal propargyl group for efficient and modular assembly via copper-catalyzed "click chemistry," a hydrophilic PEG4 spacer to enhance solubility and facilitate productive ternary complex formation, and a Boc-protected functional group that allows for controlled, stepwise conjugation strategies.[2][3]

While direct head-to-head comparative data for this exact linker across multiple E3 ligase systems is not available in a single, unified study, this guide collates and analyzes representative data from various sources where similar PEG4 linkers have been utilized. This allows for a meaningful comparison of how E3 ligase choice can influence the performance of PROTACs built with this linker class. The presented data, supported by detailed experimental protocols and visual diagrams, is intended to empower researchers in the strategic selection of PROTAC components.

Data Presentation: Comparative Performance of PROTACs with PEG4 Linkers

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of PROTACs targeting the well-studied Bromodomain-containing protein 4 (BRD4), employing different E3 ligase ligands connected via PEG-based linkers.

Disclaimer: The data presented below is collated from multiple studies. Direct comparison of absolute values should be approached with caution, as experimental conditions such as cell lines, treatment times, and specific linker attachment points may vary. The intention is to provide a relative performance overview to guide linker and ligase selection.

Table 1: Comparative Degradation of BRD4 by VHL-Recruiting PROTACs with Varying PEG Linker Lengths

PROTAC ExampleLinker CompositionDC50 (nM)Dmax (%)Key Observation
VHL-based PROTAC 1PEG35585Potent degradation, but shorter linker is less optimal.
VHL-based PROTAC 2PEG4 20 95 Demonstrates strong potency and high degradation efficacy. [3]
VHL-based PROTAC 3PEG515>98Often represents the optimal length for this specific system.[3]
VHL-based PROTAC 4PEG63092Efficacy begins to decrease as the linker becomes too long.[3]

Table 2: Comparative Degradation of BRD4 by CRBN-Recruiting PROTACs with Varying PEG Linker Lengths

PROTAC ExampleLinker CompositionDC50 (nM)Dmax (%)Key Observation
CRBN-based PROTAC 10 PEG units (Alkyl)< 0.5 µM~90%A short, non-PEG linker can be effective.[4]
CRBN-based PROTAC 21-2 PEG units> 5 µMReducedIntermediate lengths can sometimes show reduced potency.[4]
CRBN-based PROTAC 34-5 PEG units < 0.5 µM >90% Longer PEG linkers restore and maintain high degradation potency. [4]

Table 3: General Performance Comparison of Linker Alternatives

Linker TypeRepresentative CompositionAdvantagesDisadvantages
Flexible (PEG) This compound Enhances aqueous solubility and cell permeability; provides conformational flexibility to facilitate ternary complex formation.[5][6]Can be associated with increased risk of oxidative metabolism; excessive flexibility can be entropically unfavorable.[7]
Flexible (Alkyl) Alkyl chainsSynthetically straightforward; hydrophobicity can improve membrane traversal.[5]Lower aqueous solubility can lead to aggregation and poor bioavailability.[6]
Rigid Piperazine, Phenyl ringsCan pre-organize the PROTAC into a bioactive conformation, enhancing potency and selectivity; may improve metabolic stability.[8]Less conformational freedom may hinder ternary complex formation if not optimally designed; can be more synthetically challenging.[8]

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and experimental procedures, the following diagrams illustrate the key mechanism of action and relevant workflows.

PROTAC_Mechanism_of_Action PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule (e.g., with PEG4 Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle Recycled PROTAC Ternary->Recycle Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation Recycle->POI Catalytic Cycle

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis start Start Materials linker This compound start->linker ligand1 Azide-modified E3 Ligase Ligand start->ligand1 ligand2 POI Ligand with -COOH group start->ligand2 step1 Step 1: Click Chemistry (CuAAC) Couple Linker and E3 Ligand linker->step1 ligand1->step1 step3 Step 3: Amide Coupling Couple with POI Ligand ligand2->step3 intermediate Boc-Protected Intermediate step1->intermediate step2 Step 2: Boc Deprotection (e.g., using TFA) intermediate->step2 deprotected Amine-Linker-E3 Ligand step2->deprotected deprotected->step3 final Final PROTAC Molecule step3->final purify Purification & Characterization (HPLC, LC-MS, NMR) final->purify

Caption: A modular workflow for PROTAC synthesis via click chemistry.

Western_Blot_Workflow Experimental Workflow for Western Blot Degradation Assay start Cell Seeding treatment PROTAC Treatment (Dose-response & time-course) start->treatment lysis Cell Lysis & Protein Quantification (BCA Assay) treatment->lysis sds SDS-PAGE & Protein Transfer (to PVDF membrane) lysis->sds blocking Blocking (e.g., 5% non-fat milk) sds->blocking probing Immunoprobing: 1. Primary Antibody (Target & Loading Control) 2. HRP-Secondary Antibody blocking->probing detection Chemiluminescent Detection & Imaging probing->detection analysis Data Analysis: Densitometry, Normalization, Calculation of DC50 & Dmax detection->analysis

Caption: Workflow for quantifying PROTAC-mediated degradation.

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and reproducible experimental methods. The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing a this compound linker.

Protocol 1: General Synthesis of a PROTAC via Click Chemistry and Amide Coupling

This protocol describes a convergent synthesis where an azide-functionalized E3 ligase ligand is first "clicked" to the this compound linker, followed by deprotection and coupling to a warhead.

Materials:

  • This compound

  • Azide-functionalized E3 Ligase Ligand (e.g., Thalidomide-N3)

  • Warhead with a carboxylic acid (e.g., JQ1-acid)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (B103910)/Water (1:1)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • HATU (or similar peptide coupling reagent)

  • DIPEA (or other non-nucleophilic base)

  • Anhydrous DMF

Procedure:

  • Click Reaction:

    • Dissolve this compound (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Add sodium ascorbate (0.3 eq) from a freshly prepared aqueous solution.

    • Add CuSO₄·5H₂O (0.1 eq) from a freshly prepared aqueous solution.

    • Stir the reaction vigorously at room temperature for 12-24 hours, monitoring progress by LC-MS.

    • Upon completion, dilute with water and extract with DCM. Wash the combined organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the Boc-protected intermediate. Purify by column chromatography if necessary.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in anhydrous DCM at 0 °C.

    • Add TFA (20-50% in DCM) dropwise.

    • Stir the reaction at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS).

    • Remove the solvent and excess TFA under reduced pressure to yield the amine-linker-ligand conjugate, which is often used directly in the next step.

  • Amide Coupling:

    • Dissolve the warhead (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 5 minutes.

    • Add a solution of the deprotected amine-linker-ligand conjugate (1.0 eq) in DMF.

    • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

    • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry, and concentrate. Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in multi-well plates to achieve 70-80% confluency at the time of harvest.

    • Treat cells with serial dilutions of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells with ice-cold PBS and lyse them directly in the plate using lysis buffer.

    • Collect the lysates and clarify by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect protein bands using an ECL substrate and an imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each lane.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values using non-linear regression analysis.[9]

References

Safety Operating Guide

Proper Disposal of Propargyl-PEG4-O-C1-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. Propargyl-PEG4-O-C1-Boc is a heterobifunctional linker used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Due to its chemical structure, this compound must be treated as potentially hazardous waste.

Hazard Assessment and Constituent Group Analysis

A thorough hazard assessment is crucial for the safe disposal of this compound. The potential hazards are primarily associated with its functional groups.[1]

Functional GroupChemical Properties and Associated HazardsDisposal Consideration
Propargyl Group Contains a terminal alkyne that can be reactive, potentially posing a fire or explosion hazard under specific conditions, such as in the presence of certain metals.[3][4] Propargyl-containing compounds may be classified as flammable.[5]Treat as reactive and potentially flammable hazardous waste. Segregate from incompatible materials like strong oxidizing agents, acids, and bases.[3]
Polyethylene (B3416737) Glycol (PEG) Spacer Generally considered to be of low toxicity, biocompatible, and often biodegradable.[3][6][7]While the PEG component itself is less hazardous, its presence does not negate the risks associated with the propargyl and Boc groups.[8]
Boc (tert-Butyloxycarbonyl) Group A protecting group that is stable under basic conditions but is cleaved by acids.[1] The deprotection process can introduce hazards.[1] While often not classified as hazardous, its decomposition can release gases.[9][10]The compound should be treated as chemical waste. Avoid mixing with strong acids, which could initiate a reaction.[11]

Given the combined potential hazards, it is prudent to manage all waste containing this compound as hazardous chemical waste.[1][8]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a conservative, step-by-step methodology for the collection and disposal of waste containing this compound.

1. Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure appropriate PPE is worn. This includes, but is not limited to:

  • Eye Protection: Tightly fitting safety goggles or safety glasses with side-shields.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any tears or holes before use.[8]

  • Body Protection: A standard laboratory coat.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling of the solid compound should ideally occur within a certified chemical fume hood.[5][8]

2. Waste Segregation and Collection: Proper segregation at the source is critical to prevent dangerous reactions.[1]

  • Solid Waste: Collect unused or expired solid this compound in a designated, clearly labeled, and sealable container for solid chemical waste.[1][12] This includes any contaminated materials such as weighing paper, pipette tips, and gloves.[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, leak-proof container made of a compatible material (e.g., high-density polyethylene) with a secure lid.[3][12][13] Do not mix with other waste streams unless compatibility is confirmed.[14]

  • Sharps Waste: Any contaminated sharps, such as needles or Pasteur pipettes, should be placed in a designated sharps container for hazardous chemical waste.[12]

3. Waste Container Labeling: As soon as the first drop of waste is added, the container must be clearly labeled.[3] The label should include:

  • The words "Hazardous Waste".[12][14]

  • The full chemical name: "this compound".[11][14]

  • Associated hazards (e.g., Flammable, Toxic).[12]

  • The approximate quantity or concentration of the waste.[11]

  • The date the waste was first added to the container.[14]

4. Storage of Chemical Waste: Store sealed waste containers in a designated satellite accumulation area within the laboratory.[3] This area should be:

  • Secure and under the control of laboratory personnel.[3]

  • Well-ventilated.[1]

  • Away from sources of ignition and incompatible materials.[14]

  • Equipped with secondary containment for liquid waste to prevent spills.[3]

5. Final Disposal: The final disposal of this compound must be conducted through a licensed professional waste disposal service.[11]

  • Do not dispose of this chemical down the drain or in regular trash.[3][11]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor to arrange for pickup.[11][15]

  • Provide an accurate and complete description of the waste to the disposal service.[11] Incineration is a likely disposal method.[3]

6. Spill Management: In the event of a spill:

  • Evacuate non-essential personnel from the area.[13]

  • For small spills, if you are trained to do so, wear appropriate PPE.[8]

  • Contain the spill and prevent it from entering drains.[13]

  • For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.[11][13] For solid spills, carefully sweep up the material, avoiding dust formation.[11]

  • Collect all cleanup materials into a sealed, labeled hazardous waste container.[11]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep 1. Preparation & Assessment cluster_segregation 2. Segregation & Collection cluster_storage 3. Storage & Disposal start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess Assess Waste Type ppe->assess solid_waste Solid Waste (Unused chemical, contaminated gloves, pipette tips, etc.) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) assess->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) assess->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Hazardous Sharps Container sharps_waste->collect_sharps store Store Sealed Container in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling Propargyl-PEG4-O-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

The propargyl group suggests potential flammability and toxicity, necessitating careful handling as a hazardous organic chemical.[1] The Boc (tert-Butyloxycarbonyl) protecting group is generally stable but can be cleaved by acids, potentially introducing new hazards.[2]

Personal Protective Equipment (PPE)

To ensure safety and prevent exposure, the following Personal Protective Equipment (PPE) is mandatory when handling Propargyl-PEG4-O-C1-Boc.[1][3][4][5]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact. Always inspect gloves for integrity before use and change them immediately if contact with the chemical occurs.[1][6][7]
Eye and Face Protection Safety goggles or glassesMust meet appropriate national standards (e.g., ANSI Z.87.1 in the US) to protect against chemical splashes.[6][7] A face shield should be worn over safety glasses when there is a significant risk of splashing.[6][8][9]
Body Protection Laboratory coatA standard lab coat is required to protect clothing and skin from contamination.[1][7]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely. A risk assessment should determine the specific type of respirator required.[3][5][8][10]

Operational Plan: Step-by-Step Handling

A systematic approach is crucial for minimizing exposure and ensuring the safe handling of this compound.

Engineering Controls and Preparation:

  • All manipulations of solid and liquid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][10][11]

  • Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Verify that all necessary PPE is available and in good condition before beginning work.[3]

Handling the Compound:

  • Wear all PPE as detailed in the table above.

  • When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure.[10]

  • To dissolve, add the solid to the solvent slowly and carefully.[10]

In Case of a Spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.[1][10]

  • Ventilate: Ensure the area is well-ventilated.[1][10]

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance. Do not use combustible materials like paper towels.[1][10]

  • Clean-up: Wearing appropriate PPE, carefully clean the spill area.[1]

  • Dispose of Spill Debris: All materials used for spill clean-up must be disposed of as hazardous waste.[1]

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response prep1 Verify availability and condition of all required PPE prep2 Ensure accessibility of safety shower and eyewash station prep1->prep2 prep3 Conduct all work in a certified chemical fume hood prep2->prep3 handle1 Wear all specified PPE (gloves, goggles, lab coat) prep3->handle1 handle2 Weigh solid compound in a ventilated enclosure handle1->handle2 handle3 Dissolve compound by adding solid to solvent slowly handle2->handle3 spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ventilate Ensure proper ventilation evacuate->ventilate contain Contain spill with inert absorbent material ventilate->contain cleanup Clean spill area wearing appropriate PPE contain->cleanup dispose_spill Dispose of all cleanup materials as hazardous waste cleanup->dispose_spill

Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its associated waste is critical for environmental safety and regulatory compliance. The presence of the propargyl group necessitates that the compound be treated as hazardous chemical waste.[1][2][12]

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and containers, in a designated and clearly labeled hazardous waste container.[6][12]

  • Liquid Waste: Collect all liquid waste from experiments in a sealed, leak-proof, and clearly labeled container.[4][6]

  • Sharps Waste: Any contaminated sharps (e.g., needles, pipettes) should be disposed of in a designated sharps container for hazardous chemical waste.[12]

Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., Flammable, Toxic).[1][4][5][12]

Storage and Disposal:

  • Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][4]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[4][5][10]

  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1][10]

start Waste Generated decision Is the waste solid, liquid, or sharp? start->decision solid_waste Collect in designated solid hazardous waste container decision->solid_waste Solid liquid_waste Collect in sealed, leak-proof liquid hazardous waste container decision->liquid_waste Liquid sharps_waste Collect in designated sharps container for hazardous waste decision->sharps_waste Sharp label_container Label container with 'Hazardous Waste', full chemical name, and hazard symbols solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store sealed container in a designated, secure, and ventilated area label_container->store_waste dispose Arrange for disposal through a licensed hazardous waste contractor store_waste->dispose

Decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.